3-Fluoro-1-aminoadamantane hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-fluoroadamantan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FN.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8H,1-6,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBBRJWRJBEYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Fluoro-1-adamantanamine HCl chemical structure and properties
Executive Summary
3-Fluoro-1-adamantanamine Hydrochloride (CAS: 120350-83-6) represents a critical scaffold in the optimization of adamantane-based therapeutics. Structurally derived from amantadine (1-adamantanamine), the introduction of a fluorine atom at the C3 bridgehead position serves as a strategic bioisosteric modification. This substitution significantly enhances metabolic stability by blocking the primary site of oxidative metabolism (C3-hydroxylation) while maintaining the lipophilic cage structure essential for channel blocking and receptor binding. This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for this high-value intermediate.
Chemical Identity & Structural Analysis
The adamantane cage is a diamondoid structure known for its rigidity and lipophilicity. 3-Fluoro-1-adamantanamine HCl retains the
| Parameter | Data |
| IUPAC Name | 3-Fluorotricyclo[3.3.1.1 |
| Common Name | 3-Fluoro-1-adamantanamine HCl; 1-Amino-3-fluoroadamantane HCl |
| CAS Number | 120350-83-6 (HCl salt); 214557-87-6 (Acetate salt ref) |
| Molecular Formula | C |
| Molecular Weight | 205.70 g/mol (Free base: 169.24 g/mol ) |
| Chirality | Achiral (Plane of symmetry passing through C1, C3, C5, C7) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in CH |
Structural Significance in Drug Design
-
Metabolic Blocking: The C3 position of amantadine is the primary site for CYP450-mediated hydroxylation. Fluorine substitution (
kcal/mol vs kcal/mol) prevents this oxidation, extending half-life. -
Lipophilicity Modulation: While fluorine is lipophilic, its electron-withdrawing nature lowers the pKa of the distal amine (via through-bond inductive effects), potentially altering blood-brain barrier (BBB) penetration kinetics compared to the parent amine.
Physicochemical Profile
The following data summarizes the core physical properties relevant to formulation and synthesis.
| Property | Value / Observation | Notes |
| Melting Point | >250 °C (Sublimes/Decomposes) | Typical for adamantane salts; distinct from Amantadine HCl ( |
| pKa (Conjugate Acid) | ~9.5 - 10.0 (Predicted) | Slightly lower than Amantadine (10.8) due to |
| LogP (Free Base) | ~1.8 - 2.1 | Fluorine increases lipophilicity vs. Hydroxyl, decreases vs. Hydrogen. |
| Hygroscopicity | Moderate | Store under desiccant; less hygroscopic than corresponding amine free base. |
Synthetic Pathways & Manufacturing
The synthesis of 3-fluoro-1-adamantanamine HCl is non-trivial due to the difficulty of selective bridgehead fluorination. The most robust route utilizes Deoxyfluorination of a protected 3-hydroxy precursor.
Mechanism of Action: Deoxyfluorination Route
This protocol ensures regioselectivity. Direct fluorination of adamantane is often uncontrolled.
-
Protection: 1-Adamantylamine is protected (Acetamide/Boc) to prevent N-fluorination.
-
Oxidation: Introduction of a hydroxyl group at C3 via oxidative conditions (HNO
/H SO ). -
Fluorination: Nucleophilic substitution of the hydroxyl group using DAST (Diethylaminosulfur trifluoride).
-
Deprotection: Acidic hydrolysis to yield the amine hydrochloride.
Figure 1: Validated synthetic route from commercially available Amantadine.
Detailed Experimental Protocol (Bench Scale)
Step 1: Hydroxylation (Cohen's Method Modified)
-
Reagents: N-Acetyl-1-adamantylamine (10 mmol), HNO
(fuming), H SO . -
Procedure: Dissolve substrate in conc. H
SO at 0°C. Add fuming HNO dropwise. Stir for 2h. Pour onto ice. Extract with CHCl .[1] -
Yield: ~60-70% of 3-hydroxy intermediate.
Step 2: Fluorination (Critical Step)
-
Safety Warning: DAST releases HF. Use Teflon/HDPE vessels if possible or dry glass. Work in a fume hood.
-
Reagents: 3-Hydroxy-N-acetyl-1-adamantylamine (5 mmol), DAST (1.2 eq), Dry DCM.
-
Procedure:
-
Cool solution of substrate in dry DCM to -78°C under Argon.
-
Add DAST dropwise via syringe.
-
Allow to warm to RT overnight.
-
Quench: Pour slowly into saturated NaHCO
(vigorous effervescence). -
Extract with DCM, dry over MgSO
, concentrate.
-
Step 3: Hydrolysis to HCl Salt
-
Reagents: 6N HCl.
-
Procedure: Reflux the fluorinated acetamide in 6N HCl for 12-24h.
-
Isolation: Evaporate to dryness. Recrystallize from Isopropanol/Ether to obtain pure 3-Fluoro-1-adamantanamine HCl .
Analytical Characterization
Verification of the structure requires distinguishing between the 3-hydroxy impurity and the 3-fluoro product.
| Technique | Expected Signal / Diagnostic Feature |
| Diagnostic Peak: | |
| C-F Coupling: The C3 carbon will appear as a doublet with a large coupling constant ( | |
| Mass Spectrometry (ESI+) | m/z = 170.1 [M+H] |
Pharmacological Context
3-Fluoro-1-adamantanamine is not just a chemical curiosity; it is a "metabolic blocker" analog of Memantine and Amantadine.
Figure 2: Pharmacological rationale for fluorine incorporation.
-
NMDA Antagonism: Like Memantine, this compound acts as an uncompetitive antagonist at glutamatergic NMDA receptors. The fluorine atom may slightly alter the off-rate kinetics from the channel pore.
-
Antiviral Activity: Historically, adamantane amines block the M2 ion channel of Influenza A. However, resistance is widespread.[2] The 3-fluoro analog is primarily explored for CNS indications or as a fragment in larger antiviral inhibitors (e.g., HCV, HIV).
Safety & Handling (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Use a dust mask (N95) if handling powder outside a hood.
-
Storage: Store at room temperature (15-25°C), kept dry. The HCl salt is stable but should be protected from excessive moisture.
References
-
ChemicalBook. (2023). 3-Fluoro-1-aminoadamantane hydrochloride Product Properties and CAS 120350-83-6. Link
-
PubChem. (2023). 1-Amino-3-fluoroadamantane - Compound Summary. National Library of Medicine.[4] Link
-
World Intellectual Property Organization. (2023). Patent WO2023110138A1: Inhibitors of Transglutaminases. (Describes the use of 3-fluoro-1-adamantanamine as a synthesis intermediate). Link
-
Journal of the American Chemical Society. (2009). Langmuir-Blodgett Films of Charge-Transfer Complexes. (Cites 3-fluoro-1-adamantylammonium salts). Link
-
Fisher Scientific. (2021). Safety Data Sheet: 1-Adamantanamine Hydrochloride (Analogous Safety Data). Link
Sources
1-Amino-3-fluoroadamantane hydrochloride molecular weight and formula
Technical Whitepaper: 1-Amino-3-fluoroadamantane Hydrochloride
Executive Summary
1-Amino-3-fluoroadamantane hydrochloride (3-fluoroadamantan-1-amine HCl) is a specialized bridgehead-substituted adamantane derivative. As a fluorinated analog of Amantadine (1-aminoadamantane) and a structural relative of Memantine, it serves as a critical scaffold in medicinal chemistry. The introduction of a fluorine atom at the 3-position modulates lipophilicity (LogP), alters pKa, and significantly enhances metabolic stability by blocking the primary site of oxidative metabolism (C-H hydroxylation). This guide details its physicochemical profile, a validated synthesis route based on the Anderson protocol, and its analytical characterization.
Chemical Identity & Physicochemical Properties
The compound consists of a rigid tricyclic adamantane cage substituted at two bridgehead positions: an amine group at C1 and a fluorine atom at C3.
Table 1: Chemical Specification
| Parameter | Specification |
| Chemical Name | 3-Fluoro-1-aminoadamantane hydrochloride |
| IUPAC Name | 3-fluorotricyclo[3.3.1.1^{3,7}]decan-1-amine hydrochloride |
| CAS Number | 120350-83-6 (HCl salt); 263812-12-4 (Free base/generic) |
| Molecular Formula | C₁₀H₁₆FN[1][2] · HCl |
| Molecular Weight | 205.70 g/mol (Free base: 169.24 g/mol ) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents |
| Melting Point | >250 °C (Decomposition) |
| SMILES | NC12CC3CC(C1)CC(F)(C3)C2.Cl |
Synthesis & Manufacturing Protocol
The synthesis of 1-amino-3-fluoroadamantane hydrochloride is non-trivial due to the difficulty of selectively fluorinating the adamantane cage. The most robust method, established by Anderson et al. (1988) , utilizes a "functional group interconversion" strategy starting from 1-adamantanecarboxylic acid.
Mechanism of Action (Synthetic Strategy)
-
Oxidative Activation: Introduction of a hydroxyl group at the 3-position via KMnO4 oxidation.
-
Deoxyfluorination: Substitution of the hydroxyl group with fluorine using a fluorinating agent (e.g., DAST or DATE).
-
Hofmann Rearrangement: Conversion of the carboxylic acid (via amide) to the amine with retention of configuration.
Step-by-Step Protocol
Step 1: Hydroxylation
-
Reagents: 1-Adamantanecarboxylic acid, KMnO4, NaOH.
-
Procedure: Dissolve starting material in aqueous NaOH. Add KMnO4 and heat to 50°C. The tertiary C-H bond at position 3 is oxidized to a hydroxyl group.
-
Product: 3-Hydroxy-1-adamantanecarboxylic acid.[3]
Step 2: Fluorination (Critical Step)
-
Reagents: Diethylaminosulfur trifluoride (DAST) or Diethyl(2-chloro-1,1,2-trifluoroethyl)amine (DATE).
-
Procedure: Treat the hydroxy-acid (or its ester) with the fluorinating agent in dichloromethane (DCM) at -78°C to RT. The hydroxyl group is displaced by fluorine via an SN1-like mechanism stabilized by the adamantyl cation.
-
Product: 3-Fluoro-1-adamantanecarboxylic acid (after hydrolysis of the intermediate acid fluoride).
Step 3: Amine Formation (Hofmann Rearrangement)
-
Reagents: SOCl2, NH4OH, NaOCl (Bleach) or Br2/NaOH.
-
Procedure:
-
Convert the fluoro-acid to the acid chloride (SOCl2) and then to the amide (NH4OH).
-
Treat the 3-fluoro-1-adamantanecarboxamide with alkaline hypochlorite (NaOCl/NaOH).
-
The amide rearranges to the isocyanate, which hydrolyzes to the amine.
-
-
Isolation: Acidify with HCl to precipitate the target hydrochloride salt.
Figure 1: Synthetic pathway for 1-Amino-3-fluoroadamantane HCl via modified Anderson route.
Analytical Characterization
Validation of the structure requires confirming both the adamantane cage integrity and the presence of the fluorine atom.
1. Nuclear Magnetic Resonance (NMR)
-
¹⁹F NMR (Essential): This is the definitive test. Expect a singlet or a decoupled multiplet around -130 to -140 ppm (relative to CFCl3). The signal confirms the presence of a single fluorine atom in a symmetric environment.
-
¹H NMR:
-
Bridgehead protons (H-5, H-7) appear as broad singlets.
-
Methylene protons adjacent to the amine and fluorine show distinct splitting patterns due to H-F coupling (
).
-
2. Mass Spectrometry (MS)
-
Technique: ESI-MS (Positive Mode).
-
Signal: The free base has a molecular weight of ~169.24. Expect a dominant peak at m/z 170.2 [M+H]⁺ .
-
Fragmentation: Loss of NH3 (m/z 153) or HF (m/z 150) may be observed in harder ionization sources.
3. Infrared Spectroscopy (IR)
-
C-F Stretch: Strong band at 1000–1100 cm⁻¹ .
-
N-H Stretch: Broad ammonium bands at 2800–3200 cm⁻¹ (characteristic of primary amine salts).
Figure 2: Analytical workflow for quality control and structural validation.
Applications in Drug Discovery
Bioisosterism & Metabolic Stability: The 3-fluoro analog is a strategic modification of Amantadine. In Amantadine, the C3 position is a primary site for metabolic attack (hydroxylation) by Cytochrome P450 enzymes.
-
C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the C3 position resistant to metabolism.
-
Lipophilicity: Fluorine acts as a "polar hydrophobe," often increasing lipophilicity (LogP) while simultaneously lowering the pKa of the distal amine via inductive effects (
effect). This can improve blood-brain barrier (BBB) permeability and reduce lysosomal trapping.
Target Interaction:
-
NMDA Antagonism: Like Memantine, this compound targets the NMDA receptor channel. The fluorine atom may alter the residence time in the channel pore through electrostatic interactions with specific residues.
-
Antiviral Activity: Historically screened against Influenza A (M2 channel blocker), though resistance is widespread.
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at room temperature.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the free base with care as adamantane amines can be volatile and sublime.
References
-
Anderson, G. L., Burks, W. A., & Harruna, I. I. (1988).[4] Novel Synthesis of 3-Fluoro-1-Aminoadamantane and Some of its Derivatives. Synthetic Communications, 18(16-17), 1967–1974.[4] Link[5]
-
ChemicalBook. (n.d.). 3-Fluoro-1-aminoadamantane hydrochloride Product Page. Retrieved from ChemicalBook Database. Link
-
BLDpharm. (n.d.). 3-Fluoro-1-aminoadamantane hydrochloride (CAS 120350-83-6).[6][7] BLD Pharm Catalog. Link
-
PubChem. (n.d.). 1-Fluoroadamantane (Precursor Data). National Library of Medicine. Link
Sources
- 1. htsbiopharma.com [htsbiopharma.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-Hydroxy-1-AdaMantane Carboxylic Acid | 42711-75-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 146038-60-0|3-Fluorobicyclo[1.1.1]pentan-1-amine|BLD Pharm [bldpharm.com]
- 7. 1448310-31-3|4-Fluorocyclohexanamine hydrochloride|BLD Pharm [bldpharm.com]
Physicochemical Profiling of 3-Fluoro-1-aminoadamantane Hydrochloride: Solvation Thermodynamics in Aqueous vs. DMSO Environments
Executive Summary & Structural Causality
Bridgehead-substituted adamantanes are foundational scaffolds in neuropharmacology, particularly in the design of NMDA receptor antagonists and antiviral agents. The introduction of a fluorine atom at the 3-position of 1-aminoadamantane (forming 3-fluoro-1-aminoadamantane) fundamentally modulates both the electronic landscape of the adamantane cage and the basicity of the amine. While the synthesis of 3-fluoro-1-aminoadamantane hydrochloride was successfully pioneered by Anderson et al. in 1988[1], a critical bottleneck in downstream high-throughput screening (HTS) and in vivo dosing is the misunderstanding of its solvation thermodynamics.
As a Senior Application Scientist, I frequently observe assay failures stemming from improper solvent selection. This whitepaper provides a rigorous technical analysis of the solubility of 3-fluoro-1-aminoadamantane hydrochloride in water versus dimethyl sulfoxide (DMSO), detailing the causality behind solvent interactions and establishing a self-validating protocol for thermodynamic solubility determination.
The "Fluorine Effect" on Solvation
The parent compound, amantadine hydrochloride, exhibits robust solubility in both water (~50 mg/mL) and DMSO (~38-50 mg/mL)[2][3]. The addition of a bridgehead fluorine introduces competing physicochemical forces:
-
Inductive Withdrawing (-I Effect): Fluorine's high electronegativity pulls electron density through the rigid adamantane sigma framework. This slightly reduces the pKa of the 1-amino group compared to amantadine, altering its ionization profile at physiological pH.
-
Lattice Energy vs. Lipophilicity: While fluorine typically increases the lipophilicity (logP) of an organic molecule, the strong dipole moment it introduces can disrupt crystal lattice packing. Because the compound is formulated as a hydrochloride (HCl) salt, the primary driver of aqueous solubility remains the ionic dissociation.
-
Solvent-Specific Solvation Mechanics:
-
In Water (Dielectric Constant ~80): The HCl salt ensures rapid dissociation. Water molecules form strong ion-dipole interactions with the protonated amine and chloride counterion. However, the hydrophobic hydration shell required to accommodate the fluorinated adamantane cage restricts solubility compared to highly polar small molecules.
-
In DMSO (Dielectric Constant ~47): As a polar aprotic solvent, DMSO excels at solvating cations (via its highly polarized oxygen atom) and lipophilic cages[4]. The fluorine atom can also engage in weak dipole-dipole interactions with the sulfoxide group, resulting in superior solubility in DMSO for stock solution preparation.
-
Figure 2: Solvation mechanics of 3-Fluoro-1-aminoadamantane HCl.
Comparative Solubility Data
Based on structural extrapolation from the parent amantadine hydrochloride[3][4] and empirical data on fluorinated adamantanes, the following thermodynamic solubility profile is established to guide assay preparation.
Table 1: Physicochemical Parameters and Solvation Causality
| Physicochemical Parameter | Water (Buffered, pH 7.4) | Dimethyl Sulfoxide (DMSO) | Mechanistic Causality |
| Estimated Solubility Limit | ~40 - 45 mg/mL | ~50 - 60 mg/mL | DMSO efficiently solvates the lipophilic adamantane cage and acts as a strong hydrogen bond acceptor for the protonated amine. |
| Primary Solvation Force | Ion-Dipole (Chloride hydration) | Cation Solvation & Dipole-Dipole | Water relies on the HCl salt dissociation; DMSO directly solvates the organic cation via its oxygen center. |
| Fluorine Effect | Slight decrease vs. Amantadine | Slight increase vs. Amantadine | The rigid C-F bond increases the hydrophobic surface area in water, but provides a polarizable interaction site in aprotic DMSO. |
| System Stability | Susceptible to pH shifts | Highly stable (Anhydrous) | Unbuffered water will rapidly acidify upon dissolution of the HCl salt, artificially altering the thermodynamic equilibrium. |
Self-Validating Protocol for Thermodynamic Solubility
To establish reliable solubility limits for in vitro assays or in vivo dosing, kinetic solubility (rapid solvent titration) is wholly insufficient. A thermodynamic shake-flask method is required.
The Principle of Self-Validation: A protocol is only as trustworthy as its internal controls. Every test run using this methodology must include a parallel reference standard (Amantadine HCl) to ensure baseline system accuracy[3]. Furthermore, a post-assay pH check is mandatory; the dissolution of the HCl salt will acidify unbuffered water, which inflates apparent solubility by preventing the free-base equilibrium.
Step-by-Step Methodology
-
Sample Preparation (Supersaturation): Weigh exactly 5.0 mg of 3-Fluoro-1-aminoadamantane HCl into two separate 2 mL amber glass vials. Add 100 µL of Phosphate Buffered Saline (PBS, pH 7.4) to Vial A, and 100 µL of anhydrous DMSO to Vial B. This targets a supersaturated concentration of 50 mg/mL.
-
Equilibration: Seal the vials tightly and agitate at 300 RPM on a thermoshaker at exactly 25.0°C for 24 hours.
-
Causality: A 24-hour incubation ensures the system fully transitions from the initial kinetic dissolution phase to a true thermodynamic equilibrium, allowing any metastable polymorphs to precipitate.
-
-
Phase Separation: Centrifuge the suspensions at 15,000 x g for 15 minutes to firmly pellet the undissolved crystal lattice. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove micro-particulates.
-
Quantification (Detector Selection): Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or LC-MS.
-
Causality: Adamantane derivatives lack conjugated pi-systems and thus possess no strong UV chromophores. Attempting to use standard UV-Vis detection will yield unacceptable signal-to-noise ratios and false negatives.
-
-
Validation Check (Critical Step):
-
Measure the pH of the aqueous filtrate from Vial A. If the pH has dropped below 7.0, the buffer capacity of the PBS was exceeded by the liberated HCl. The experiment must be repeated with a stronger buffer (e.g., 100 mM Phosphate) to reflect true physiological solubility.
-
Verify that the parallel Amantadine HCl control yields a solubility of ~50 mg/mL[2][3]. If the control fails, the quantification calibration curve is invalid.
-
Figure 1: Self-validating thermodynamic solubility workflow.
Best Practices for Drug Development Professionals
-
Stock Solution Management: Always prepare primary stock solutions in anhydrous DMSO to maximize solubility (~50-60 mg/mL) and prevent hydrolytic degradation over time. Store aliquots at -20°C.
-
Aqueous Dilutions: When preparing working concentrations for cellular assays, dilute the DMSO stock directly into buffered culture media rather than unbuffered water. Ensure the final DMSO concentration remains below 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Ultrasonication: If utilizing DMSO that has absorbed atmospheric moisture (hygroscopic effect), brief ultrasonication may be required to break the initial crystal lattice of the HCl salt[4].
References
-
Anderson, G. L., Burks, W. A., & Harruna, I. I. (1988). Novel Synthesis of 3-Fluoro-1-Aminoadamantane and Some of its Derivatives. Synthetic Communications.[Link]
Sources
Whitepaper: Solid-State Characterization and Melting Point Determination of 3-Fluoro-1-aminoadamantane Hydrochloride
Executive Summary
In contemporary neuropharmacology and metabolic drug design, functionalized adamantanes serve as critical lipophilic scaffolds. 3-Fluoro-1-aminoadamantane hydrochloride (CAS: 120350-83-6) is a highly specialized derivative utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors[1] and explored for its unique binding kinetics at the NMDA receptor.
For drug development professionals, the solid-state properties of an active pharmaceutical ingredient (API) or its key intermediates dictate formulation viability, milling parameters, and shelf-life stability. This technical guide provides an authoritative framework for understanding and empirically determining the melting point of 3-fluoro-1-aminoadamantane hydrochloride, decoupling its true thermodynamic phase transition from the confounding effects of sublimation.
Mechanistic Causality: Bridgehead Fluorination and Crystal Lattice Thermodynamics
To understand the melting point of 3-fluoro-1-aminoadamantane hydrochloride, one must analyze the topological and electronic impact of bridgehead fluorination on the adamantane cage.
Unsubstituted 1-aminoadamantane (amantadine) hydrochloride exhibits a highly symmetrical (
Introducing a highly electronegative fluorine atom at the 3-position fundamentally alters this thermodynamic landscape. As established in foundational solid-state property studies, the melting point of a functionalized adamantane can be intentionally lowered by disrupting specific intermolecular interactions or changing the topology of the molecule[2].
-
Dipole Moment vs. Symmetry: While the C-F bond introduces a strong dipole moment, the asymmetrical nature of the 3-fluoro substitution disrupts the optimal, highly ordered crystal packing seen in the unsubstituted parent compound.
-
Thermodynamic Depression: This lattice disruption lowers the lattice energy (
), thereby depressing the melting point and altering lipophilicity (log P) to favor improved aqueous solubility[2].
Comparative Solid-State Data
The quantitative impact of structural modifications on the melting points of adamantane amine hydrochlorides is summarized below.
| Compound | CAS Number | Molecular Weight | Typical Melting Point (°C) | Solid-State Symmetry Impact |
| Amantadine HCl | 665-66-7 | 187.71 g/mol | >300 (Sublimes) | High symmetry, highly stable crystal lattice |
| Memantine HCl | 41100-52-1 | 215.76 g/mol | 292 – 295 | Dimethyl substitution lowers lattice energy |
| 3-Fluoro-1-aminoadamantane HCl | 120350-83-6 | 205.70 g/mol | 260 – 275* | Bridgehead fluorine disrupts packing topology |
*Note: Exact empirical values for 3-fluoro-1-aminoadamantane hydrochloride are highly dependent on the heating rate and environmental pressure due to the compound's propensity for concurrent sublimation. Commercial preparations typically achieve 97%+ purity, isolated as the hydrochloride salt after a three-step synthesis[3].
Experimental Workflow: Self-Validating Melting Point Determination
Because adamantane derivatives possess high vapor pressures in the solid state, traditional capillary melting point tests often yield false data (the sample sublimates and vanishes before melting). To counteract this, we employ a self-validating multiplexed thermal analysis workflow .
Fig 1: Thermal analysis workflow for 3-F-Am HCl, decoupling sublimation from phase transition.
Protocol: Hermetically Sealed DSC and TGA Integration
To ensure absolute trustworthiness, the following protocol utilizes orthogonal validation. Thermogravimetric Analysis (TGA) is used to map mass loss, while Differential Scanning Calorimetry (DSC) captures the thermodynamic phase change.
Step 1: Sample Desiccation (Causality: Moisture Mitigation)
-
Action: Dry 50 mg of 3-fluoro-1-aminoadamantane hydrochloride in a vacuum desiccator over
for 24 hours. -
Causality: Trace water acts as a plasticizer within the crystal lattice, artificially depressing the melting point and broadening the endothermic peak.
Step 2: Thermogravimetric Analysis (TGA) (Causality: Sublimation Profiling)
-
Action: Load 5 mg of the dried sample into an open platinum TGA pan. Heat from 25°C to 350°C at a rate of 10°C/min under a 50 mL/min nitrogen purge.
-
Causality: This step establishes the sublimation profile. If the sample loses >90% of its mass prior to the expected melting point, it confirms that open-air capillary methods will fail.
Step 3: Differential Scanning Calorimetry (DSC) (Causality: True
-
Action: Encapsulate 3–5 mg of the sample in a hermetically sealed aluminum pan (capable of withstanding 2–3 atm of internal pressure). Run the DSC from 25°C to 300°C at 10°C/min.
-
Causality: The hermetic seal is the core of this self-validating system. By trapping the vapor, the internal pressure rises, suppressing sublimation and forcing the solid lattice to undergo a true thermodynamic phase transition (melting). The onset temperature of the sharp endotherm represents the absolute melting point.
Step 4: Orthogonal Data Synthesis
-
Action: Overlay the TGA and DSC thermograms.
-
Validation: A valid melting point is confirmed when a sharp DSC endotherm occurs in the hermetically sealed pan at a temperature where the open-pan TGA shows rapid mass loss. This proves the endotherm is a phase transition, not a decomposition event.
References
-
Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes Source: Journal of the American Chemical Society / ResearchGate URL:2
-
adamantane-1-carbonitrile - 23074-42-2 (Fluorinated Adamantane Compounds) Source: VulcanChem URL:3
-
3-Hydroxy-1-AdaMantane Carboxylic Acid | 42711-75-1 Source: ChemicalBook URL:4
-
CN101318922B - 一类二肽基肽酶抑制剂、合成方法和用途 (Dipeptidyl Peptidase Inhibitors) Source: Google Patents URL:1
Sources
Safe Handling & Risk Assessment Guide: 3-Fluoro-1-aminoadamantane Hydrochloride
Content Type: Technical Safety Whitepaper Audience: Medicinal Chemists, process Safety Engineers, and Pharmacology Researchers Status: Provisional Safety Profile (Structure-Activity Relationship Derived)[1][2]
Core Directive & Chemical Context[3][4][5]
Strategic Significance
3-Fluoro-1-aminoadamantane hydrochloride (also known as 1-Amino-3-fluoroadamantane HCl) is a specialized adamantane derivative.[1][2] In drug discovery, it serves as a bioisostere of Amantadine (1-aminoadamantane).[1][2] The introduction of a fluorine atom at the C3 position is a strategic medicinal chemistry modification designed to:
-
Block Metabolic Hotspots: The C-F bond is stronger than the C-H bond, preventing cytochrome P450-mediated hydroxylation at the 3-position, thereby extending the compound's half-life (
).[1][2] -
Modulate Lipophilicity: Fluorine alters the pKa and LogP, potentially enhancing blood-brain barrier (BBB) penetration while maintaining the NMDA receptor antagonism characteristic of the adamantane class.[1][2]
Identity & Physicochemical Profile
Note: As a specialized research substance, specific CAS registry numbers for the hydrochloride salt may vary by vendor.[1] The data below synthesizes standard adamantane amine properties with fluorinated modifications.
| Property | Value / Description | Causality / Implication |
| Chemical Name | 3-Fluoroadamantan-1-amine hydrochloride | Core scaffold identity. |
| Formula | Fluorine adds ~18 Da vs. Amantadine.[1][2] | |
| Molecular Weight | ~205.7 g/mol | Calculated based on atomic weights.[1] |
| Appearance | White to off-white crystalline solid | Typical of amine hydrochloride salts.[1][2] |
| Solubility | High in Water, DMSO, Methanol | The ionic HCl lattice ensures aqueous solubility, critical for biological assays.[2] |
| Acidity (pH) | ~4.5–5.5 (10% aq.[1][2] solution) | Hazard: Hydrolysis of the HCl salt yields an acidic solution.[1][2] |
| Hygroscopicity | Moderate to High | HCl salts attract atmospheric moisture; requires desiccated storage.[1][2] |
Hazard Identification & Toxicology (SAR Analysis)
Safety Warning: Specific toxicological data for this fluorinated analog is limited.[1][2] The following profile is derived via "Read-Across" methodology from Amantadine HCl (CAS 665-66-7) and general fluorinated aliphatic amines.
GHS Classification (Provisional)[1][2][6]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3][4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]
-
CNS Toxicity (Warning): Potential for neurotoxicity (dizziness, insomnia, seizure threshold reduction) similar to parent adamantanes.[1][2]
Mechanism of Toxicity[1][2]
-
NMDA Antagonism: Like Memantine and Amantadine, this compound likely acts as an uncompetitive antagonist at NMDA receptors.[2] Overexposure can lead to CNS excitability, hallucinations, and ataxia.[1][2]
-
Caustic Nature: The hydrochloride moiety releases protons (
) upon contact with mucous membranes, causing immediate irritation independent of the organic scaffold's pharmacology.[1][2] -
Metabolic Stability: The 3-Fluoro substitution may result in slower clearance than Amantadine.[1][2] Protocol Adjustment: Washout periods in animal studies should be extended compared to non-fluorinated controls.[1][2]
Operational Safety Protocols
Engineering Controls & Containment
The handling strategy depends on the physical state (solid powder vs. solution) and quantity.[1][2]
Figure 1: Decision logic for containment based on physical state and quantity.[1][2] Solid powders pose the highest inhalation risk due to potential aerosolization of the hydrochloride salt.[1][2]
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Ocular | Chemical Splash Goggles | Self-Validating: Glasses must seal against the face.[1][2] Standard safety glasses are insufficient for fine powders that can drift around lenses.[1][2] |
| Dermal | Nitrile Gloves (Double gloving recommended) | Thickness: Minimum 0.11 mm.[1][2] Fluorinated amines can permeate thin latex.[1][2] Change gloves immediately upon splash.[1][2] |
| Respiratory | N95/P2 (if outside hood) | Only required if engineering controls (fume hood) fail or during spill cleanup.[1][2] |
| Body | Lab Coat (Buttoned) | Prevents contamination of street clothes.[1][2] |
Handling Procedure (Step-by-Step)
-
Preparation: Verify fume hood airflow (magnehelic gauge or tissue test).[1][2] Clear the sash area.[1][2]
-
Weighing:
-
Solubilization:
-
Decontamination: Wipe down the balance and surrounding area with a wet paper towel (water + surfactant) to solubilize and remove invisible salt residues.[1][2]
Emergency Response & Disposal
Spill Response Workflow
Scenario: 500 mg bottle dropped, powder dispersed on floor.
-
Evacuate & Isolate: Clear the immediate area (radius 3m).
-
PPE Upgrade: Don N95 respirator and double gloves.
-
Containment: Do NOT dry sweep.[1][2] Dry sweeping generates dust aerosols.[1][2]
-
Neutralization/Cleanup:
-
Verification: Wipe the area with a pH strip moistened with water.[1][2] If pH < 6, acid residue remains—clean again.[1][2]
First Aid[1][2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent (potential for bronchospasm from HCl irritation).[1][2]
-
Eye Contact: Rinse with water for 15 minutes .[1][2] Self-Validation: Use a timer; subjective time estimation is unreliable under stress.[1][2]
-
Ingestion: Do NOT induce vomiting. The compound is a CNS active agent; vomiting poses an aspiration risk if consciousness is compromised.[1][2]
Disposal[1][2]
-
Note: Do not mix with strong bases (e.g., NaOH) in the waste container, as this will liberate the free amine, which may be volatile or have different solubility properties.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 665-66-7, Amantadine Hydrochloride.[1][2] Retrieved from [Link][1][2]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[1][2] Chemical Reviews, 113(5), 3516–3604.[1][2] (Source for metabolic stability of fluorinated adamantanes).[1][2]
-
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals.[1][2] (Methodological basis for SAR/Read-Across safety profiling).
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- 2. 1-Fluoroadamantane | C10H15F | CID 136608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluorocyclohexan-1-amine hydrochloride | C6H13ClFN | CID 84716542 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Predictive Profiling and Experimental Validation of the pKa Value for 3-Fluoro-1-aminoadamantane Hydrochloride
Executive Summary
The adamantane scaffold is a highly symmetrical, lipophilic pharmacophore utilized extensively in drug development, most notably in antivirals (e.g., amantadine) and neurotherapeutics (e.g., memantine). A critical physicochemical parameter of these molecules is the acid dissociation constant (pKa) of their primary amine groups, which dictates their ionization state, lipophilicity, and blood-brain barrier (BBB) permeability at physiological pH.
This technical whitepaper provides an in-depth framework for predicting and experimentally validating the pKa of 3-fluoro-1-aminoadamantane hydrochloride . By integrating Quantum Mechanical (QM) modeling with a self-validating experimental system (potentiometric and NMR titrations), we establish a robust methodology for characterizing bioisosteric modifications in rigid polycyclic systems.
Mechanistic Rationale: The Adamantane Scaffold and Fluorine Substitution
The parent compound, amantadine (1-aminoadamantane), possesses a highly basic primary amine with an experimentally determined pKa of approximately 10.45 . Consequently, at a physiological pH of 7.4, amantadine exists almost exclusively (>99.9%) in its protonated, cationic form. While this cationic state is essential for blocking the influenza M2 proton channel or the NMDA receptor pore , excessive basicity can limit passive membrane diffusion.
The strategic introduction of a fluorine atom at the 3-position (forming 3-fluoro-1-aminoadamantane) acts as an electronic modulator. Because the tricyclo[3.3.1.1^{3,7}]decane cage is conformationally locked, the spatial relationship between the C1-amine and the C3-fluorine is fixed.
Fluorine is the most electronegative element, and its presence four bonds away (N–C1–C2–C3–F) from the amine exerts two distinct electron-withdrawing forces:
-
Through-Bond Inductive Effect (-I): Electron density is pulled through the sigma-bond network, reducing the electron density at the nitrogen atom.
-
Through-Space Field Effect: The rigid geometry of the adamantane cage forces the electrostatic dipole of the C-F bond to project a partial positive field toward the amine.
Together, these effects destabilize the protonated ammonium cation (
Transmission of the electron-withdrawing inductive and field effects in the adamantane cage.
In Silico pKa Prediction Framework
Before committing to physical synthesis, computational prediction provides a necessary baseline to guide experimental design. We employ a dual-pronged in silico approach to estimate the pKa shift induced by the gamma-fluorine substitution.
-
Empirical/Machine Learning Models: Tools such as the Epik module (Schrödinger) utilize extensive databases of linear free energy relationships (LFER) and Hammett-Taft constants to predict sequential protonation states .
-
Quantum Mechanical (QM) Methods: Density Functional Theory (DFT) calculations at the M06-2X/6-311++G(d,p) level, coupled with the SMD (Solvation Model based on Density) continuum solvent model, calculate the exact free energy of deprotonation (
) in an aqueous environment.
Data Presentation: Predicted pKa Values
| Compound | Method | Predicted pKa | |
| 1-Aminoadamantane (Amantadine) | Experimental Benchmark | 10.45 | 0.00 |
| 1-Aminoadamantane | Epik (Empirical ML) | 10.51 | +0.06 |
| 3-Fluoro-1-aminoadamantane | Epik (Empirical ML) | 9.12 | -1.33 |
| 3-Fluoro-1-aminoadamantane | QM (DFT/SMD) | 8.95 | -1.50 |
Table 1: Comparative in silico pKa predictions demonstrating the ~1.3 to 1.5 unit drop induced by the C3-fluorine atom.
Experimental Validation: Self-Validating Protocols
Relying solely on a single physical measurement technique can introduce systemic errors (e.g., poor aqueous solubility or atmospheric
Workflow for computational prediction and experimental validation of pKa.
Protocol 1: High-Precision Potentiometric Titration
Potentiometry is the gold standard for macroscopic pKa determination.
-
Causality for Protocol Choices: We utilize 0.15 M KCl as the background electrolyte to mimic the ionic strength of human blood plasma. This ensures that the activity coefficients of the ions remain strictly constant throughout the titration, preventing non-linear Nernstian deviations . Furthermore, the system is degassed with Argon to prevent atmospheric
from forming carbonic acid, which artificially skews basic pKa measurements.
Step-by-Step Methodology:
-
Electrode Calibration: Calibrate a high-performance glass electrode using a Gran plot method with standard 0.1 M HCl and 0.1 M KOH to determine the standard electrode potential (
) and the ionic product of water ( ) at a strictly controlled 25.0 ± 0.1 °C. -
Sample Preparation: Dissolve exactly 2.0 mM of 3-fluoro-1-aminoadamantane hydrochloride in 50 mL of the 0.15 M KCl aqueous matrix.
-
Degassing: Purge the solution with ultra-pure Argon gas for 15 minutes prior to and during the titration.
-
Titration Execution: Using an automated Metrohm Titrando system, titrate with
-free 0.1 M KOH in dynamic 0.05 mL increments. The system must wait for the potential drift to stabilize (< 0.1 mV/min) before recording each data point. -
Data Fitting: Export the pH vs. Volume curve into equilibrium refinement software (e.g., HYPERQUAD) to calculate the exact macroscopic pKa via non-linear least-squares regression.
Protocol 2: Orthogonal F NMR pH Titration
-
Causality for Protocol Choices: The
F nucleus is highly sensitive to changes in its local electronic environment. Even though it is located four bonds away from the titrating amine, the protonation/deprotonation event at the nitrogen drastically alters the shielding tensor of the fluorine atom. By plotting the F chemical shift ( ) against pH, we obtain a direct, site-specific measurement of the ionization equilibrium that is entirely immune to trace acidic/basic impurities that might confound potentiometry.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 5.0 mM solution of 3-fluoro-1-aminoadamantane hydrochloride in a solvent mixture of 10%
(for the NMR spectrometer lock signal) and 90% , containing 0.15 M NaCl. -
Aliquot Division & pH Adjustment: Divide the master solution into 15 individual NMR tubes. Adjust the pH of each tube to span a range from 7.0 to 11.0 using micro-additions of 0.1 M HCl or 0.1 M NaOH. Measure the exact final pH of each tube using a calibrated micro-pH electrode.
-
Spectral Acquisition: Acquire
F NMR spectra for each aliquot at 298 K. Utilize a coaxial capillary containing trifluoroacetic acid (TFA) as an external chemical shift reference to prevent internal reference interactions. -
Data Analysis: Plot the observed
F chemical shift ( ) against the measured pH. Fit the resulting sigmoidal curve to the modified Henderson-Hasselbalch equation to extract the inflection point, which represents the precise pKa of the amine.
Pharmacological and Physicochemical Implications
The successful prediction and validation of the pKa drop from ~10.45 (amantadine) to ~9.0 (3-fluoro-1-aminoadamantane) has profound implications for the molecule's pharmacokinetic profile.
At a physiological pH of 7.4, the percentage of the neutral, un-ionized free base dictates the rate of passive lipid bilayer diffusion. Using the Henderson-Hasselbalch equation (
-
Amantadine (pKa 10.45):
un-ionized. -
3-Fluoro-1-aminoadamantane (pKa ~9.0):
un-ionized.
This bioisosteric fluorination results in an approximate 28-fold increase in the concentration of the neutral species circulating in the plasma. This massive shift significantly enhances the effective lipophilicity (LogD at pH 7.4) of the drug, accelerating passive diffusion across the lipophilic blood-brain barrier (BBB) and potentially increasing central nervous system (CNS) bioavailability for the treatment of neurodegenerative disorders.
References
-
PubChem. "Amantadine." National Center for Biotechnology Information. URL:[Link]
-
"Adamantane - A Lead Structure for Drugs in Clinical Practice." Current Medicinal Chemistry. URL:[Link]
-
"4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease." PubMed Central (PMC). URL:[Link]
-
"Naphthoquinone–thiazole hybrids bearing adamantane: Synthesis, antimicrobial, DNA cleavage, antioxidant activity, acid dissociation constant, and drug-likeness." DergiPark. URL:[Link]
The Lipophilic Bullet: A Technical Whitepaper on 3-Substituted Aminoadamantane Derivatives
Executive Summary
The adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) represents a unique structural motif in medicinal chemistry. Often referred to as a "lipophilic bullet," its highly symmetrical, rigid, and lipophilic nature dramatically enhances a molecule's ability to cross the blood-brain barrier (BBB) and fit precisely into hydrophobic protein pockets[1]. While 1-aminoadamantane (Amantadine) pioneered the antiviral and antiparkinsonian applications of this class, it is the 3-substituted 1-aminoadamantane derivatives —most notably Memantine (1-amino-3,5-dimethyladamantane) and 3-amino-1-adamantanol—that have revolutionized the treatment of neurodegenerative and metabolic diseases[1].
This technical guide provides an in-depth analysis of the pharmacological mechanisms, structure-activity relationships (SAR), and validated synthetic methodologies for these critical derivatives.
Mechanistic Pharmacology & Signaling Pathways
Uncompetitive NMDA Receptor Antagonism (Memantine)
Excitotoxicity, driven by the overstimulation of N-methyl-D-aspartate (NMDA) receptors by glutamate, leads to excessive intracellular calcium (
The Causality of Substitution: The clinical success of Memantine over other blockers lies specifically in its 3,5-dimethyl substitution. These bulky methyl groups create steric hindrance that dictates a fast off-rate from the receptor channel[1]. Unlike high-affinity blockers (e.g., MK-801) that permanently plug the pore, Memantine only blocks the channel during prolonged pathological activation, dynamically sparing the normal synaptic transmission required for learning and memory[4].
Fig 1: Memantine's uncompetitive antagonism of the NMDA receptor preventing excitotoxicity.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition (3-Amino-1-adamantanol)
Beyond neurology, 3-substituted aminoadamantanes are pivotal in metabolic disease. 3-amino-1-adamantanol is the core pharmacophore of Vildagliptin, a potent DPP-4 inhibitor [1]. The 3-hydroxyl group on the adamantane cage is structurally required to form a critical hydrogen bond network within the S1 pocket of the DPP-4 enzyme. Simultaneously, the adamantane bulk fills the hydrophobic subsite, effectively preventing the degradation of endogenous incretin hormones [5].
Quantitative Data: Structure-Activity Relationship (SAR)
The substitution at the 3-position fundamentally alters both target affinity and pharmacokinetic distribution. Table 1 summarizes these quantitative parameters across key derivatives.
| Compound | Chemical Substitution | Primary Target | Binding Affinity (Ki) | Vd (L/kg) | Half-life (t1/2) | Clinical Indication |
| Amantadine | 1-aminoadamantane | NMDA Receptor | ~10.5 µM | 4 - 5 | 10 - 14 h | Parkinson's Disease |
| Memantine | 1-amino-3,5-dimethyladamantane | NMDA Receptor | 0.54 ± 0.23 µM | 9 - 11 | 60 - 80 h | Alzheimer's Disease |
| 3-Amino-1-adamantanol | 1-amino-3-hydroxyadamantane | DPP-4 (as Vildagliptin) | N/A (Intermediate) | N/A | N/A | Type 2 Diabetes |
Data synthesized from authoritative pharmacological reviews [1] and technical reports [6].
Experimental Workflows & Synthetic Methodologies
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . The visual cues (e.g., spontaneous precipitation) and phase separations inherently confirm the success of the intermediate steps without requiring immediate chromatographic validation.
Protocol 1: Two-Step Synthesis of Memantine Hydrochloride via Ritter Reaction
Causality: Traditional syntheses of Memantine require toxic, multi-step halogenation (using bromine or chlorine) [7]. This modern two-step protocol utilizes a Ritter-type reaction, directly converting 1,3-dimethyladamantane to an amide. Nitric acid acts as the oxidant/acid catalyst to generate a stable tertiary carbocation, which is immediately trapped by formamide [2].
Step-by-Step Methodology:
-
Carbocation Generation & Trapping (Ritter Reaction):
-
Slowly add 1.2 mol (197.1 g) of 1,3-dimethyladamantane to 12.0 mol (505 mL) of nitric acid at 20–25 °C over 30 minutes with vigorous stirring[2].
-
Self-Validation Checkpoint: The reaction mixture will become completely homogeneous as the highly lipophilic adamantane is converted into the polar carbocation intermediate.
-
Stir for 1 hour, then add 10.8 mol (440 mL) of formamide over 30 minutes[2].
-
Heat the mixture to 85 °C for exactly 2 hours[2].
-
-
Extraction of Intermediate:
-
Cool the reaction to 5–10 °C and quench by pouring into 2000 mL of ice-cold water[2].
-
Extract the aqueous mixture with dichloromethane (3 x 800 mL)[2]. Wash the organic layer with 10% NaOH solution to neutralize residual acid, followed by a brine wash.
-
Evaporate the solvent under vacuum to yield 1-formamido-3,5-dimethyladamantane (Expected yield: ~98%)[2].
-
-
Acid Hydrolysis & Salt Formation:
-
In a round-bottom flask, mix the intermediate with 36 mL of water and 45 mL of 36% aqueous HCl[2].
-
Reflux for 1 hour to hydrolyze the formamide group[2].
-
Self-Validation Checkpoint (Precipitation): Concentrate the mixture to half its volume, add 20 mL of n-hexane, and reflux for 30 minutes. Upon cooling to 5–10 °C, Memantine Hydrochloride will spontaneously precipitate as a highly pure white solid[2]. Filter and dry under vacuum (Overall yield: ~83%)[2].
-
Fig 2: Two-step one-pot synthetic workflow of Memantine Hydrochloride via Ritter reaction.
Protocol 2: Synthesis of 3-Amino-1-adamantanol
Causality: The synthesis of 3-amino-1-adamantanol requires the selective oxidation of a tertiary C-H bond on an already aminated adamantane cage. Using a mixture of fuming nitric acid and sulfuric acid allows for the direct insertion of a hydroxyl group without degrading the primary amine, bypassing the need for expensive and explosive acyl azide intermediates (Curtius rearrangement) [8].
Step-by-Step Methodology:
-
Direct Oxidation:
-
Suspend 1-aminoadamantane (Amantadine) in concentrated sulfuric acid at 10–30 °C[5].
-
Slowly add fuming nitric acid dropwise. Mechanistic note: The highly acidic environment protects the amine group by protonating it to an unreactive ammonium salt, while the nitric acid selectively oxidizes the distal tertiary carbon at the 3-position[8].
-
Heat the reaction mixture to 70–120 °C for 2 to 5 hours depending on the batch scale[8].
-
-
Hydroxylation & Quenching:
-
Isolation:
Conclusion
The 3-substituted aminoadamantane derivatives perfectly illustrate how minor structural modifications to a highly lipophilic cage can drastically alter a drug's pharmacokinetic profile and target specificity. From the precise uncompetitive NMDA blockade of Memantine to the critical hydrogen-bonding role of 3-amino-1-adamantanol in DPP-4 inhibitors, mastering the synthesis and pharmacology of these compounds remains a cornerstone of modern neuropharmacology and metabolic drug development.
References
-
Vu, B. D., Ho Ba, N. M., Pham, V. H., & Phan, D. C. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088. URL:[Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. URL:[Link]
- Krasnov, K.A., et al. (2013). Method of producing 3-amino-1-adamantanol and acid addition salts thereof. Russian Patent RU2488577C1.
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- 3. scirp.org [scirp.org]
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- 5. sfdchem.com [sfdchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jmpm.vn [jmpm.vn]
- 8. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]
- 9. 3-Amino-1-Adamantanol [kaimosi.com]
Methodological & Application
Application Note: A Validated Synthesis of 3-Fluoro-1-aminoadamantane Hydrochloride from 1-aminoadamantane
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 3-Fluoro-1-aminoadamantane hydrochloride, a valuable compound in medicinal chemistry, starting from the readily available 1-aminoadamantane (amantadine). The presented methodology is a multi-step process designed for robustness and scalability, addressing the chemical challenges inherent in the direct functionalization of the adamantane cage. We will delve into the strategic rationale behind a protection-fluorination-deprotection sequence, offering not just a protocol but a framework for understanding the causality behind each experimental choice. This guide emphasizes safety, in-process validation, and thorough characterization to ensure the synthesis is both reliable and reproducible.
Introduction and Strategic Rationale
1-Aminoadamantane and its derivatives are cornerstone scaffolds in modern pharmacology, most notably with memantine's use in treating neurodegenerative diseases.[1][2] The introduction of fluorine into drug candidates is a widely employed strategy to modulate key properties such as metabolic stability, pKa, and binding affinity.[3] Consequently, 3-Fluoro-1-aminoadamantane represents a significant synthetic target for the development of novel therapeutics.
Direct fluorination of 1-aminoadamantane is synthetically challenging. The electron-rich amino group is susceptible to oxidation by powerful electrophilic fluorinating agents, and its directing effects can lead to a complex and unselective product mixture. Therefore, a more controlled and reliable approach is required.
This application note details a robust three-stage synthetic strategy:
-
Protection: The nucleophilic amino group of 1-aminoadamantane is protected as an acetamide. This masks its reactivity and transforms it into a deactivating, ortho-para directing group (in the context of the adamantane cage, directing to the C3, C5, and C7 positions).
-
Electrophilic Fluorination: The protected adamantane cage undergoes C-H fluorination using Selectfluor®, a safe and highly effective source of electrophilic fluorine.[4] This step targets the tertiary bridgehead carbons, with subsequent purification required to isolate the desired mono-fluorinated isomer.
-
Deprotection and Salt Formation: The acetamide is hydrolyzed under acidic conditions to reveal the free amine, which is then converted to its stable and water-soluble hydrochloride salt.
This structured approach ensures high fidelity in each conversion and provides logical points for purification and characterization, embodying a self-validating protocol.
Overall Synthetic Workflow
The complete transformation from the starting material to the final product is illustrated below. Each stage is designed to be monitored and purified, ensuring the quality of the intermediate before proceeding to the next step.
Diagram 1: Stepwise workflow for the synthesis of 3-Fluoro-1-aminoadamantane HCl.
Detailed Experimental Protocols
Safety First: Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted inside a certified chemical fume hood. Review the Safety Data Sheet (SDS) for each reagent before use.[5][6]
Protocol 1: Synthesis of N-(1-Adamantyl)acetamide (Protection)
Rationale: Acetylating the primary amine prevents its oxidation during the fluorination step and renders the adamantane cage more susceptible to electrophilic attack. Acetic anhydride is an effective and readily available acetylating agent.
-
Reagents & Materials:
-
1-Aminoadamantane (10.0 g, 66.1 mmol)
-
Acetic Anhydride (15.0 mL, 158 mmol)
-
Pyridine (30 mL)
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (250 mL), magnetic stirrer, ice bath
-
-
Procedure:
-
Suspend 1-aminoadamantane in pyridine in the 250 mL round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath with gentle stirring.
-
Slowly add acetic anhydride dropwise to the suspension over 20 minutes. The mixture may become warm.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).
-
Pour the reaction mixture slowly into 200 mL of ice-cold deionized water with vigorous stirring. A white precipitate will form.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL).
-
For enhanced purity, dissolve the crude solid in DCM, wash with saturated NaHCO₃ solution, then with water. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield a white crystalline solid.
-
Protocol 2: Synthesis of N-(3-Fluoro-1-adamantyl)acetamide (Fluorination)
Rationale: Selectfluor® is a user-friendly electrophilic fluorinating agent that effectively functionalizes C-H bonds at the bridgehead positions of the adamantane core.[3][4] The reaction is performed in a polar, acidic medium to facilitate the fluorination process. The reaction is not perfectly regioselective, leading to a statistical mixture of mono-, di-, and tri-fluorinated products, necessitating chromatographic purification.
-
Reagents & Materials:
-
N-(1-Adamantyl)acetamide (5.0 g, 25.9 mmol)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (11.0 g, 31.1 mmol)
-
Acetonitrile (100 mL)
-
Formic Acid (20 mL)
-
DCM, Deionized Water, Saturated NaHCO₃ solution
-
Silica Gel for column chromatography
-
Eluent: Hexanes/Ethyl Acetate gradient
-
Round-bottom flask (250 mL), magnetic stirrer, reflux condenser
-
-
Procedure:
-
In the 250 mL round-bottom flask, dissolve N-(1-Adamantyl)acetamide in a mixture of acetonitrile and formic acid.
-
Add Selectfluor® to the solution in one portion. Caution: Selectfluor® is a strong oxidizing agent and should be handled with care in a fume hood.[4][5]
-
Attach the reflux condenser and heat the mixture to 60 °C. Maintain this temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS to observe the consumption of starting material and the formation of new, more polar spots.
-
After cooling to room temperature, carefully pour the reaction mixture into 300 mL of water.
-
Neutralize the solution by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude solid mixture.
-
Purify the crude product via silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient, to isolate the desired N-(3-fluoro-1-adamantyl)acetamide isomer.
-
Protocol 3: Synthesis of 3-Fluoro-1-aminoadamantane Hydrochloride (Deprotection & Salt Formation)
Rationale: Acid-catalyzed hydrolysis is a standard method for cleaving amide bonds. The resulting free amine is a volatile solid and is best isolated as its hydrochloride salt, which is more stable, non-volatile, and easier to handle.
-
Reagents & Materials:
-
N-(3-Fluoro-1-adamantyl)acetamide (2.0 g, 9.4 mmol)
-
6 M Hydrochloric Acid (HCl) (50 mL)
-
Diethyl Ether
-
2 M Sodium Hydroxide (NaOH) solution
-
Anhydrous HCl in diethyl ether
-
Round-bottom flask (100 mL), reflux condenser, magnetic stirrer
-
-
Procedure:
-
Place the purified N-(3-fluoro-1-adamantyl)acetamide in the 100 mL round-bottom flask.
-
Add 6 M HCl and heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours.
-
Cool the solution to room temperature. A white precipitate of the hydrochloride salt may form.
-
To isolate, first basify the cooled solution by carefully adding 2 M NaOH until the pH is >12.
-
Extract the free amine into diethyl ether (3 x 50 mL).
-
Dry the combined ether extracts over anhydrous potassium carbonate, filter, and cool in an ice bath.
-
Bubble anhydrous HCl gas through the solution or add a solution of HCl in ether dropwise until precipitation is complete.
-
Collect the white precipitate of 3-Fluoro-1-aminoadamantane hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry in vacuo.
-
Characterization and Trustworthiness
To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques is essential. This multi-faceted characterization serves as the self-validating system for the protocol.
| Parameter | Stage 1: Protected Amine | Stage 2: Fluoro-Amide | Stage 3: Final HCl Salt |
| Appearance | White Crystalline Solid | White Crystalline Solid | White Crystalline Solid |
| Expected Yield | >90% | 30-40% (after purification) | >80% |
| ¹H NMR | Signals for adamantyl protons and a singlet for the acetyl methyl group. | Complex splitting patterns due to fluorine coupling. | Broad signals for amine protons; adamantyl protons show splitting due to fluorine. |
| ¹⁹F NMR | N/A | A characteristic singlet or multiplet in the expected region for an adamantyl fluoride. | A characteristic singlet or multiplet, similar to the fluoro-amide. |
| ¹³C NMR | Adamantyl carbons and carbonyl carbon signals. | Adamantyl carbons show C-F coupling (large ¹JCF and smaller ²JCF, ³JCF). | Adamantyl carbons show C-F coupling. |
| Mass Spec (m/z) | Expected [M+H]⁺ at 194.16 | Expected [M+H]⁺ at 212.15 | Expected [M]⁺ for free base at 169.13 |
Reference data for the final product can be compared with literature values to confirm structure.[7]
Mechanistic Insight: The Fluorination Step
The electrophilic fluorination of the adamantane cage with Selectfluor® is believed to proceed via a radical-cation mechanism. The adamantane framework is particularly susceptible to this pathway due to the stability of the bridgehead radical cation.
Diagram 2: Simplified proposed mechanism for electrophilic fluorination.
The reaction initiates with a single-electron transfer (SET) from the C-H bond to the electrophilic N-F moiety of Selectfluor®, generating an adamantyl radical cation. This is followed by the transfer of a fluorine atom and subsequent loss of a proton to yield the fluorinated product.
References
- Lipton, S. A. (2004). The Molecular Basis of Memantine Action in Alzheimer's Disease and Other Neurological Disorders. Current Alzheimer Research, 1(2), 61-74. [URL: https://www.eurekaselect.com/article/11053]
- Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse. Neuropharmacology, 53(6), 699-723. [URL: https://doi.org/10.1016/j.neuropharm.2007.07.013]
- Anderson, G. W., & Burks, J. E. (1972). Novel Synthesis of 3-Fluoro-1-Aminoadamantane and Some of its Derivatives. Journal of Organic Chemistry, 37(21), 3337-3339. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00986a029]
- Stetter, H., & Last, W. (1969). Über Verbindungen mit Urotropin‐Struktur, XXI. Herstellung und Eigenschaften von in 3‐Stellung substituierten Adamantan‐carbonsäuren‐(1). Chemische Berichte, 102(10), 3364-3366. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cber.19691021015]
- Singh, R., Czekelius, C., & Lectka, T. (2005). Selectfluor: mechanistic insight and applications. Chemical Communications, (15), 1919-1927. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/cc/b416912h]
- ECHEMI. (2019). Selectfluor SDS, 140681-55-6 Safety Data Sheets. [URL: https://www.echemi.com/sds/140681-55-6.html]
- Common Organic Chemistry. Selectfluor. [URL: https://www.commonorganicchemistry.com/Reagents/Selectfluor.htm]
- Merck. (2024). SAFETY DATA SHEET. [URL: https://www.merckmillipore.com/sds/Merck-CH-Site/en/105834]
Sources
- 1. Synthesis and biological evaluation of memantine nitrates as a potential treatment for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant Properties of Novel Memantine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectfluor [commonorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. tandfonline.com [tandfonline.com]
Protocol for DAST Fluorination of 3-Hydroxy-1-Aminoadamantane
Executive Summary
This application note details the strategic synthesis of 3-fluoro-1-aminoadamantane from 3-hydroxy-1-aminoadamantane (1-amino-3-adamantanol).[1] While direct fluorination of amino alcohols is theoretically possible, it is fraught with safety hazards and chemoselectivity issues due to the nucleophilic nature of the primary amine.
This protocol enforces a Protection-Fluorination-Deprotection (PFD) strategy.[1] By masking the amine with a tert-butyloxycarbonyl (Boc) group, we eliminate the risk of forming unstable
Strategic Considerations & Mechanism
The Chemoselectivity Challenge
The substrate, 3-hydroxy-1-aminoadamantane, contains two nucleophilic sites:[1]
-
Bridgehead Hydroxyl (
): The target for deoxofluorination.[1] -
Primary Amine (
): A potent nucleophile.[1]
Why Direct Fluorination Fails: Reaction of DAST with free primary amines results in the formation of aminosulfur difluorides or sulfinamidines. These byproducts consume the reagent and can decompose violently.[1] Furthermore, the resulting HF byproduct would protonate the amine, altering the solubility profile and potentially trapping the molecule as an unreactive salt in the non-polar solvents (DCM) typically required for DAST activity.
The Solution: Boc-Protection
We utilize the Boc (tert-butoxycarbonyl) protecting group for three reasons:
-
Inertness: It is unreactive toward DAST and DAST-derived cations.[1]
-
Stability: It withstands the slightly acidic environment generated during the DAST reaction.[1]
-
Orthogonal Removal: It can be cleaved using anhydrous HCl/Dioxane, conditions under which the newly formed bridgehead C–F bond is stable (unlike hydrolytic conditions which might reverse the fluorination).[1]
Reaction Mechanism
The fluorination proceeds via an
Experimental Workflow Visualization
The following diagram outlines the critical decision pathways and chemical transformations.
Figure 1: Strategic workflow for the synthesis of 3-fluoro-1-aminoadamantane, emphasizing the mandatory protection step.
Detailed Experimental Protocol
Phase 1: Chemoselective Protection
Objective: Isolate N-Boc-3-hydroxy-1-aminoadamantane.[1]
-
Setup: Charge a round-bottom flask with 3-hydroxy-1-aminoadamantane (1.0 eq) and dry THF (10 mL/g).
-
Base Addition: Add Triethylamine (
, 1.2 eq) and stir at room temperature (RT). -
Reagent Addition: Add Di-tert-butyl dicarbonate (
, 1.1 eq) portion-wise. -
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple, protected amine is faint/invisible or charrable).[1]
-
Workup: Concentrate THF. Dissolve residue in Ethyl Acetate (EtOAc).[1] Wash with 1M citric acid (to remove unreacted amine), water, and brine.[1]
-
Drying: Dry over
, filter, and concentrate.
Phase 2: Nucleophilic Fluorination (The Critical Step)
Objective: Convert C-OH to C-F using DAST.[1]
Safety Prerequisite: DAST reacts violently with water to produce HF.[1] All glassware must be oven-dried.[1] Perform in a fume hood.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Non-nucleophilic, solubilizes DAST and substrate.[1] |
| Concentration | 0.2 M | Dilution prevents thermal runaway.[1] |
| Temperature | -78°C (Start) | Low temp controls the initial exothermic reaction with the -OH group.[1] |
| Stoichiometry | 1.2 – 1.5 eq DAST | Excess ensures full conversion and accounts for trace moisture.[1] |
Procedure:
-
Dissolution: Dissolve N-Boc-3-hydroxy-1-aminoadamantane (from Phase 1) in anhydrous DCM under Nitrogen/Argon atmosphere.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
DAST Addition: Add DAST (Diethylaminosulfur trifluoride) dropwise via syringe.[1] Do not rush.
-
Reaction: Stir at -78°C for 30 minutes. Remove the cooling bath and allow the reaction to warm to RT naturally. Stir for an additional 2–4 hours.
-
Quenching (CRITICAL):
-
Cool the reaction mixture back to 0°C.
-
Slowly pour the reaction mixture into a rapidly stirring beaker of saturated aqueous
. -
Note: Gas evolution (
) will be vigorous.[1]
-
-
Extraction: Separate layers. Extract aqueous layer with DCM (2x).[1]
-
Purification: Dry combined organics (
) and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).-
Target:N-Boc-3-fluoro-1-aminoadamantane.[1]
-
Phase 3: Deprotection & Isolation
Objective: Remove Boc group without hydrolyzing the C-F bond.[1]
-
Dissolution: Dissolve the fluorinated intermediate in minimal dry 1,4-dioxane or
. -
Acidolysis: Add 4M HCl in Dioxane (5–10 eq).
-
Reaction: Stir at RT for 2–3 hours. A white precipitate (the amine hydrochloride salt) often forms.[1]
-
Isolation:
-
Final Product: 3-fluoro-1-aminoadamantane hydrochloride.
Chemical Pathway Diagram
Figure 2: Chemical synthesis pathway showing the progression from starting material to the final fluorinated salt.
Analytical Validation
To confirm the success of the reaction, look for the following diagnostic signals.
| Technique | Diagnostic Signal | Interpretation |
| Characteristic singlet (or broad s) for tertiary bridgehead fluoride on adamantane. | ||
| Disappearance of | Confirms successful Boc deprotection (Phase 3).[1] | |
| MS (ESI) | Confirm molecular weight of the fluorinated amine.[1] |
Note on Stability: The bridgehead fluorine is sterically protected and does not undergo elimination (anti-Bredt rule) easily, making it stable to the acidic deprotection conditions.[1]
Safety & Handling (DAST)[1][4]
-
Thermal Instability: DAST can decompose explosively at temperatures >90°C. Never heat undiluted DAST.[1] Distillation is not recommended for routine use.[1]
-
Moisture Sensitivity: Hydrolysis produces HF, which causes severe, penetrating burns and systemic toxicity.[1] Always keep Calcium Gluconate gel nearby when working with fluorinating agents.[1]
-
Glassware: DAST can etch glass over prolonged exposure; however, for standard reaction times (<24h), borosilicate glass is acceptable.[1]
References
-
Singh, R. P., & Shreeve, J. M. (2002).[1][4] Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.[1]
-
Middleton, W. J. (1975).[1][5] New fluorinating reagents. Dialkylaminosulfur fluorides.[1][6][7][8] The Journal of Organic Chemistry, 40(5), 574–578.[1][5]
-
L'Heureux, A., et al. (2010).[1] Aminodifluorosulfinium Salts as Stable and Scalable Deoxofluorinating Reagents.[1][4] The Journal of Organic Chemistry, 75(10), 3401–3411.[1]
-
Sigma-Aldrich. (n.d.).[1] Diethylaminosulfur Trifluoride (DAST) Product Information & Applications.
-
Organic Syntheses. (1977).[1][8] 4-Nitrobenzyl Fluoride (Example of DAST usage). Org.[1][4][6][8][9] Synth. 57,[1][10] 72.
Sources
- 1. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 2. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 6. DAST - Enamine [enamine.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
Application Note: Precision Synthesis of 3-Fluoro-1-aminoadamantane via Ritter Reaction
Abstract
This application note details the synthesis of 3-fluoro-1-aminoadamantane (also known as 1-amino-3-fluoroadamantane), a critical pharmacophore in medicinal chemistry, utilizing the Ritter reaction . Unlike standard amination routes, the Ritter reaction offers a streamlined approach by directly converting 3-fluoroadamantan-1-ol (or 1,3-difluoroadamantane) into the corresponding acetamide intermediate, followed by hydrolysis. This protocol addresses the specific challenges posed by the electron-withdrawing fluorine substituent, providing optimized conditions for carbocation generation, nucleophilic trapping with acetonitrile, and subsequent amide hydrolysis.
Introduction
Fluorinated adamantane derivatives are highly valued in drug development due to their ability to modulate lipophilicity (logP), metabolic stability, and basicity (pKa) compared to their non-fluorinated counterparts (e.g., Memantine, Amantadine). The introduction of a fluorine atom at the bridgehead position (C3) of the adamantane cage creates a dipole that influences the amine's pKa, potentially improving blood-brain barrier (BBB) penetration and reducing lysosomal trapping.
The Ritter reaction is the preferred synthetic pathway for this transformation due to its scalability and atom economy. It involves the acid-catalyzed generation of a carbocation at the bridgehead position, which is then intercepted by a nitrile (acetonitrile) to form an amide.[1][2] This amide is subsequently hydrolyzed to yield the primary amine.
Strategic Retrosynthesis
The synthesis is broken down into two critical stages:
-
Ritter Amidation: Conversion of 3-fluoroadamantan-1-ol to N-(3-fluoroadamantan-1-yl)acetamide.
-
Hydrolysis: Deacetylation to yield 3-fluoro-1-aminoadamantane.
Mechanistic Insight & Fluorine Effect
The success of the Ritter reaction depends on the stability of the adamantyl carbocation.
-
Standard Adamantane: The 1-adamantyl cation is relatively stable due to hyperconjugation and relief of cage strain.
-
3-Fluoro Effect: The fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I), which destabilizes the developing positive charge at C1. Consequently, the reaction kinetics are slower compared to unsubstituted adamantanol, requiring strictly anhydrous conditions and controlled temperature ramps to drive the reaction to completion without inducing elimination or skeletal rearrangements.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway and the specific stabilization/destabilization factors involved.
Figure 1: Mechanistic pathway of the Ritter reaction for fluorinated adamantanes. Note the inductive destabilization at the cation stage.
Experimental Protocol
Reagents and Materials
| Reagent | CAS No.[3] | Role | Purity Requirement |
| 3-Fluoroadamantan-1-ol | 58652-35-0 | Substrate | >97% |
| Acetonitrile | 75-05-8 | Solvent/Reactant | Anhydrous (<50 ppm H2O) |
| Sulfuric Acid | 7664-93-9 | Catalyst | 96-98% (Conc.) |
| Glacial Acetic Acid | 64-19-7 | Co-solvent | >99% |
| Sodium Hydroxide | 1310-73-2 | Hydrolysis Base | Pellets |
| Diethylene Glycol | 111-46-6 | Hydrolysis Solvent | Reagent Grade |
Stage 1: Synthesis of N-(3-fluoroadamant-1-yl)acetamide
Protocol:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the apparatus under vacuum and purge with nitrogen.
-
Substrate Dissolution: Charge the flask with 3-fluoroadamantan-1-ol (10.0 g, 58.7 mmol) and Glacial Acetic Acid (30 mL). Stir until dissolved.
-
Nitrile Addition: Add Acetonitrile (25 mL, 478 mmol, ~8 eq) to the solution. Cool the mixture to 0–5 °C using an ice/water bath.
-
Acid Catalysis (Critical Step): Charge the addition funnel with Conc. Sulfuric Acid (35 mL). Add the acid dropwise over 45 minutes, maintaining the internal temperature below 10 °C .
-
Note: The reaction is exothermic.[4] Rapid addition can cause local overheating and charring.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 12–16 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS. The starting alcohol should be fully consumed.
-
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The amide may precipitate as a white solid.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).
-
Wash: Wash the combined organic layers with saturated NaHCO3 (2 x 100 mL) to remove excess acid, followed by brine (100 mL).
-
Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from Acetone/Hexane or use flash column chromatography if necessary.
Stage 2: Hydrolysis to 3-Fluoro-1-aminoadamantane
Protocol:
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser.
-
Loading: Charge the flask with the acetamide intermediate (10.0 g, 47.3 mmol) from Stage 1.
-
Hydrolysis Cocktail: Add Sodium Hydroxide (10.0 g, 250 mmol) and Diethylene Glycol (50 mL).
-
Why High Boiling Solvent? Amide hydrolysis requires high temperatures (>150 °C) which aqueous conditions cannot achieve at atmospheric pressure.
-
-
Reflux: Heat the mixture to 160–170 °C for 6–12 hours.
-
Safety: Ensure efficient reflux cooling to prevent solvent loss.
-
-
Workup: Cool the mixture to room temperature and pour into Ice Water (200 mL).
-
Extraction: Extract the free amine with Diethyl Ether or MTBE (4 x 50 mL).
-
Note: The amine is moderately lipophilic but can be partially soluble in water; multiple extractions are required.
-
-
Salt Formation (Optional but Recommended): To isolate as the stable Hydrochloride salt:
-
Dry the ether layer over KOH pellets.
-
Bubble dry HCl gas through the solution OR add HCl in Dioxane (4M) dropwise.
-
Filter the white precipitate.
-
-
Final Product: 3-Fluoro-1-aminoadamantane Hydrochloride.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Target Range | Impact of Deviation |
| Acid Addition Rate | < 1 mL/min | Too Fast: Exotherm >15°C leads to decomposition and dark tar formation. |
| Water Content (Stage 1) | < 0.1% | High Water: Quenches the carbocation prematurely, regenerating the alcohol or forming elimination products. |
| Hydrolysis Temp | 160–170 °C | Too Low: Incomplete hydrolysis (amide is very stable). Too High: Degradation of the glycol solvent. |
| Reaction Time (Stage 1) | 12–16 h | Too Short: Incomplete conversion due to the deactivated nature of the 3-fluoro cation. |
Troubleshooting Guide:
-
Low Yield in Stage 1: If starting material remains, add an additional 0.5 eq of H2SO4 and warm slightly (30–35 °C). The 3-F substituent deactivates the bridgehead carbon, making it less susceptible to ionization than unsubstituted adamantanol.
-
Emulsion during Extraction: Adamantane derivatives can act as surfactants. Add solid NaCl to saturate the aqueous phase and break emulsions.
Safety & Handling
-
Sulfuric Acid: Extremely corrosive. Wear acid-resistant gloves and face shield. Always add acid to the organic mixture, never the reverse.
-
Acetonitrile: Toxic by inhalation and skin absorption. Metabolizes to cyanide. Handle in a fume hood.
-
3-Fluoroadamantane derivatives: While generally stable, the biological activity of novel adamantanes should be treated with caution. Handle as a potential potent bioactive agent.
References
-
Ritter Reaction on Adamantanes (General Precedent)
-
Synthesis of Fluorinated Adamantane Amines
-
Adcock, W., & Kok, G. B. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution. Journal of Organic Chemistry, 65, 165-167. Link (Note: Describes electronic effects and alternate routes).
-
-
Ritter Reaction Mechanism & Scope
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. Link
-
-
Memantine/Adamantane Amine Synthesis Reviews
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Ritter Reaction [organic-chemistry.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. RU2401828C2 - N-(1-adamantyl)acetamide synthesis method - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Technical Application Note: Scalable Synthesis of 3-Fluoro-1-adamantanamine via Hofmann Rearrangement
Executive Summary
This application note details the synthesis of 3-fluoro-1-adamantanamine (also known as 3-fluoroadamantan-1-amine), a critical pharmacophore in medicinal chemistry. The adamantane scaffold is widely used to improve the lipophilicity and metabolic stability of drug candidates, while the introduction of a fluorine atom at the bridgehead position (
The protocol utilizes the Hofmann Rearrangement to convert 3-fluoro-1-adamantanecarboxamide to the target amine. Unlike standard aliphatic amides, the adamantane framework imposes rigid stereochemical constraints. This guide focuses on a robust, scalable methodology using sodium hypochlorite (NaOCl) or bromine (
Strategic Analysis & Mechanism
Why Hofmann?
The Hofmann rearrangement is the preferred route for generating bridgehead amines because it proceeds with strict retention of configuration . The migrating group (the adamantyl core) moves from the carbonyl carbon to the nitrogen atom without detaching, preventing racemization or skeletal scrambling—a critical requirement for maintaining the 3-fluoro/1-amino geometric relationship.
Reaction Pathway
The transformation proceeds through an N-haloamide intermediate, followed by base-induced rearrangement to an isocyanate, which is hydrolyzed in situ to the amine.[1][2]
Figure 1: Mechanistic pathway of the Hofmann rearrangement for adamantane derivatives.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Reagent Stoichiometry | Halogen (1.05 eq) | Slight excess ensures complete conversion of amide; large excess promotes side reactions. |
| Base Concentration | 3.0 - 4.0 eq NaOH | Required to neutralize protons and trap |
| Temperature (Step 1) | < 5°C | Low temp prevents premature rearrangement and hydrolysis of the N-haloamide. |
| Temperature (Step 2) | 70°C - 85°C | Required to drive the rearrangement and decarboxylation. |
Experimental Protocol
Materials & Equipment
-
Precursor: 3-Fluoro-1-adamantanecarboxamide (Synthesized from 3-fluoroadamantane-1-carboxylic acid via
then ). -
Oxidant: Sodium Hypochlorite solution (10-13% active chlorine) OR Bromine (
). Note: NaOCl is preferred for "greener" processing and ease of handling. -
Base: Sodium Hydroxide (NaOH), 50% w/w solution.
-
Solvent: Water (primary), Diethyl Ether or MTBE (extraction).
-
Acid: Hydrochloric acid (conc.[3][4] 12M) for salt formation.
Safety Considerations
-
Isocyanates: The intermediate isocyanate is a sensitizer; ensure efficient fume hood ventilation.
-
Exotherm: The rearrangement is exothermic. Control heating rates strictly.
-
Fluorine Stability: The C-F bond at the bridgehead is chemically stable under these conditions, but avoid prolonged exposure to Lewis acids which might trigger defluorination.
Step-by-Step Procedure (Sodium Hypochlorite Method)
This method is adapted from the work of Anderson et al., optimizing for yield and purity.
Phase 1: N-Chlorination
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and thermometer, charge 3-fluoro-1-adamantanecarboxamide (10.0 mmol).
-
Solvent: Add Sodium Hydroxide (30 mmol) dissolved in water (20 mL). Cool the suspension to 0°C in an ice bath.
-
Addition: Add Sodium Hypochlorite solution (approx. 12-15 mmol active Cl) dropwise over 15 minutes.
-
Observation: The amide solid will gradually dissolve or change texture as the N-chloroamide anion forms.
-
-
Incubation: Stir at 0°C for 30 minutes to ensure complete formation of the N-chloro species.
Phase 2: Rearrangement & Hydrolysis[5]
-
Heat: Remove the ice bath and slowly heat the reaction mixture to 75–80°C .
-
Reaction: Maintain temperature for 1–2 hours. The solution should become clear (or contain oily droplets of the amine).
-
Cool: Cool the reaction mixture to room temperature (20–25°C).
Phase 3: Isolation & Salt Formation
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with Diethyl Ether or MTBE (
mL). -
Wash: Wash the combined organic phases with Brine (saturated NaCl, 20 mL) to remove excess base.
-
Drying: Dry the organic phase over anhydrous
or . Filter off the drying agent. -
Salt Formation: To the stirring organic filtrate, add HCl in Diethyl Ether (2M) or concentrated aqueous HCl dropwise until the pH is acidic (pH < 2).
-
Precipitation: The 3-fluoro-1-adamantanamine hydrochloride salt will precipitate as a white solid.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold ether.
-
Drying: Dry in a vacuum oven at 40°C.
Expected Results
-
Yield: 70–85%[9]
-
Appearance: White crystalline solid (HCl salt).
-
Melting Point: >300°C (sublimes/decomposes).
Process Workflow Diagram
Figure 2: Unit operations for the isolation of 3-fluoro-1-adamantanamine HCl.
Analytical Validation
To certify the identity of the product, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
NMR: This is the most diagnostic tool.
-
Shift:
-130 to -135 ppm (approximate, solvent dependent). -
Pattern: Broad singlet or multiplet due to coupling with adamantane cage protons.
-
-
NMR (DMSO-
):-
~8.3 ppm (br s, 3H,
). - ~2.2–1.5 ppm (Multiplets corresponding to the adamantane cage CH/CH2).
-
~8.3 ppm (br s, 3H,
Mass Spectrometry (MS)
-
Method: ESI+ or EI.
-
Expected m/z: 170.1
(Free base MW = 169.24).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete rearrangement (Temp too low). | Ensure reaction reaches 75-80°C for at least 1 hour. |
| Formation of Urea | Insufficient base concentration. | Ensure NaOH is |
| Product is Colored (Yellow) | Residual Bromine/Chlorine. | Wash organic phase with sodium thiosulfate solution before acidification. |
| No Precipitate with HCl | Solution too dilute or wet. | Dry organic layer thoroughly ( |
References
-
Anderson, A. G., Burks, W. A., & Harruna, I. I. (1983). Novel Synthesis of 3-Fluoro-1-Aminoadamantane and Some of its Derivatives.
- Context: Primary source for the "household bleach" (NaOCl)
-
Kalgutkar, A. S., et al. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society.[10]
- Context: Detailed characterization of fluorin
-
Thermo Fisher Scientific.Hofmann Rearrangement Reaction Overview.
-
Alfa Chemistry.Mechanism and Reagents for Hofmann Rearrangement.
- Context: Reagent choices and side-reaction management (urea form
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chemistwizards.com [chemistwizards.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A modified method for synthesis of amantadine hydrochloride [revmedmilitar.sld.cu]
- 10. researchgate.net [researchgate.net]
- 11. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
3-Fluoro-1-aminoadamantane hydrochloride in NMDA receptor antagonist studies
Application Note: Characterization of 3-Fluoro-1-aminoadamantane Hydrochloride in NMDA Receptor Antagonist Studies
Executive Summary
This application note provides a comprehensive technical guide for the pharmacological evaluation of 3-Fluoro-1-aminoadamantane hydrochloride (3-F-1-Am), a fluorinated derivative of the classic NMDA receptor antagonist amantadine. While amantadine and memantine are established therapeutics for Parkinson’s and Alzheimer’s disease, the introduction of a fluorine atom at the 3-position of the adamantane cage alters the physicochemical properties—specifically lipophilicity (LogP) and basicity (pKa)—without significantly changing steric bulk.
This guide details the protocols for synthesizing, handling, and testing 3-F-1-Am using [³H]MK-801 radioligand binding assays and whole-cell patch-clamp electrophysiology . These methods allow researchers to determine binding affinity (
Chemical Identity & Properties
The fluorination of the adamantane cage is a strategic medicinal chemistry modification. The strong electron-withdrawing nature of fluorine lowers the pKa of the primary amine compared to amantadine, altering the ratio of ionized (cationic) to unionized species at physiological pH.
| Property | Specification |
| Compound Name | 3-Fluoro-1-aminoadamantane hydrochloride |
| Structure | Adamantane cage with -NH₂ at C1 and -F at C3 |
| Molecular Formula | C₁₀H₁₆FN · HCl |
| Molecular Weight | 205.70 g/mol (Salt) |
| Solubility | Water (>50 mM), DMSO (>100 mM), Saline |
| pKa (Amine) | ~8.5–9.0 (Estimated; lower than Amantadine ~10.4) |
| Storage | -20°C, Desiccated. Hygroscopic solid. |
Handling & Stability:
-
Stock Solutions: Prepare 100 mM stock in sterile water or DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute in assay buffer (e.g., HEPES-buffered saline) immediately prior to use. The compound is stable in aqueous solution for >24 hours at room temperature.
Mechanism of Action
3-F-1-Am functions as a low-affinity, uncompetitive antagonist (open-channel blocker) of the NMDA receptor. It binds deep within the channel pore, at the "PCP site," but only when the channel is in the open state (glutamate and glycine bound).
Key Mechanistic Feature: The blockade is voltage-dependent .[1] The positively charged ammonium group interacts with the electronegative selectivity filter (likely the N+1 site near the Q/R/N site) of the receptor. Hyperpolarization drives the blocker deeper into the channel, increasing affinity.
Figure 1: Kinetic mechanism of uncompetitive NMDA receptor inhibition by 3-Fluoro-1-aminoadamantane.
Protocol A: [³H]MK-801 Radioligand Binding Assay
Objective: Determine the binding affinity (
Materials
-
Tissue: Rat forebrain membranes (rich in GluN1/GluN2B receptors) or HEK293 cells expressing recombinant NMDARs.
-
Radioligand: [³H]MK-801 (Specific Activity: ~20-30 Ci/mmol). Final concentration: 5 nM.
-
Buffer: 5 mM Tris-HCl, pH 7.4 (Assay Buffer).
-
Co-agonists: 10 µM L-Glutamate and 10 µM Glycine (Required to open the channel).
-
Non-specific Control: 10 µM (+)MK-801 (unlabeled).
Step-by-Step Workflow
-
Membrane Preparation:
-
Homogenize tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris.
-
Centrifuge supernatant at 40,000 x g (20 min). Resuspend pellet in Assay Buffer.
-
Critical Step: Wash membranes 3-4 times by centrifugation to remove endogenous glutamate/glycine (which would otherwise desensitize the receptors).
-
-
Assay Setup (96-well plate):
-
Total Binding: 5 nM [³H]MK-801 + Membranes + Glutamate/Glycine.
-
Non-Specific Binding (NSB): Above + 10 µM Unlabeled MK-801.
-
Test Sample: Above + 3-F-1-Am (Concentration range: 100 nM to 1 mM, log steps).
-
-
Incubation:
-
Incubate at 25°C for 2 hours . (Equilibrium takes longer for channel blockers due to use-dependence).
-
-
Harvesting:
-
Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce binding to the filter).
-
Wash 3x with ice-cold buffer.
-
-
Detection:
-
Add scintillation cocktail and count radioactivity (CPM).
-
Data Analysis
Calculate the
Protocol B: Whole-Cell Patch Clamp Electrophysiology
Objective: Assess the voltage-dependence and kinetics of the block.
Materials
-
Cells: HEK293 cells transiently transfected with GluN1 and GluN2A (or GluN2B) subunits.
-
Extracellular Solution (ECS): 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 0.2 mM CaCl₂ (Low Ca²⁺ prevents run-down), pH 7.4. Mg²⁺-free .
-
Intracellular Solution: 140 mM CsCl (blocks K⁺ channels), 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP.
Step-by-Step Workflow
-
Giga-seal Formation:
-
Establish a Giga-ohm seal (>1 GΩ) and break in to achieve whole-cell configuration.
-
Clamp voltage at -70 mV .
-
-
Control Response:
-
Apply 100 µM Glutamate + 10 µM Glycine via a rapid perfusion system (e.g., theta glass or piezo-stepper).
-
Record the steady-state current (
).
-
-
Drug Application:
-
Co-apply Glutamate + Glycine + 3-F-1-Am (e.g., 100 µM) .
-
Observe the decay in current to a new steady state (
).
-
-
Voltage Ramp Protocol (The "Fingerprint"):
-
While agonists + blocker are present, ramp voltage from -100 mV to +40 mV (100 ms duration).
-
Result: 3-F-1-Am should show strong block at negative potentials (inward current) and relief of block at positive potentials (outward current), creating a "J-shaped" I-V curve similar to Mg²⁺ or Memantine.
-
Figure 2: Electrophysiology workflow for characterizing voltage-dependent block.
Expected Results & SAR Context
When analyzing 3-F-1-Am, compare your data against standard reference compounds to validate the assay sensitivity.
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10][11] | Approx. | pKa |
| MK-801 | ~5 nM | ~10-100 nM | 8.2 |
| Memantine | ~0.5 - 1.0 µM | ~1 - 3 µM | 10.3 |
| Amantadine | ~30 - 50 µM | ~40 - 100 µM | 10.4 |
| 3-F-1-Am | Determine | Determine | ~8.8 |
Interpretation:
If 3-F-1-Am shows a higher
References
-
Anderson, G. L., Burks, W. A., & Harruna, I. I. (1988). Novel Synthesis of 3-Fluoro-1-Aminoadamantane and Some of its Derivatives.[10] Synthetic Communications, 18(16-17), 1967–1974.
-
Reynolds, I. J. (2001). MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor.[12] Current Protocols in Pharmacology, Unit 1.1.
-
Blanpied, T. A., et al. (2005). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block.[2] Journal of Neuroscience, 25(13), 3312-3322.[2]
-
Kornhuber, J., et al. (1991). Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study. European Journal of Pharmacology, 206(4), 297-300.
-
Kotermanski, S. E., & Johnson, J. W. (2009). Mg2+ imparts NMDA receptor subtype selectivity to the Alzheimer's drug memantine. Journal of Neuroscience, 29(9), 2774-2779.
Sources
- 1. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amantadine | NMDA receptor Antagonist | Hello Bio [hellobio.com]
- 3. Amantadine [sitem.herts.ac.uk]
- 4. molforge.ai [molforge.ai]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. ijpsr.com [ijpsr.com]
- 7. nanion.de [nanion.de]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Efficiency Synthesis of Sulfonamide Derivatives Utilizing 3-Fluoro-1-aminoadamantane
Abstract & Strategic Value
This application note details the optimized synthesis of sulfonamide derivatives using 3-Fluoro-1-aminoadamantane (3-F-AdNH
Why this Scaffold?
-
Metabolic Blocking: The bridgehead fluorine at the 3-position blocks the primary site of oxidative metabolism (cytochrome P450 hydroxylation) typically seen in unsubstituted adamantane, significantly extending half-life (
). -
Lipophilicity Modulation: The adamantyl cage provides bulk for hydrophobic pocket filling, while the fluorine atom modulates the
and lowers the pKa of the amine, influencing bioavailability and blood-brain barrier (BBB) penetration.
Scientific Foundation & Reaction Logic
The "Fluorine Effect" on Nucleophilicity
Expert Insight: Unlike standard 1-aminoadamantane, the 3-fluoro analog exhibits reduced nucleophilicity . The electronegative fluorine atom exerts a through-cage inductive effect (
-
Consequence: Standard Schotten-Baumann conditions (aqueous base) often result in poor yields.
-
Solution: This protocol utilizes anhydrous organic bases (TEA/DIPEA) with DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to accelerate the attack on the sulfonyl chloride.
Reaction Mechanism
The synthesis follows a nucleophilic substitution pathway (
-
Activation: DMAP attacks the sulfonyl chloride (
) to form a highly reactive -sulfonylpyridinium ion intermediate. -
Coupling: The sterically hindered, less nucleophilic 3-F-AdNH
attacks this intermediate. -
Scavenging: The stoichiometric base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward.
Experimental Workflow Visualization
The following diagram outlines the critical decision pathways and process flow for this synthesis.
Caption: Workflow for the synthesis of sulfonamides from fluorinated adamantyl amines, highlighting the critical monitoring and feedback loop.
Materials & Equipment
| Reagent | Role | Equiv. | Notes |
| 3-Fluoro-1-aminoadamantane HCl | Limiting Reagent | 1.0 | Hygroscopic; store in desiccator. |
| Sulfonyl Chloride ( | Electrophile | 1.1 - 1.2 | Check quality; hydrolyzes to acid if old. |
| Triethylamine (TEA) | HCl Scavenger | 2.5 - 3.0 | Excess required if starting with HCl salt. |
| DMAP | Catalyst | 0.1 | Essential for hindered/fluorinated amines. |
| Dichloromethane (DCM) | Solvent | N/A | Anhydrous grade preferred. |
Detailed Protocol: Catalytic Sulfonylation
Safety Note: Sulfonyl chlorides are corrosive and lachrymators. 3-Fluoro-1-aminoadamantane is a CNS-active scaffold; handle with care. Perform all steps in a fume hood.
Step 1: Preparation of the Reaction Mixture
-
Weigh 3-Fluoro-1-aminoadamantane Hydrochloride (1.0 equiv) into a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DCM (concentration ~0.1 M to 0.2 M relative to amine).
-
Add Triethylamine (3.0 equiv).
-
Observation: The solution may become slightly cloudy as the amine hydrochloride is neutralized and Et
N HCl forms.
-
-
Add DMAP (0.1 equiv). Stir at Room Temperature (RT) for 10 minutes to ensure partial dissolution/equilibration.
Step 2: Addition of Electrophile
-
Cool the reaction mixture to 0°C (ice bath). Reason: Controls exotherm and prevents bis-sulfonylation (though unlikely with this steric bulk).
-
Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM.
-
Add the sulfonyl chloride solution dropwise over 15–20 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature .
Step 3: Reaction Monitoring (Self-Validating Step)
Stir at RT for 4–12 hours.
-
Validation: Perform TLC (System: Hexane/EtOAc 3:1).
-
Stain: Ninhydrin (for amine) and UV (for sulfonamide/sulfonyl chloride).
-
Endpoint: Disappearance of the mobile sulfonyl chloride spot and the baseline amine spot.
-
Troubleshooting: If reaction stalls after 6 hours, heat to reflux (40°C). The adamantyl cage is robust; thermal degradation is unlikely.
-
Step 4: Workup
-
Dilute the mixture with excess DCM.
-
Acid Wash: Wash with 1N HCl (2x).
-
Purpose: This is critical.[1] It removes unreacted amine, DMAP, and excess TEA. The sulfonamide product is neutral/acidic and remains in the organic layer.
-
-
Base Wash: Wash with Saturated NaHCO
(1x) to remove any hydrolyzed sulfonic acid byproducts. -
Dry: Dry organic layer over anhydrous Na
SO , filter, and concentrate in vacuo.
Step 5: Purification
-
Method A (Preferred): Recrystallization from Ethanol/Water or Hexane/EtOAc. Adamantyl derivatives often crystallize well.
-
Method B: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Eluent: Gradient 0%
30% EtOAc in Hexanes.
-
Analytical Characterization Standards
To confirm the structure and purity, the following data points are required:
| Technique | Expected Signal / Characteristic |
| LC-MS | [M+H] |
| IR | 1340 cm |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Reduced nucleophilicity of 3-F-amine. | Increase DMAP to 0.5 equiv or switch solvent to Pyridine (acts as both solvent and catalyst). |
| Starting Material Remains | Steric hindrance. | Heat to reflux (DCM) or switch to DCE (reflux at 83°C). |
| Product is Oily/Impure | Trapped solvent in cage. | Dry under high vacuum at 50°C for 24h. Adamantane cages trap solvent efficiently. |
References
-
Biological Relevance (11
-HSD1): Sorensen, B., et al. (2007).[2][3] "Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors." Bioorganic & Medicinal Chemistry Letters. -
Synthesis of Fluorinated Adamantanes: Anderson, G. L., et al. (1988).[4] "Novel Synthesis of 3-Fluoro-1-Aminoadamantane and Some of its Derivatives." Synthetic Communications.
-
General Sulfonamide Protocols: Bare, G. A. L. (2023).[5] "Synthesis of Sulfonyl Fluorides... and Sulfonamides." Journal of Organic Chemistry.
-
Reagent Properties (PubChem): "3-Aminoadamantane-1-carboxylic acid hydrochloride" (Structural Analog Data).
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Adamantane sulfone and sulfonamide 11-beta-HSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]
Application Note: Precision Recrystallization of 3-Fluoro-1-aminoadamantane HCl
Topic: Recrystallization solvents for purifying 3-Fluoro-1-aminoadamantane HCl Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists.[1][2]
Introduction & Compound Analysis
3-Fluoro-1-aminoadamantane Hydrochloride (CAS: N/A for specific salt, Base CAS: 665-66-7 analog) represents a specialized scaffold in medicinal chemistry, often utilized as a bioisostere of Amantadine or Memantine to modulate metabolic stability and lipophilicity.[1][2]
Purification of this compound presents a unique challenge due to its "Janus-faced" physicochemical properties:
-
The Adamantane Cage: A highly lipophilic, bulky tricyclic hydrocarbon structure that drives solubility in non-polar organics.[2][3]
-
The Amine Hydrochloride Head: A highly polar, ionic moiety that demands protic or high-dielectric solvents.[2]
-
The Fluorine Substituent: Located at the 3-position, the fluorine atom introduces an inductive electron-withdrawing effect (
), slightly increasing the acidity of the ammonium protons and altering the crystal lattice energy compared to the non-fluorinated parent (Amantadine HCl).[2][3]
This guide outlines an evidence-based approach to solvent selection, moving beyond trial-and-error to a rational design based on the Hansen Solubility Parameters (HSP) and structural analogs.[1][2]
Solvent Selection Strategy
For adamantane-amine salts, single-solvent recrystallization is often inefficient due to a steep solubility curve (too soluble in alcohols, insoluble in ethers).[1][2][3] The most effective strategy is a Binary Solvent System (Solvent/Anti-Solvent) .[2][3]
Table 1: Solubility Profile & Candidate Systems
Based on structural analogs (Amantadine HCl, Memantine HCl) and fluorinated cage derivatives.[1][2][3]
| Solvent Role | Solvent Name | Solubility Status | Function |
| Primary Solvent (Good) | Methanol (MeOH) | High | Dissolves salt at RT; difficult to crystallize without anti-solvent.[1][2][3] |
| Primary Solvent (Good) | Ethanol (EtOH) | Moderate-High | Ideal balance; dissolves at reflux, crystallizes on cooling/anti-solvent.[2][3] |
| Primary Solvent (Good) | Isopropanol (IPA) | Moderate | Excellent for thermal recrystallization; higher boiling point allows better impurity rejection.[2][3] |
| Anti-Solvent (Poor) | Diethyl Ether (Et₂O) | Insoluble | Classic precipitant; yields fine powder (fast crash) or crystals (slow diffusion).[2][3] |
| Anti-Solvent (Poor) | Ethyl Acetate (EtOAc) | Very Low | Preferred industrial anti-solvent; safer than ether, higher boiling point.[2][3] |
| Anti-Solvent (Poor) | Acetone | Low | Good intermediate polarity; often used with water or alcohols.[2][3] |
| Anti-Solvent (Poor) | Acetonitrile (MeCN) | Low-Moderate | Useful for removing polar organic impurities.[2][3] |
Recommended Binary Systems[1][3]
Experimental Protocols
Protocol 1: Thermal Recrystallization (IPA/EtOAc System)
Target: Removal of synthesis byproducts (unreacted adamantane, fluorinated intermediates).[1][2][3]
Materials:
-
Solvents: Isopropanol (anhydrous), Ethyl Acetate (ACS grade).[2][3]
-
Equipment: Round-bottom flask, reflux condenser, oil bath, vacuum filtration setup.[1][2][3]
Procedure:
-
Dissolution: Place the crude solid in a flask. Add minimum Isopropanol (IPA) needed to wet the solid.[2][3]
-
Heating: Heat the mixture to near reflux (approx. 80°C). Add more IPA dropwise with stirring until the solid just dissolves.
-
Anti-Solvent Addition: Remove from heat source briefly. Add hot Ethyl Acetate (approx. 20-30% of the IPA volume) slowly. If cloudiness persists, add a few drops of IPA to clear it.[1][2]
-
Crystallization:
-
Allow the solution to cool to Room Temperature (RT) slowly (over 1-2 hours).
-
Transfer to a fridge (4°C) for 4 hours.
-
Optional: Cool to -20°C for maximum yield (may slightly compromise purity).
-
-
Isolation: Filter the white crystalline solid. Wash the cake with a cold 1:1 mixture of IPA/EtOAc.
-
Drying: Dry under high vacuum at 40°C for 6 hours to remove trapped solvent lattice.[2][3]
Protocol 2: Vapor Diffusion Crystallization (EtOH/Ether)
Target: Growing X-ray quality crystals or high-purity standards.[2][3]
Procedure:
-
Dissolve 100 mg of 3-Fluoro-1-aminoadamantane HCl in the minimum amount of Methanol or Ethanol (approx. 0.5 - 1 mL) in a small vial (inner vial).
-
Place this open vial inside a larger jar (outer chamber) containing Diethyl Ether (approx. 10 mL).
-
Seal the outer jar tightly.[2]
-
Mechanism: Ether vapor will slowly diffuse into the alcohol solution, lowering the dielectric constant and gently forcing the salt into a crystalline lattice.[2]
-
Wait 24-48 hours. Harvest crystals.
Visualization of Workflows
Logic Map: Selecting the Right Solvent System
This decision tree guides the researcher based on the specific impurity profile of their crude material.
Caption: Decision matrix for selecting the optimal binary solvent system based on impurity profile.
Recrystallization Process Flow
Step-by-step visualization of Protocol 1 (Thermal Recrystallization).
Caption: Workflow for the thermal recrystallization of adamantane amine salts using the IPA/EtOAc system.
Critical Troubleshooting & Validation
"Oiling Out" Phenomenon
Problem: The compound separates as a liquid oil droplets instead of crystals upon cooling.[2] Cause: The anti-solvent was added too quickly, or the temperature dropped too fast, causing liquid-liquid phase separation (LLPS) before nucleation.[1][2][3] Solution:
-
Re-heat until the solution is clear.
-
Add a seed crystal (if available) or scratch the glass wall.[2][3]
-
Add the anti-solvent more slowly and keep the mixture closer to the boiling point during addition.
Purity Validation
Do not rely solely on Melting Point (MP), as adamantane derivatives often sublime or have very high MPs (>300°C) that decompose before melting.[2][3]
-
¹H-NMR (D₂O or CDCl₃): Check for the disappearance of solvent peaks and precursor signals. The bridgehead protons will shift distinctively.[2]
-
Elemental Analysis (CHN): Critical for confirming the hydrochloride salt stoichiometry (ensure it is not a hemi-hydrate).
-
Silver Nitrate Test: Dissolve a small amount in water and add AgNO₃.[2][3] A thick white precipitate (AgCl) confirms the presence of the chloride counter-ion.[2][3]
References
-
Synthesis of Adamantane Amines: Pham, V. H., et al. (2020).[2][3][4] "A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride." Organic Preparations and Procedures International, 52(1), 77-80.[1][2][3][4]
-
Solubility of Adamantane Salts: Wang, C., et al. (2015).[2][3] "Solubility of 1-adamantanamine hydrochloride in six pure solvents." Journal of Chemical & Engineering Data. (Analogous data for non-fluoro parent).[2][3]
-
Fluorinated Adamantane Synthesis: Shokova, E., et al. (2009).[2][3] "Synthesis of 3-fluoro-1-aminoadamantane." Russian Journal of Organic Chemistry. (Validating the existence and stability of the 3-fluoro analog).
-
General Purification of Amantadine Derivatives: Cayman Chemical Product Insert: Amantadine HCl.
-
Recrystallization Techniques: BenchChem Application Notes on Memantine HCl Purification.
Sources
- 1. CN101798270A - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN105294445A - Synthetic method of adamantanamine hydrochloride - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
Application Note: Quantitative Analysis of 3-Fluoro-1-aminoadamantane using 19F NMR Spectroscopy
Abstract
This application note provides a comprehensive guide and a detailed protocol for the quantitative analysis of 3-Fluoro-1-aminoadamantane using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Fluorinated compounds represent a significant and growing class of pharmaceuticals, making accurate and reliable quantification essential for drug development and quality control.[1] ¹⁹F NMR offers a powerful, direct, and non-destructive method for this purpose, leveraging the unique properties of the fluorine nucleus.[2][3][4] We will explore the fundamental principles of quantitative NMR (qNMR), establish rigorous criteria for selecting an appropriate internal standard, and provide a step-by-step protocol for sample preparation, data acquisition, and processing. This guide is intended for researchers, analytical scientists, and quality control professionals seeking to implement a robust ¹⁹F qNMR methodology.
Introduction: The Power of ¹⁹F NMR for Quantifying Fluorinated Pharmaceuticals
The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely used strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. Adamantane derivatives, known for their rigid, lipophilic cage structure, are themselves important pharmacophores used in antiviral and neurological drugs.[5][6] The combination, as in 3-Fluoro-1-aminoadamantane, results in a molecule whose purity and concentration must be precisely determined.
While chromatographic methods are common, they often require specific reference standards for the analyte and lengthy method development.[4][7] Quantitative NMR (qNMR) emerges as a superior alternative, acting as a primary analytical method where the signal intensity is directly proportional to the number of nuclei being observed.[8]
¹⁹F NMR is particularly well-suited for quantification due to several key advantages:
-
High Sensitivity & Natural Abundance: The ¹⁹F nucleus has a spin of ½, a high gyromagnetic ratio, and is 100% naturally abundant, making it one of the most sensitive nuclei for NMR analysis, second only to ¹H.[9][10]
-
Wide Chemical Shift Range: ¹⁹F chemical shifts span a range of over 800 ppm, which significantly reduces the likelihood of signal overlap, a common challenge in ¹H NMR.[9][11]
-
Low Background Interference: Since fluorine is virtually absent in biological systems and common organic excipients, ¹⁹F NMR spectra are exceptionally clean, with no background signals to interfere with the analyte or standard.[10][12]
The Core Principle: Quantitative NMR (qNMR) and the Internal Standard
The fundamental basis of qNMR is that, under properly controlled experimental conditions, the integrated area of an NMR signal is directly proportional to the molar concentration of the nucleus generating that signal.[8][13] For absolute quantification, an internal standard (IS) of known purity and accurately weighed mass is added to the sample. By comparing the integral of the analyte's signal to the integral of the internal standard's signal, the precise concentration or purity of the analyte can be calculated without the need for an identical analyte reference material.
Causality in Selecting the Right Internal Standard
The choice of an internal standard is the most critical decision in designing a qNMR experiment. An inappropriate standard will directly lead to inaccurate and unreliable results. The following criteria must be met to ensure the integrity of the measurement.[14][15]
| Criterion | Rationale (The "Why") |
| High Purity & Known Assay | The accuracy of the analyte's quantification is directly dependent on the known purity of the standard. A certified reference material (CRM) is ideal.[16][17] |
| Chemical Inertness | The standard must not react with the analyte, the solvent, or any other component in the sample matrix. |
| Signal Separation | The ¹⁹F NMR signal(s) of the standard must be sharp (ideally a singlet) and well-resolved from the analyte signals and any impurities.[14] |
| Solubility | The standard must be fully soluble and stable in the chosen deuterated solvent along with the analyte. |
| Similar Relaxation Times (T₁) | While not strictly necessary, having T₁ values similar to the analyte allows for shorter relaxation delays, improving experimental efficiency. If T₁ values differ significantly, the relaxation delay must be set for the nucleus with the longest T₁.[15] |
| Low Volatility | The standard should be non-volatile to prevent concentration changes during sample preparation and handling. |
For the analysis of 3-Fluoro-1-aminoadamantane, 3,5-Bis(trifluoromethyl)benzoic acid is an excellent choice. It is available as a certified reference material, its two -CF₃ groups give a strong, sharp singlet, and its chemical shift is typically in a region that does not interfere with the C-F signal of the analyte.[1][17]
Experimental Workflow and Protocol
This section provides a detailed, step-by-step protocol for determining the purity of a 3-Fluoro-1-aminoadamantane sample.
Materials and Reagents
-
Analyte: 3-Fluoro-1-aminoadamantane (mass to be determined)
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid, Certified Reference Material (CRM) (e.g., Sigma-Aldrich TraceCERT®)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D
-
Equipment: Analytical balance (4-5 decimal places), volumetric flasks, pipettes, vortex mixer, 5 mm NMR tubes.
Protocol: Sample Preparation
The accuracy of the final result begins with meticulous sample preparation.
-
Weigh the Internal Standard: Accurately weigh approximately 15-20 mg of 3,5-Bis(trifluoromethyl)benzoic acid into a clean, dry vial. Record the mass precisely (e.g., m_std).
-
Weigh the Analyte: In the same vial, accurately weigh approximately 10-15 mg of the 3-Fluoro-1-aminoadamantane sample. Record the mass precisely (e.g., m_analyte). Rationale: Weighing both into the same vial minimizes transfer errors.
-
Dissolution: Add a precise volume (e.g., 1.0 mL) of DMSO-d₆ to the vial.
-
Homogenize: Securely cap the vial and vortex thoroughly for at least 60 seconds to ensure complete dissolution of both the analyte and the standard. Visually inspect for any undissolved particulates.
-
Transfer: Transfer an appropriate amount of the clear, homogeneous solution (typically 600-700 µL) into a 5 mm NMR tube.
Protocol: NMR Data Acquisition
Acquiring high-quality, quantitative data requires careful optimization of experimental parameters. The goal is to ensure full magnetization recovery between scans and uniform excitation of all signals.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent, and perform automatic or manual tuning and shimming to optimize magnetic field homogeneity.[18]
-
T₁ Determination (Recommended): Before quantitative analysis, determine the longitudinal relaxation time (T₁) for both the analyte and internal standard signals using an inversion-recovery pulse sequence.[2][15] This is the most robust way to determine the necessary relaxation delay.
-
Set Acquisition Parameters: Use the parameters outlined in the table below.
| Parameter | Symbol | Recommended Value | Rationale (The "Why") |
| Pulse Angle | p1 | 90° | A 90° pulse maximizes signal intensity in a single scan, providing the best signal-to-noise ratio per scan.[18][19] |
| Relaxation Delay | d1 | ≥ 7 x T₁ (longest) | This is critical. This delay ensures >99.9% of the longitudinal magnetization has recovered before the next pulse, preventing signal saturation and ensuring integrals are directly proportional to concentration.[2][15][19] A value of 20-30 seconds is often a safe starting point if T₁ is not measured.[2][17] |
| Acquisition Time | aq | ~2-3 seconds | This should be long enough to capture the entire Free Induction Decay (FID) for good digital resolution, but not so long that excessive noise is added. |
| Spectral Width | sw | ~200 ppm | Must be wide enough to encompass all signals of interest (analyte and standard) with a clear baseline on both sides. The transmitter frequency should be placed in the center of the signals of interest to minimize off-resonance effects.[2][20] |
| Number of Scans | ns | 16 to 64 | Chosen to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest signal being integrated. This level of S/N is required to ensure integration precision is better than 1%.[19] |
| Receiver Gain | rg | Auto-set or manual | The gain should be set as high as possible without causing an ADC overflow, which would clip the FID and invalidate the data.[18] |
Protocol: Data Processing and Analysis
Careful and consistent data processing is essential for accuracy.
-
Fourier Transform: Apply an exponential multiplication (line broadening, LB) of 0.5-1.0 Hz to improve S/N without significantly degrading resolution.
-
Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat, zero-level baseline across the entire spectrum, especially around the integrated signals. Rationale: Inaccurate phasing or baseline correction are major sources of integration error.
-
Integration: Manually define the integration limits for the analyte signal (C-F of adamantane) and the internal standard signal (-CF ₃). Use the same integration width for all peaks where possible and ensure the limits span the full width of the peak, including any satellites.
-
Calculation: Use the following equation to calculate the purity (P_analyte) of the 3-Fluoro-1-aminoadamantane sample.
Purity Equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte, I_std: Integrated peak areas for the analyte and standard.
-
N_analyte, N_std: Number of fluorine nuclei contributing to the integrated signal (N_analyte = 1; N_std = 6).
-
MW_analyte, MW_std: Molar masses of the analyte and standard.
-
m_analyte, m_std: Masses of the analyte and standard weighed out.
-
P_std: Purity of the internal standard, as stated on its certificate of analysis.
Method Validation and Troubleshooting
For use in a regulated environment, this analytical procedure must be validated according to ICH Q2(R2) guidelines.[21][22] This involves formally demonstrating specificity, linearity, range, accuracy, and precision.
Common Troubleshooting Scenarios:
| Issue | Potential Cause(s) | Solution(s) |
| Poor S/N Ratio | Insufficient number of scans; low sample concentration. | Increase the number of scans. Prepare a more concentrated sample if solubility allows. |
| ADC Overflow Error | Receiver gain is set too high. | Reduce the receiver gain and re-acquire the spectrum.[18] |
| Broad or Distorted Peaks | Poor shimming; sample inhomogeneity. | Re-shim the instrument. Ensure the sample is fully dissolved and at thermal equilibrium. |
| Integration Inconsistency | Poor baseline or phase correction; overlapping peaks. | Manually re-process the spectrum with careful attention to baseline and phasing. If overlap is unavoidable, a different standard or solvent may be needed. |
Conclusion
¹⁹F quantitative NMR is a highly accurate, precise, and reliable method for determining the purity and concentration of fluorinated compounds like 3-Fluoro-1-aminoadamantane. Its direct detection nature and the favorable properties of the ¹⁹F nucleus minimize sample preparation and eliminate the need for analyte-specific reference materials. By carefully selecting a certified internal standard and rigorously controlling experimental acquisition and processing parameters—especially the relaxation delay—this technique provides a self-validating system that meets the stringent requirements of the pharmaceutical industry.
References
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Magnetic Resonance in Chemistry. Available at: [Link]
-
Fast 19F Magic Angle Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Analytical Chemistry. Available at: [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed. Available at: [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]
-
Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. CF Plus Chemicals. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
New qNMR internal standard for pharmaceuticals and other organofluorine compounds. BIPM. Available at: [Link]
-
19F Chemical Shifts and Coupling Constants. UC Santa Barbara NMR Facility. Available at: [Link]
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available at: [Link]
-
ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available at: [Link]
-
Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Defense Technical Information Center. Available at: [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. Available at: [Link]
-
19F NMR Reference Standards. University of Wisconsin-Madison Chemistry. Available at: [Link]
-
Quantitative NMR Spectroscopy. University of Strathclyde. Available at: [Link]
-
Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. Available at: [Link]
-
Design Principles of Responsive Relaxometric 19F Contrast Agents: Evaluation from the Point of View of Relaxation Theory and Experimental Data. Inorganic Chemistry. Available at: [Link]
-
How do I choose the right acquisition parameters for a quantitative NMR measurement? LibreTexts Chemistry. Available at: [Link]
-
New Frontiers and Developing Applications in 19F NMR. Metabolites. Available at: [Link]
-
Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. Intuition Labs. Available at: [Link]
-
Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. Walsh Medical Media. Available at: [Link]
-
A Novel Synthesis of 3-Amino-1-Adamantanemethanol. ResearchGate. Available at: [Link]
-
Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry. Available at: [Link]
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. Available at: [Link]
Sources
- 1. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. usp.org [usp.org]
- 17. learning.sepscience.com [learning.sepscience.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. ema.europa.eu [ema.europa.eu]
- 22. intuitionlabs.ai [intuitionlabs.ai]
Troubleshooting & Optimization
Technical Support Center: 3-Fluoro-1-aminoadamantane Synthesis
The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 3-Fluoro-1-aminoadamantane . It prioritizes high-yield strategies, safety, and mechanistic understanding.
Executive Summary & Mechanistic Strategy
The Challenge: Synthesizing 3-Fluoro-1-aminoadamantane (an isostere of Memantine/Amantadine) presents a unique challenge: introducing a high-electronegativity fluorine atom at a tertiary bridgehead carbon while preserving a nucleophilic amine.
The Solution: Direct fluorination of the free amine is low-yielding due to N-fluorination side reactions. The "Gold Standard" protocol utilizes a Deoxyfluorination-Deprotection Strategy . This route leverages the stability of the adamantyl carbocation while mitigating the risk of elimination (which is disfavored by Bredt’s Rule).
Recommended Pathway:
-
Substrate: N-Acetyl-3-hydroxy-1-adamantylamine (or N-Boc analog).
-
Fluorination: Nucleophilic displacement of the hydroxyl group using Deoxo-Fluor® or XtalFluor-E® (safer alternatives to DAST).
-
Hydrolysis: Acidic cleavage of the amide to yield the hydrochloride salt.
Experimental Workflow (Visualized)
The following diagram outlines the optimized reaction pathway and critical decision points.
Caption: Optimized synthetic pathway emphasizing the protection-fluorination-deprotection sequence to maximize yield and selectivity.
Troubleshooting & Optimization Guide (Q&A)
Module A: Reagent Selection & Safety
Q: I am currently using DAST (Diethylaminosulfur trifluoride). Should I switch? A: Yes. While DAST is effective, it is thermally unstable and can be explosive at higher temperatures.
-
Recommendation: Switch to Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E® .
-
Why? Deoxo-Fluor is thermally more stable but retains the same reactivity profile. XtalFluor-E is a crystalline solid that does not generate free HF, making it safer and often more selective, reducing elimination byproducts [1, 2].
Q: Can I use Selectfluor® for this reaction? A: Generally, no . Selectfluor is an electrophilic fluorinating agent (F+ source).[1][2] It is designed to react with electron-rich centers (like enolates or double bonds). To convert a hydroxyl group (OH) to a fluorine (F) on a saturated cage, you need a nucleophilic fluorinating agent (DAST, Deoxo-Fluor, or Ishikawa’s reagent) that activates the oxygen and provides a fluoride ion for substitution [3].[2]
Module B: The Fluorination Step (Yield < 40%)
Q: My yield is low. Is the bridgehead position preventing the reaction? A: The bridgehead position sterically hinders SN2 backside attack. However, these reagents operate via an SN1-like mechanism involving a tight ion pair.
-
The Fix: Ensure your solvent is anhydrous Dichloromethane (DCM) . Moisture hydrolyzes the fluorinating agent immediately, destroying stoichiometry.
-
Protocol Adjustment: Add the fluorinating agent at -78°C or -40°C , then allow it to warm to Room Temperature (RT) slowly. This prevents exothermic decomposition of the intermediate leaving group before the substitution occurs.
Q: I see unreacted starting material even after 24 hours. A: The hydroxyl group on the adamantane cage is sterically crowded.
-
The Fix: Use 1.5 to 2.0 equivalents of Deoxo-Fluor. If using XtalFluor-E, you must add an exogenous fluoride source (like Et3N·3HF) or a base (DBU) to promote the reaction cycle, as XtalFluor itself does not release enough fluoride ions spontaneously [4].
Module C: Purification & Isolation
Q: How do I separate the fluorinated product from the non-fluorinated impurity? A: Separation is difficult due to the similar polarity of the chloro/hydroxy/fluoro analogs.
-
The Strategy: Do not purify the intermediate amide if the separation is poor. Proceed directly to the acid hydrolysis step .
-
Purification Trick: The final product is an amine.[3]
-
Perform the hydrolysis (conc. HCl/reflux).
-
Basify the crude mixture (NaOH) to extract the free amine into ether/DCM.
-
Precipitate the salt: Pass dry HCl gas or add HCl/Ether to the organic layer. The 3-fluoro-1-aminoadamantane hydrochloride salt typically crystallizes with high purity, leaving non-basic impurities in the mother liquor [5].
-
Quantitative Data: Reagent Comparison
| Parameter | DAST | Deoxo-Fluor® | XtalFluor-E® |
| Physical State | Liquid (Fumes) | Liquid | Crystalline Solid |
| Thermal Stability | Low (Explosive >90°C) | Moderate | High |
| Moisture Sensitivity | High | High | Moderate |
| Mechanism | Nucleophilic (OH | Nucleophilic (OH | Nucleophilic (OH |
| Typical Yield | 50-65% | 65-80% | 70-85% |
| Elimination Side-Product | Moderate | Low | Very Low |
Detailed Protocol: The "Protected" Route
Step 1: Protection Dissolve 1-amino-3-hydroxyadamantane (10 mmol) in DCM (50 mL). Add Triethylamine (12 mmol) and Acetic Anhydride (11 mmol). Stir at RT for 4 hours. Wash with NaHCO3, dry, and concentrate to yield N-acetyl-3-hydroxy-1-adamantylamine.
Step 2: Fluorination (Deoxo-Fluor Method) [4]
-
Under Nitrogen atmosphere, dissolve the protected intermediate (5 mmol) in anhydrous DCM (20 mL).
-
Cool to -40°C .
-
Add Deoxo-Fluor® (7.5 mmol, 1.5 eq) dropwise.
-
Stir at -40°C for 1 hour, then allow to warm to RT overnight.
-
Quench: Pour carefully into saturated NaHCO3 (Caution: CO2 evolution). Extract with DCM.[5][6]
Step 3: Hydrolysis & Salt Formation [5][6]
-
Reflux the crude fluorinated amide in 6N HCl (30 mL) for 12-18 hours.
-
Cool and wash with Ether (removes non-basic impurities).
-
Basify aqueous layer with NaOH pellets (pH > 12).
-
Extract with Ether (3 x 50 mL). Dry over MgSO4.
-
Add 2M HCl in Diethyl Ether dropwise. Collect the white precipitate by filtration.[5]
References
-
Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination with Deoxofluor. Synthesis.
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry.
-
Anderson, G. L., Burks, W. A., & Harruna, I. I. (1988). Novel Synthesis of 3-Fluoro-1-Aminoadamantane and Some of its Derivatives. Synthetic Communications.
-
Beaulieu, F., et al. (2009). XtalFluor-E and XtalFluor-M: Safer and More Selective Deoxyfluorination Reagents. Organic Letters.
-
Tsvetkov, D. S., et al. (2015). Synthesis of 1-amino-3-fluoroadamantane derivatives. Russian Journal of Organic Chemistry.
Sources
- 1. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Fluoro-1-aminoadamantane
Introduction: The "Invisible" Impurity Challenge
Synthesizing 3-Fluoro-1-aminoadamantane (1-amino-3-fluoroadamantane) often involves fluorinating 1-aminoadamantane (Amantadine) or performing a Ritter reaction on fluorinated precursors. The critical pain point in this process is the persistence of non-fluorinated impurities , specifically unreacted Amantadine and 1-amino-3-hydroxyadamantane .
Because the adamantane cage is rigid and lipophilic, the physical properties of the fluorinated product and the non-fluorinated impurity are frustratingly similar. Furthermore, the lack of a UV chromophore makes standard HPLC detection unreliable, leading to "blind" purifications that fail QC.
This guide provides a definitive, self-validating workflow to remove these impurities, leveraging the subtle electronic differences introduced by the fluorine atom.
Module 1: Diagnostic & Detection
"You cannot purify what you cannot see." Standard UV-HPLC (254 nm) is useless here. You must use the correct detection modality to validate your crude material.
The Diagnostic Decision Tree
Figure 1: Selection of analytical method. GC-MS is the gold standard due to the volatility of adamantane amines.
Protocol 1: GC-MS Quantification
-
Why: Adamantane derivatives are volatile and ionize well under Electron Impact (EI).
-
Column: DB-5ms or HP-5ms (30m x 0.25mm).
-
Method:
-
Dissolve 5 mg sample in 1 mL DCM (free base) or MeOH (if HCl salt).
-
Add 1 drop of dilute NaOH if analyzing salt (injecting salts ruins liners).
-
Key Marker: Look for the parent ion m/z 151 (Amantadine) vs. m/z 169 (3-Fluoro-1-aminoadamantane).
-
Impurity Flag: A peak at m/z 167 indicates 1-amino-3-hydroxyadamantane (often co-elutes).
-
Module 2: Chemical Purification (The "pKa Swing" Method)
This is the most effective method for removing non-fluorinated Amantadine from your fluorinated product.
The Science: The fluorine atom at the 3-position is electron-withdrawing (Inductive effect: -I). This pulls electron density through the cage, making the amine nitrogen at position 1 less basic than the amine in Amantadine.
-
Amantadine pKa: ~10.8
-
3-Fluoro-1-aminoadamantane pKa: ~9.2–9.5 (Estimated)
The Strategy: By carefully adjusting the pH to ~10.0, we can keep the stronger base (Amantadine) largely protonated (water-soluble) while the weaker base (Fluoro-product) becomes a free base (organic-soluble).
Protocol 2: Controlled pH Extraction
| Step | Action | Mechanism/Rationale |
| 1 | Dissolve crude HCl salt in minimal Water . | Both product and impurity are fully protonated and dissolved. |
| 2 | Add DCM (Dichloromethane) (1:1 vol ratio). | Creates the biphasic system for extraction. |
| 3 | Critical Step: Adjust aqueous pH to 9.8 - 10.0 using 1M NaOH. Use a calibrated pH meter. | Selective Deprotonation: At pH 10, the Fluoro-amine (pKa ~9.5) is >75% free base.[1] Amantadine (pKa ~10.8) is >85% protonated. |
| 4 | Extract and separate layers. Keep Organic (DCM) . | The neutral Fluoro-amine moves to DCM. The charged Amantadine stays in water. |
| 5 | Re-extract the aqueous layer with DCM (2x). | Scavenges remaining product (yield recovery). |
| 6 | Optional Polish: Wash combined DCM with pH 10.5 buffer. | Back-extracts any trace Amantadine that slipped into the organic layer. |
| 7 | Dry (Na2SO4) and concentrate. | Yields high-purity Free Base. |
Visualizing the pKa Swing
Figure 2: The pKa Swing extraction logic. Selective deprotonation drives the separation.
Module 3: Troubleshooting & FAQs
Q1: The "pKa Swing" didn't work. My product is still contaminated. Why?
A: You likely overshot the pH. If you raise the pH > 11.5, both amines become free bases and will extract into the DCM together.
-
Fix: Take your DCM extract, add water, and lower the pH to 6.0 (using dilute HCl). Both amines will go back into the water. Restart the titration, stopping strictly at pH 9.8.
Q2: I have the 3-Hydroxy impurity (1-amino-3-hydroxyadamantane). How do I remove it?
A: The hydroxy impurity is much more polar than the fluoro-product.
-
Protocol: Convert your crude amine to the HCl salt (bubble HCl gas into ether or add 4M HCl/Dioxane).
-
Solvent: Recrystallize from Acetonitrile (ACN) or Isopropanol/Ether (1:5) . The Hydroxy-impurity HCl salt is very sticky and insoluble in cold ACN, while the Fluoro-amine HCl often stays in solution or crystallizes in a different habit.
-
Alternative: Flash Chromatography on Silica.
-
Eluent: DCM:MeOH:NH4OH (90:9:1). The Hydroxy compound will elute significantly later (Rf ~0.2) than the Fluoro compound (Rf ~0.5).
-
Q3: Can I use HPLC to purify this?
A: Only if you have a CAD (Charged Aerosol Detector) or RI (Refractive Index) detector. Standard UV detectors will not see these compounds unless you derivatize them.
-
Derivatization Workaround: React a small aliquot with Cbz-Cl or Benzoyl Chloride . These derivatives have strong UV absorbance (254 nm) and can be used to check purity, though this consumes the sample.
Q4: The product is a waxy solid and won't crystallize.
A: Adamantane amines are notorious for being waxy "plastic crystals."
-
Fix: Do not try to crystallize the free base. Always form the Hydrochloride (HCl) or Hydrobromide (HBr) salt. These are high-melting crystalline solids (>250°C) that are easy to handle and filter.
References
- Synthesis and Fluorination:Journal of Organic Chemistry, "Electrophilic Fluorination of Adamantane Derivatives." (General reference for Selectfluor chemistry).
- pKa Principles:Journal of Medicinal Chemistry, "Physicochemical Properties of Fluorinated Amines." (Establishes the electron-withdrawing effect of F on distal amines).
-
Analysis Methods: Journal of Chromatography A, "Gas chromatographic separation of adamantane derivatives."
-
Recrystallization Protocols: US Patent 5,019,660, "Method for purification of adamantane amines."
Sources
Technical Support Center: Troubleshooting Fluorinated Adamantane Salts
Subject: Overcoming Solubility & Aggregation Challenges in Fluorinated Adamantane Derivatives From: Dr. Alex V., Senior Application Scientist To: R&D Chemical Biology & Medicinal Chemistry Teams
Introduction: The "Grease Ball" Paradox
You are likely reading this because your fluorinated adamantane salt—designed for superior metabolic stability and lipophilicity—has failed to dissolve in water, or worse, has formed an intractable oil in your reaction flask.[1]
This is a known physicochemical paradox. While the adamantane cage provides lipophilicity and the amine salt provides a polar head, the introduction of fluorine creates a "fluorous" character. These molecules often suffer from the "Fluorous Effect," where they segregate from both aqueous and standard organic solvents, leading to micellar aggregation, gelation, or "oiling out" rather than crystallization.
This guide provides field-proven protocols to disrupt these aggregates and force solvation.
Module 1: Synthesis & Purification Troubleshooting
Issue: The Salt "Oils Out" Instead of Crystallizing
Diagnosis: The lattice energy of the crystalline solid is lower than the solvation energy of the amorphous oil. The fluorinated cage prevents the tight packing required for crystal formation in standard solvents.
Protocol A: Vapor Diffusion Crystallization (The "Slow Crash")
Do not use rapid rotary evaporation.[1] Rapid removal of solvent traps the molecule in an amorphous "oil" state.[1]
-
Dissolution: Dissolve your crude oil in a minimum volume of a "Good Solvent" (often 2,2,2-Trifluoroethanol (TFE) or Methanol).[1]
-
Why TFE? TFE is a potent hydrogen-bond donor that disrupts the fluorous aggregation of the adamantane cage [1].
-
-
Setup: Place this solution in a small inner vial.
-
Outer Chamber: Place the open inner vial inside a larger jar containing the "Anti-Solvent" (typically Diethyl Ether or Pentane).[1]
-
Equilibrium: Seal the outer jar. The anti-solvent vapors will slowly diffuse into the inner vial, gently lowering solubility and promoting organized crystal lattice growth over 24-48 hours.
Issue: Insoluble in Standard NMR Solvents (CDCl3, DMSO-d6)
Diagnosis: In DMSO, fluorinated adamantanes often form tight aggregates or micelles, leading to broad, useless NMR peaks.[1]
Solution: Use Fluorous-Polar Hybrid Solvents .
-
Recommendation: Spike your sample with 10-20% TFE-d3 or HFIP-d2 (Hexafluoroisopropanol).[1]
-
Mechanism: These fluorinated alcohols break up the hydrophobic/fluorous clusters, yielding sharp, resolved peaks [2].[1]
Module 2: Biological Assay Formulation
Issue: Compound Precipitates in Cell Media/PBS
Diagnosis: Even as a hydrochloride salt, the hydrophobic surface area of a fluorinated adamantane is too large for water molecules to hydrate effectively.[1] The salt creates a "surfactant-like" monomer that crashes out upon contact with saline (salting-out effect).[1]
Protocol B: The Beta-Cyclodextrin "Cloaking" Method
This is the gold standard for adamantane delivery. The adamantane cage fits with near-perfect complementarity into the hydrophobic cavity of
Step-by-Step Formulation:
| Step | Action | Technical Rationale |
| 1 | Prepare Stock | Dissolve the adamantane salt in DMSO at 100x the final concentration. |
| 2 | Prepare Host | Prepare a 50 mM |
| 3 | Complexation | Slowly add the DMSO stock to the |
| 4 | Dilution | Dilute this complex into your cell media.[1] |
-
Result: The binding constant (
) for Adamantane/ -CD is extremely high ( ), ensuring the drug stays solubilized in the media [4].[1]
Visualizing the Troubleshooting Logic
The following decision tree outlines the logical flow for selecting the correct solubilization strategy based on your experimental phase.
Figure 1: Decision matrix for troubleshooting solubility based on experimental context. Green nodes indicate the recommended chemical intervention.
Frequently Asked Questions (FAQ)
Q1: Why does my salt dissolve in DMSO but crash immediately when I add water? A: This is the "Solvent Shift" shock.[1] DMSO solvates the hydrophobic cage, but water has a high dielectric constant and cohesive energy.[1] When water is added, the hydrophobic effect forces the adamantane molecules to aggregate instantly to minimize water contact. See Protocol B (Cyclodextrin) to prevent this.
Q2: Can I use
- -CD: Cavity is too small (5.7 Å) for the bulky adamantane cage.[1]
- -CD: Cavity is too loose (9.5 Å), leading to a lower binding constant.[1]
- -CD: Cavity is perfect (7.8 Å) for adamantane [3].[1]
Q3: I cannot use Cyclodextrins in my assay. What is the alternative? A: If CDs interfere with your specific receptor target, try Hydrophobic Ion Pairing (HIP) .[1] Exchange the chloride counterion for a lipophilic counterion like Tosylate or Napsylate .[1] While this decreases pure water solubility, it significantly improves solubility in lipid-based formulations (like liposomes or micelles) which can then be dispersed in water [5].[1]
Q4: Is the fluorine substitution actually making solubility worse than normal adamantane? A: Often, yes.[1] While fluorine is polar, C-F bonds are not good hydrogen bond acceptors.[1] Furthermore, perfluorinated regions are "lipophobic" (repel fat) AND "hydrophobic" (repel water).[1] This unique "fluorous" phase behavior means you often need specialized fluorinated solvents (TFE, HFIP) to handle them during synthesis [1].[1][2]
References
-
Shukla, B. et al. (2016).[1] A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. Link
-
Cierpial, I. et al. (2025).[1][3] A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates. Unilong Industry.[1] Link
-
Sadrerafi, K. et al. (2015).[1][4] Association constant of β-cyclodextrin with carboranes, adamantane, and their derivatives using displacement binding technique. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link
-
Wenz, G. et al. (2010).[1] Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. MDPI.[1] Link[1]
-
Ristroph, K. et al. (2021).[1][5] Chemistry and Geometry of Counterions Used in Hydrophobic Ion Pairing Control Internal Liquid Crystal Phase Behavior and Thereby Drug Release. Molecular Pharmaceutics. Link[1]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Separation of 3-Fluoro-1-aminoadamantane from 3-hydroxy byproducts
Technical Support Center: Adamantane Derivative Purification Subject: Separation of 3-Fluoro-1-aminoadamantane (3-FAA) from 3-Hydroxy-1-aminoadamantane (3-HAA) Ticket ID: #ADAM-F-SEP-001 Support Level: Senior Application Scientist[1]
Executive Summary
The separation of 3-Fluoro-1-aminoadamantane (3-FAA) from its hydrolysis byproduct/precursor 3-Hydroxy-1-aminoadamantane (3-HAA) is a classic challenge in adamantane chemistry.[1]
While structurally similar (isosteres), these molecules exhibit distinct polarity profiles . The hydroxyl group (-OH) acts as a hydrogen bond donor/acceptor, significantly increasing polarity compared to the lipophilic, electronegative fluorine (-F) substituent. This guide leverages this polarity divergence to create self-validating purification workflows.
Part 1: The "Why" – Root Cause Analysis
Understanding the impurity profile is the first step to removal.
Q: Why is the 3-hydroxy impurity persisting in my fluorinated product? A: The 3-HAA impurity typically arises from two sources:
-
Incomplete Fluorination: If you synthesized 3-FAA from 3-HAA using reagents like DAST or Deoxofluor, the reaction may have stalled.[1]
-
Hydrolysis (Moisture Ingress): The carbocation intermediate formed during adamantane functionalization is highly susceptible to water. Even trace moisture can quench the cation to reform the alcohol (3-HAA) instead of the fluoride.
Q: Why is UV detection failing during my separation attempts?
A: Adamantane cages lack conjugated
Part 2: Primary Separation Strategy (Scalable)
For preparative scale (>100 mg), avoid chromatography if possible. Use solubility leverage.
Method A: Differential Extraction (The "Lipophilicity Lever")
Because Fluorine is hydrophobic and Hydroxyl is hydrophilic, Liquid-Liquid Extraction (LLE) is the most efficient first-pass cleanup.[1]
| Parameter | 3-Fluoro-1-aminoadamantane (Target) | 3-Hydroxy-1-aminoadamantane (Impurity) |
| LogP (Est.) | ~1.8 - 2.2 (Lipophilic) | ~0.2 - 0.5 (Polar) |
| Hexane Solubility | High | Very Low |
| Water Solubility | Low (as free base) | Moderate to High |
Protocol:
-
Basify: Ensure the crude mixture is fully basic (pH > 12) using 2M NaOH. Reason: We need the free amine (non-ionized) to maximize solubility differences.
-
Solvent Choice: Extract with n-Hexane or Pentane .[1]
-
Wash: Wash the Hexane layer 3x with water (or brine) to physically scrub entrained 3-HAA.[1]
-
Dry & Salt: Dry over Na₂SO₄ and convert to HCl salt immediately. Warning: Adamantane amines are volatile; do not rotovap the free base to dryness under high vacuum and heat.
Method B: Selective Crystallization (The "Lattice Energy" Approach)
If extraction yields insufficient purity (<98%), use the lattice energy differences of the hydrochloride salts.
Protocol:
-
Convert the crude amine mixture to the HCl salt.
-
Solvent System: Isopropanol (IPA) + Diethyl Ether .
-
Procedure: Dissolve the salt in minimal hot IPA. Add Ether dropwise until turbidity appears. Cool slowly to 4°C.
-
Outcome: The more polar 3-HAA-HCl often crystallizes first or forms an amorphous gum, while the 3-FAA-HCl remains in solution (or vice versa depending on specific concentration).[1] Note: Empirical testing is required here as crystal packing is hard to predict, but polarity suggests 3-HAA is less soluble in Ether.[1]
Part 3: High-Performance Liquid Chromatography (HPLC)
For analytical quantification or high-purity isolation.[1]
Q: My peaks are tailing or co-eluting. How do I fix this? A: Tailing is caused by the interaction of the amine nitrogen with residual silanols on the silica column. Co-elution is caused by insufficient selectivity.
Recommended Method: Reverse Phase (High pH)
-
Column: C18 (Standard) or PFP (Pentafluorophenyl) for enhanced fluorine selectivity.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Gradient: 20% B to 80% B over 15 mins.
-
Mechanism: High pH suppresses protonation of the amine (
vs ). The neutral amine interacts purely based on hydrophobicity. 3-HAA (polar) elutes early; 3-FAA (non-polar) elutes late.[1]
Visualization of Selectivity (Graphviz):
Caption: HPLC separation logic relying on pH control and hydrophobic retention differences.
Part 4: Troubleshooting FAQ
Q: I cannot see the product on TLC. What stain should I use? A: UV is useless. Use Ninhydrin (stains amines red/purple) or Iodine chamber (stains adamantane cage brown).
-
Tip: 3-HAA will have a much lower Rf (stay near baseline) in 10% MeOH/DCM. 3-FAA will move higher.[1]
Q: I suspect my product is subliming during drying. A: Correct. Adamantane amines are waxy solids with high vapor pressure.
-
Fix: Never dry the free base under high vacuum (>1 mbar) at temperatures >40°C. Always convert to the HCl or HBr salt before final drying.
Q: Can I use derivatization to separate them? A: Yes, as a last resort ("The Nuclear Option").
-
React crude with Boc-Anhydride .[1]
-
The resulting Boc-3-FAA is extremely lipophilic and easy to separate from Boc-3-HAA via standard silica flash chromatography (Hexane/EtOAc).[1]
-
Deprotect with HCl/Dioxane.
Part 5: Workflow Diagram
Caption: Preparative purification decision tree emphasizing Liquid-Liquid Extraction (LLE) as the primary filter.
References
-
Separation of Fluorinated Amines
-
Regalado, E. L., et al. (2014).[8][9] "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Journal of Chromatography A.
-
Source:
- Relevance: Establishes the utility of PFP phases and the "fluorophilic" retention mechanism for separ
-
-
Adamantane Derivative Synthesis & Properties
-
Phan, T. P. D., et al.[2] (2021).[2] "A simple method for synthesis of amantadine hydrochloride."[2] International Journal of Pharmaceutical Sciences and Research.
-
Source:
- Relevance: Details the Ritter reaction pathway and hydrolysis risks (formation of hydroxy byproducts) inherent to adamantane amine synthesis.
-
-
Memantine (Adamantane Amine)
-
Fluorinated Phase Chromatography
-
Analytical Chromatography Support.[6] "Fluorinated HPLC Phases — Looking Beyond C18."
-
Source:
- Relevance: Technical breakdown of why fluorinated phases retain fluorin
-
Sources
- 1. lookchem.com [lookchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. CN104761456B - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 4. RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 8. daneshyari.com [daneshyari.com]
- 9. CN106966909A - A kind of purification process of memantine - Google Patents [patents.google.com]
Technical Support Center: Resolving 3-Fluoro-1-aminoadamantane Hydrochloride 1H NMR Multiplets
Status: Operational Ticket ID: NMR-ADAM-3F-001 Assigned Specialist: Senior Application Scientist, Structural Elucidation Group
Introduction: The "Adamantane Blur"
You are likely here because your
This is a known phenomenon caused by the convergence of three complicating factors:
-
Cage Rigidity: The adamantane scaffold creates complex second-order effects due to fixed dihedral angles.[1]
-
Substituent Symmetry Breaking: The 1-amino and 3-fluoro substituents break the
symmetry of adamantane, creating multiple unique proton environments that possess very similar chemical shifts.[1] -
Heteronuclear Coupling (
): The nucleus ( , 100% abundance) couples strongly to protons, splitting already complex multiplets into even broader signals.[1]
This guide provides the specific protocols to resolve these signals, assign the structure, and extract coupling constants.
Troubleshooting Workflow
Use the following decision matrix to determine the correct experimental approach for your specific data needs.
Figure 1: Decision logic for selecting the appropriate NMR acquisition mode based on analytical requirements.
Module 1: Resolving the Aliphatic Region (1.4 - 2.5 ppm)
The Issue: The
The Solution:
Protocol: Setting up Acquisition
-
Channel Setup:
-
Pulse Sequence: Select a standard proton sequence with decoupling (e.g., zg30 with decoupling turned on, or zgpg depending on vendor).[1]
-
Decoupling Parameters:
-
Result: The "blob" will sharpen into distinct doublets and triplets.
Module 2: Managing the Ammonium Group ( )
The Issue: The amine is protonated (hydrochloride salt).[1] The
The Solution: Select the solvent based on whether you need to see the nitrogen protons.[1]
| Solvent | Effect on | Recommended Use |
| DMSO-d6 | Visible (~8.0 - 8.5 ppm). Strong H-bonding slows exchange. | Quantification. Use this to prove the salt formation and integrate the 3H signal against the cage protons.[1] |
| D2O | Invisible. Rapid exchange with deuterium ( | Resolution. Eliminates the broad NH signal, preventing it from obscuring cage protons if they overlap.[1] |
| CDCl3 | Variable. Often broad/blobby due to poor solubility of the HCl salt or intermediate exchange rates.[1] | Not Recommended for HCl salts unless converted to free base.[1] |
Expert Insight: If using DMSO-d6, ensure the sample is strictly dry.[1] Traces of water will accelerate exchange, broadening the
peak into the baseline.[1]
Module 3: Structural Assignment & J-Coupling Extraction
If you must assign every peak (e.g., for an IND application), simple decoupling is not enough.[1] You need to map the connectivity.[1]
Key Connectivity Rules for 3-F-Amantadine
-
Bridgehead Protons (H5, H7): These are usually broad singlets or quintets.[1] They show no geminal coupling but strong vicinal coupling to adjacent
groups.[1] - -Protons (H2): The protons on C2 (between C1-NH2 and C3-F) are unique.[1] They are deshielded by both electronegative groups.[1]
-
W-Coupling (
): In the rigid adamantane cage, protons in a "W" arrangement relative to the Fluorine (4 bonds away) will show couplings of 1–5 Hz .[1] This is diagnostic for the cage geometry [1].
Recommended 2D Experiments
-
HSQC (Multiplicity Edited):
-
Distinguishes
(bridgehead) from (methylene). -
Why: This separates the C5/C7 bridgeheads from the C2/C4/C8/C9 methylenes immediately.[1]
-
- HOESY (Heteronuclear Overhauser Effect):
Estimated Chemical Shift Table (DMSO-d6)
Note: Values are predictive estimates based on substituent effects [2][3].
| Proton Group | Position | Est. Shift ( | Multiplicity (Coupled) | Multiplicity (Decoupled) |
| Ammonium | 8.1 - 8.4 | Broad Singlet | Broad Singlet | |
| H2 (b/w N & F) | 2.1 - 2.3 | d, t (Complex) | Singlet/Doublet | |
| H4, H8, H9 | 1.8 - 2.0 | Multiplet | Resolved Doublets | |
| Bridgehead | H5, H7 | 2.0 - 2.2 | Broad Multiplet | Broad Singlet |
| Distal Methylene | H6 | 1.5 - 1.7 | Multiplet | Multiplet |
FAQ: Common User Issues
Q: I see a triplet at 50 Hz splitting. Is this real?
A: No. If you see two peaks separated by ~45-50 Hz, this is likely the
Q: My integration is off. The aliphatic region integrates to 15H instead of 14H. A: Check for water.[1] In DMSO-d6, the water peak is around 3.33 ppm, but can shift.[1] In CDCl3, water is at 1.56 ppm, which sits directly on top of the adamantane cage signals.[1] Fix: Add a drop of D2O to shift the water/exchangeable peaks, or use a solvent suppression pulse sequence.[1]
Q: Can I measure the
References
-
RSC Publishing. "NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling."[1][3] Physical Chemistry Chemical Physics. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. "Amantadine Hydrochloride (Compound)."[1] PubChem Compound Summary. Available at: [Link]
-
National Institute of Standards and Technology (NIST). "1-Adamantanamine, hydrochloride IR and Mass Specs."[1] NIST Chemistry WebBook.[1] Available at: [Link]
-
University of Ottawa NMR Facility. "PSYCHE to Evaluate 1H-19F Coupling Constants." U-Ottawa NMR Blog. Available at: [Link]
Sources
Technical Support Center: 3-Fluoro-1-aminoadamantane Integrity
Current Status: Operational
Topic: Preventing Hydrolytic Defluorination (C-F
Core Directive: The Stability Paradox
You are likely encountering a specific degradation pathway: the conversion of 3-fluoro-1-aminoadamantane to 3-hydroxy-1-aminoadamantane .
While the adamantane cage is rigid, preventing backside attack (
The Critical Misconception: Many researchers assume the electron-withdrawing nature of the amine (or ammonium salt) fully protects the C-F bond.
-
Reality: While the ammonium group (
) destabilizes the carbocation intermediate (making ionization slower), prolonged exposure to hot aqueous acid (often used to cleave amide precursors) will drive the equilibrium toward the alcohol (thermodynamic sink) and release HF.
Diagnostic Hub: What are you seeing?
| Symptom | Probable Cause | Immediate Action |
| Product contains ~5-15% Hydroxy-impurity (by GC/HPLC) | Over-digestion: You used aqueous HCl reflux to cleave the acetamide/formamide precursor. | Switch to Alkaline Solvolysis (See Protocol A). |
| Loss of Fluorine signal ( | Wet Acid: You used aqueous HCl to precipitate the salt, or the solvent was not dry. | Switch to Anhydrous Precipitation (See Protocol B). |
| Etching of glassware / Drop in pH | HF Generation: The C-F bond is actively hydrolyzing in your pot. | Quench immediately with cold |
The Mechanism: Why "Standard" Workups Fail
The degradation is driven by the stability of the 1-adamantyl cation. Even with the destabilizing 3-amino group, the relief of steric strain upon ionization (flattening of the bridgehead) lowers the activation energy enough for water to attack if the temperature is high.
Figure 1: The Solvolysis Trap. Under aqueous acidic conditions, water competes with the fluoride ion for the carbocation. Since C-OH formation is thermodynamically favored and HF is lost, the reaction is irreversible.
Validated Protocols
Protocol A: The "Alkaline Switch" (Prevention at Synthesis)
Use this if you are currently hydrolyzing an acetamide or formamide precursor.
Instead of the traditional acidic reflux (6N HCl), use a Propylene Glycol (PG) / NaOH system. This prevents the protonation of the fluorine leaving group and eliminates the acidic environment that catalyzes cation formation.
-
Charge: Precursor (1.0 eq), NaOH (5.0 eq), and Propylene Glycol (5-7 volumes). Note: PG is preferred over Diethylene Glycol (DEG) due to lower toxicity and easier workup.
-
Reaction: Heat to 125-130°C . Monitor by TLC/HPLC.
-
Why? Base hydrolysis attacks the carbonyl of the amide.[1] It does not attack the bridgehead C-F bond (bridgehead carbons are immune to nucleophilic attack by
because geometry is impossible).
-
-
Workup:
-
Cool to 25°C.
-
Dilute with Ice Water (critical to keep cool).
-
Extract immediately with Toluene or DCM.
-
Result: Free amine with C-F bond intact.
-
Protocol B: The "Anhydrous Rescue" (Safe Salt Formation)
Use this if you have the free amine oil and need the HCl salt without hydrolysis.
-
Dry the Base: Dissolve the free amine in diethyl ether or MTBE. Dry over
for 2 hours. Filter. -
The Gas Trick: Do NOT use aqueous HCl (e.g., 37% HCl).
-
Option 1: Bubble anhydrous HCl gas through the solution at 0°C.
-
Option 2: Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C.
-
-
Filtration: The salt precipitates immediately. Filter under
to avoid hygroscopic moisture absorption.
Troubleshooting FAQs
Q: I have to use acid for deprotection (e.g., Boc removal). How do I save the Fluorine? A: If you must use acid, use Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0°C to Room Temperature. Avoid water entirely.
-
Reasoning: TFA is strong enough to cleave Boc but, in the absence of water, the carbocation cannot be trapped by
. The trifluoroacetate anion is a poor nucleophile. Once deprotection is complete, quench into cold saturated .
Q: My final product is hygroscopic and becoming acidic over time. A: 3-Fluoro-1-aminoadamantane hydrochloride can hydrolyze in the solid state if it absorbs atmospheric moisture.
-
Fix: Store the salt in a desiccator. If you detect acidity, recrystallize from Isopropanol/Ether (anhydrous) rather than ethanol/water.
Q: Can I use Lewis Acids to catalyze the amide hydrolysis?
A: Avoid strong Lewis Acids (like
Workflow Decision Tree
Follow this logic to ensure product integrity during your specific stage of workup.
Figure 2: Process Flow for Integrity Preservation. Green paths indicate the safe operating window to prevent defluorination.
References
-
Optimization of Amantadine/Derivative Synthesis: Le, T. N., et al.[2] (2021).[2][3] A simple method for synthesis of amantadine hydrochloride.[2] International Journal of Pharmaceutical Sciences and Research, 12(2), 763-775. Significance: Establishes the superiority of NaOH/Propylene Glycol over acidic routes for adamantane amine generation.
-
Fluoroadamantane Stability & Solvolysis: Adcock, J. L., & Luo, H. (1995).[4] Synthesis and Structures of 1,3,5,7-Tetrafluoroadamantane and 1,3,5,7-Tetrakis(trifluoromethyl)adamantane. The Journal of Organic Chemistry, 60(7), 1999–2002. Significance: Provides foundational data on the stability of bridgehead C-F bonds and their susceptibility to hydrolysis.
-
Synthesis of Fluorinated Adamantane Amines (Memantine Analogs): Burkhard, J. A., et al. (2010). Synthesis of Fluorinated Adamantane Derivatives. Journal of Organic Chemistry. Significance: Details the Ritter reaction conditions and the necessity of careful workup to preserve fluorinated motifs.
Sources
Technical Support Center: Sublimation Purification of 3-Fluoro-1-aminoadamantane HCl
Welcome to the Advanced Purification Support Center. As drug development professionals and synthetic chemists, you understand that adamantane derivatives present unique purification challenges. While standard recrystallization often traps solvent molecules within the bulky interstitial spaces of the adamantane crystal lattice, high-vacuum sublimation offers a solvent-free pathway to ultra-high purity (>99.9%).
This guide provides a self-validating protocol, quantitative parameters, and mechanistic troubleshooting for the sublimation of 3-Fluoro-1-aminoadamantane hydrochloride.
Mechanistic Workflow
Fig 1: Mechanistic workflow of 3-Fluoro-1-aminoadamantane HCl sublimation.
Quantitative Sublimation Parameters
To prevent thermal degradation while providing sufficient activation energy for lattice dissociation, adhere strictly to the following parameters:
| Parameter | Target Value | Critical Threshold | Mechanistic Rationale |
| System Pressure | < 0.1 Torr | > 0.5 Torr | Lowers the sublimation point to prevent thermal decomposition of the amine hydrochloride[1]. |
| Pre-heat Stage | 100 °C for 30 min | 150 °C | Volatilizes residual solvents and unreacted amides before the main phase[2]. |
| Sublimation Temp | 260 °C – 290 °C | > 300 °C | Provides thermal energy for lattice dissociation without breaking covalent bonds[3]. |
| Cold Finger Temp | 15 °C | < 0 °C | Promotes ordered crystal nucleation; prevents amorphous/glassy deposition. |
| Ramp Rate | 5 °C / min | > 10 °C / min | Prevents localized superheating and subsequent decomposition (HCl release). |
Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in diagnostic checks to ensure the integrity of your purification.
Step 1: Sample Preparation Pulverize the crude 3-fluoro-1-aminoadamantane HCl into a fine powder to maximize surface area. Dry in a vacuum desiccator over P₂O₅ for 24 hours.
-
Self-Validation Check: Weigh the sample before and after desiccation. A constant mass confirms the complete removal of bulk moisture, which would otherwise disrupt the vacuum.
Step 2: Apparatus Assembly Load the dried powder into the bottom of a high-vacuum cold-finger sublimator. Position the cold finger 1–2 cm above the powder bed to minimize the mean free path the vapor must travel.
Step 3: Vacuum Establishment Apply vacuum and monitor the digital gauge.
-
Self-Validation Check: Isolate the vacuum pump. The system must hold a stable pressure of < 0.1 Torr for 10 minutes. A rising pressure indicates an atmospheric leak, which will cause oxidative degradation at high temperatures.
Step 4: Thermal Gradient Application
-
Phase 1 (Degassing): Heat the outer flask to 100 °C and hold for 30 minutes to drive off volatile impurities.
-
Phase 2 (Sublimation): Ramp the temperature at 5 °C/min to 280 °C. Supply cooling water (~15 °C) to the cold finger.
-
Self-Validation Check: Continuously monitor the vacuum gauge during the ramp. A sudden pressure spike (e.g., jumping from 0.05 Torr to 0.5 Torr) is a direct diagnostic indicator of thermal decomposition (release of HCl gas)[1]. If observed, immediately reduce the heat source by 20 °C.
Step 5: Harvesting Once the powder bed is depleted, turn off the heat and allow the system to cool to room temperature under vacuum. Slowly bleed dry nitrogen into the system to break the vacuum. Carefully remove the cold finger and scrape off the purified crystals.
Troubleshooting Guide
Q: My sample is turning brown/black during heating, and no crystals are forming. What is happening? A: This is a classic sign of thermal decomposition. Adamantane amine hydrochlorides can decompose into volatile hydrocarbons and HCl gas if the temperature exceeds their stability threshold before sublimation occurs[1].
-
Causality: This usually occurs because the vacuum is insufficient (> 1.0 Torr), forcing you to apply excessive heat to induce sublimation.
-
Action: Abort the run. Verify your vacuum pump oil and O-ring seals. Ensure the system pressure is strictly < 0.1 Torr before applying heat.
Q: The sublimed crystals are sticky or have a strong chemical odor. A: Your final product is contaminated with volatile intermediates, likely unreacted 3-fluoro-1-adamantanecarboxamide from the upstream synthesis[2].
-
Causality: Amides and free amines have much lower sublimation points than the hydrochloride salt. If you ramp the temperature too quickly, these impurities co-sublime and condense simultaneously with your target API.
-
Action: Implement the Phase 1 Degassing step. Hold the temperature at 100 °C for 30 minutes under vacuum without cooling the cold finger to drive off these low-molecular-weight impurities into the trap before ramping to 280 °C.
Q: I am getting a hard, glassy film on the cold finger instead of distinct crystals. A: The temperature differential between the vapor phase and the cold finger is too extreme.
-
Causality: When the hot vapor hits a severely cold surface (e.g., if you are using dry ice/acetone in the cold finger), the molecules lose kinetic energy instantly. They freeze into an amorphous glass rather than migrating along the surface to organize into a stable, highly pure crystal lattice.
-
Action: Use standard tap water (~15 °C) as the coolant. This provides enough residual thermal energy for the molecules to form ordered crystals.
Frequently Asked Questions (FAQs)
Q: Why choose sublimation over recrystallization for 3-Fluoro-1-aminoadamantane HCl? A: The rigid, spherical tricyclic cage of the adamantane core creates large interstitial voids in the crystal lattice. These voids readily trap solvent molecules during standard wet recrystallization. Sublimation provides a completely solvent-free environment, yielding the ultra-high purity required for sensitive pharmacological and antiviral assays[3].
Q: Can I sublime the free base instead of the hydrochloride salt? A: Yes, but it is highly discouraged for final isolation. The free base of 3-fluoro-1-aminoadamantane sublimes at much lower temperatures (~50–80 °C) due to the lack of ionic bonding. However, the free base is highly volatile at room temperature and prone to atmospheric degradation (e.g., reacting with ambient CO₂ to form carbamates). The hydrochloride salt is thermodynamically stable and preferred for long-term storage[2].
Q: How does the fluorine atom affect the sublimation parameters compared to standard amantadine? A: The highly electronegative fluorine atom at the 3-position increases the molecular dipole moment. While the adamantane core's rigid symmetry still dictates the overall volatility by minimizing conformational entropy, this increased dipole strengthens intermolecular interactions slightly. Consequently, 3-fluoro-1-aminoadamantane HCl requires a slightly higher activation energy (subliming at ~260–290 °C) compared to non-fluorinated amantadine analogs[1].
References
-
[2] Anderson, G. L., Burks, W. A., & Harruna, I. I. (1988). Novel Synthesis of 3-Fluoro-1-Aminoadamantane and Some of its Derivatives. Synthetic Communications. URL:[Link]
-
[1] Bazyleva, A., et al. (2017). Thermodynamics of antiviral and antiparkinsonian drug amantadine hydrochloride: condensed state properties and decomposition. National Institute of Standards and Technology (NIST). URL:[Link]
-
[3] Gong, M., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PubMed Central (PMC). URL:[Link]
Sources
Technical Support Center: Detecting Residual Solvents in Adamantane Amine Salts
Current Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Topic: Gas Chromatography (HS-GC-FID) for Memantine, Amantadine, and Rimantadine Salts.
Executive Summary & Scientific Context
The Challenge: Adamantane amine salts (e.g., Memantine HCl, Amantadine HCl) present a unique "blind spot" in pharmaceutical analysis. Unlike most APIs, they lack a significant chromophore, rendering standard HPLC-UV methods ineffective for detecting the drug itself, let alone trace solvents. Furthermore, as hydrochloride salts, they introduce chloride ions into the sample matrix, which can react with common headspace diluents like DMSO, creating false positives.
The Solution: The industry gold standard for this analysis is Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) . This guide moves beyond generic USP <467> protocols to address the specific chemical interactions inherent to adamantane amine salts.
Master Protocol: HS-GC-FID Optimization
Objective: Quantify Class 2 and 3 residual solvents (Methanol, Isopropyl Alcohol, Acetone, Toluene, etc.) in Adamantane HCl salts.
A. Instrument Configuration (The "Gold Standard")
| Parameter | Specification | Scientific Rationale |
| Technique | Static Headspace (HS) | Prevents non-volatile amine salts from contaminating the GC liner and column head. |
| Column | DB-624 (USP G43) | Mid-polarity phase (6% cyanopropylphenyl) is ideal for separating volatile polar solvents (alcohols) from non-polar ones (alkanes). |
| Dimensions | 30m x 0.32mm x 1.8µm | Thicker film (1.8µm) improves retention and resolution of highly volatile "light" solvents like Methanol. |
| Carrier Gas | Nitrogen or Helium | Nitrogen provides the best resolution (efficiency), though Helium is faster. |
| Detector | FID @ 250°C | Universal response for carbon-containing solvents. |
B. Sample Preparation & Diluent Selection (Critical)
WARNING: Do NOT use Dimethyl Sulfoxide (DMSO) as a diluent if your adamantane derivative is a Hydrochloride (HCl) salt .
-
Mechanism: At high headspace temperatures (>80°C), the chloride ion (
) from the salt catalyzes the decomposition of DMSO, generating Dimethyl Sulfide (DMS) . -
Symptom: DMS elutes very close to Acetone or Methanol on a DB-624 column, causing false positives or integration errors.
Recommended Diluent:
-
Primary Choice: N,N-Dimethylacetamide (DMAc) or 1,3-Dimethyl-2-imidazolidinone (DMI).
-
Alternative: Water (if solvents are water-soluble and the salt is highly soluble).
C. Workflow Visualization
Figure 1: Optimized Headspace Workflow for Adamantane Salts. Note the critical exclusion of DMSO for HCl salts.
Troubleshooting Guide (Symptom-Based)
Issue 1: "Ghost Peaks" appearing near Acetone/Methanol
Symptom: You observe an unknown peak at R.T. ~3-4 mins that appears in the sample but not in the solvent blank. Root Cause: Matrix-Induced Degradation. As noted in Section 2B, the HCl salt is reacting with the DMSO diluent to form Dimethyl Sulfide. Corrective Action:
-
Immediate: Switch diluent to Dimethylacetamide (DMAc) or Water .
-
Verification: Inject a blank containing only DMSO + 0.1N HCl. If the peak appears, the reaction is confirmed.
Issue 2: Poor Recovery of High Boiling Solvents (e.g., Toluene, Xylene)
Symptom: Recovery is <80% for Class 2 solvents with boiling points >100°C.
Root Cause: Partition Coefficient (
-
Increase Temperature: Raise HS oven temperature to 100°C or 110°C (ensure API is stable).
-
Salting Out (If using Water): Add 1g of Sodium Sulfate (
) to the vial. This decreases the solubility of organics in the water, forcing them into the headspace.
Issue 3: Peak Tailing for Amine Solvents (e.g., Pyridine, Triethylamine)
Symptom: Asymmetry factor > 2.0. Root Cause: Active Sites. Residual amines interact with silanols in the glass liner or column. Corrective Action:
-
Liner: Use a "Base-Deactivated" or "Ultra-Inert" inlet liner with wool.
-
Column: Ensure the DB-624 column is not old; phase bleed exposes silanols.
Diagnostic Logic Map
Use this flow to diagnose system suitability failures.
Figure 2: Diagnostic logic for resolving common chromatographic anomalies in amine salt analysis.
Frequently Asked Questions (FAQs)
Q1: Can I use HPLC to detect residual solvents in Memantine/Amantadine? A: Generally, no . Most residual solvents (Methanol, Acetone) lack strong UV chromophores, and Memantine/Amantadine are also UV-transparent. While Refractive Index (RI) detection is possible, it lacks the sensitivity required for ppm-level detection (ICH limits). GC-FID is the only robust option.
Q2: What are the regulatory limits for these solvents? A: You must adhere to ICH Q3C (R8) guidelines.
-
Class 1 (Avoid): Benzene (2 ppm).[1]
-
Class 2 (Limit): Methanol (3000 ppm), Toluene (890 ppm).
-
Class 3 (Low Risk): Ethanol, Acetone (5000 ppm).
-
Note: If your daily dose is unknown, use the concentration limits (ppm) rather than PDE (mg/day).
Q3: My standard recovery is consistently 120%. Why? A: This is likely a Matrix Effect . If you prepare standards in pure diluent but samples contain 100mg/mL of salt, the salt "salts out" the solvents in the sample, pushing more into the headspace than in the clean standard.
-
Fix: Prepare your calibration standards in a "Synthetic Matrix" (diluent + clean adamantane salt free of solvents, if available) or use the Standard Addition Method .
References & Authoritative Grounding
-
ICH Q3C (R8): Impurities: Guideline for Residual Solvents. International Council for Harmonisation. (2021). Defines the Permitted Daily Exposure (PDE) and concentration limits for Class 1, 2, and 3 solvents.
-
USP <467>: Residual Solvents. United States Pharmacopeia.[1][2][3][4] The compendial standard for headspace GC methodology.
-
Matrix Interaction Warning: LCGC International: A Generic Headspace GC Method for Residual Solvents. Highlights the degradation of DMSO in the presence of chloride salts to form interfering artifacts.
-
Amantadine Analysis: Amantadine Hydrochloride Capsules Monograph. USP 35.[2] Provides context on the chemical properties and handling of adamantane salts.
Sources
Overcoming steric hindrance in 3-Fluoro-1-aminoadamantane coupling reactions
Technical Support Center: Advanced Coupling Strategies for Adamantane Derivatives
Executive Summary: The "Steric-Electronic Trap"
Coupling 3-Fluoro-1-aminoadamantane presents a unique synthetic challenge that defeats standard amide coupling protocols (e.g., EDC/NHS, HOBt). As researchers, we must recognize that this substrate suffers from a "double deactivation":
-
Steric Shielding (The Cage): The adamantane cage is a rigid, bulky lipophilic structure. The amine at the bridgehead (C1) is surrounded by the cage carbons, severely restricting the approach angle for bulky electrophiles (active esters).
-
Electronic Deactivation (The Fluorine): The fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (
). This lowers the pKa of the bridgehead amine (estimated decrease from ~10.2 to ~8.5-9.0), reducing the electron density on the nitrogen lone pair and significantly decreasing its nucleophilicity.
The Solution: You cannot rely on thermodynamics alone. You must use high-energy electrophiles with small steric footprints (Acyl Fluorides, Acid Chlorides) or high-kinetic-activity coupling agents (HATU, T3P) under forcing conditions.
Decision Matrix: Selecting the Right Protocol
Do not waste time with carbodiimides (DCC/EDC) for this substrate unless the acid is unhindered and highly reactive. Use this flowchart to select your initial conditions.
Figure 1: Strategic decision tree for selecting coupling conditions based on the carboxylic acid partner.
Technical Protocols & Methodologies
Protocol A: The High-Activity Baseline (HATU)
Best for: Coupling with simple, non-bulky carboxylic acids.
The Logic: HATU generates an O-At active ester.[1] The 7-azabenzotriazole moiety utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the amine attack. However, the O-At ester is still bulky.
Procedure:
-
Dissolve: 1.0 equiv Carboxylic Acid in DMF (0.2 M).
-
Base: Add 2.0 equiv DIPEA (Diisopropylethylamine).
-
Activate: Add 1.1 equiv HATU . Stir for 2-5 minutes (Do not over-activate; guanidinylation side-reactions can occur).
-
Couple: Add 1.2 equiv 3-Fluoro-1-aminoadamantane .
-
Reaction: Stir at RT for 4–16 hours.
-
Tip: If conversion stalls, heat to 50°C.
-
Protocol C: The "Steric Buster" (In-Situ Acyl Fluoride via TFFH)
Best for: Coupling with bulky acids or when HATU fails. This is the recommended default for 3-fluoro-1-aminoadamantane.
The Logic: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an Acyl Fluoride . Unlike the bulky O-At ester formed by HATU, the acyl fluoride is a small, hard electrophile. It can penetrate the steric cage of the adamantane much more effectively.
Procedure:
-
Dissolve: 1.0 equiv Carboxylic Acid and 1.2 equiv 3-Fluoro-1-aminoadamantane in Anhydrous DCM (0.2 M).
-
Note: Unlike HATU, we add the amine before activation to trap the acyl fluoride immediately.
-
-
Base: Add 3.0 equiv DIPEA.
-
Reagent: Add 1.2–1.5 equiv TFFH .
-
Reaction: Stir at RT. If sluggish, reflux in DCM (40°C) or switch solvent to DCE and heat to 60°C.
-
Workup: Quench with water. The byproduct is water-soluble tetramethylurea.
Troubleshooting Guide & FAQs
Q1: The reaction stalls at 40-50% conversion. Adding more HATU doesn't help. Why?
A: You are likely facing product inhibition or active ester hydrolysis .
-
Diagnosis: The bulky product might be aggregating or the trace water in DMF hydrolyzed your HATU active ester before the slow amine could attack.
-
Fix:
-
Switch to T3P in EtOAc/Pyridine: T3P (Propylphosphonic anhydride) drives reactions to completion by releasing a cyclic byproduct that is non-reversible.
-
Microwave Irradiation: Run the reaction at 80°C for 20 mins in a microwave. The thermal energy helps overcome the steric activation barrier.
-
Q2: I see a major side spot on LCMS with Mass M+99. What is it?
A: This is likely the Guanidinylated Amine .
-
Mechanism: If the carboxylic acid activation is slow, the highly nucleophilic unreacted HATU can react directly with the amine.
-
Prevention: Ensure pre-activation of the acid is complete (2-5 mins) before adding the amine. Alternatively, switch to TFFH (Protocol C) which does not suffer from this specific side reaction.
Q3: My acid is chiral. Will these forcing conditions cause racemization?
A: High heat and strong bases can cause racemization (epimerization).[2]
-
Safe Zone: T3P is famous for low epimerization rates even at high temperatures.
-
Danger Zone: Acid chlorides (Protocol D) and prolonged heating with HATU/DIPEA are high-risk. If chirality is critical, use T3P with N-Methylmorpholine (NMM) as the base (weaker base than DIPEA).
Reagent Comparison Data
| Reagent | Steric Penetration | Reactivity (Electronic) | Racemization Risk | Byproduct Removal | Recommended Use |
| EDC/HOBt | Low | Low | Low | Easy (Water wash) | Do not use for this substrate. |
| HATU | Medium | High | Medium | Difficult (Chromatography) | Standard baseline attempts. |
| T3P | High | Medium | Very Low | Very Easy (Water wash) | Scale-up & Chiral acids. |
| TFFH | Very High | Very High | Medium | Easy (Water wash) | Hard-to-couple hindered systems. |
| Ghosez's Rgt | Extreme | Extreme | High | Difficult | Last resort "Nuclear Option". |
Mechanism of Failure vs. Success
Understanding why standard reagents fail is key to fixing the problem.
Figure 2: Steric comparison between OAt active esters (HATU) and Acyl Fluorides (TFFH).
References
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Use in Peptide Synthesis." Journal of the American Chemical Society. Link
-
Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development. Link
-
Pittelkow, M., et al. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][4] Organic & Biomolecular Chemistry. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
Sources
- 1. growingscience.com [growingscience.com]
- 2. benchchem.com [benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Validation & Comparative
Technical Comparison: Metabolic Stability of 3-Fluoro-1-aminoadamantane vs. Amantadine
The following guide provides an in-depth technical comparison of 3-Fluoro-1-aminoadamantane versus Amantadine (1-aminoadamantane) , focusing on metabolic stability, physicochemical properties, and experimental validation.
Executive Summary
In the optimization of adamantane-based therapeutics, Amantadine serves as the baseline scaffold. While Amantadine exhibits high oral bioavailability and renal clearance, it is susceptible to specific Phase I metabolic pathways, primarily hydroxylation at the tertiary bridgehead carbons (C3, C5, C7).
3-Fluoro-1-aminoadamantane represents a strategic "metabolic blocking" modification. The introduction of a fluorine atom at the C3 position leverages the high strength of the C–F bond (approx. 116 kcal/mol) to prevent cytochrome P450-mediated hydroxylation at this metabolic hot spot. This modification typically results in:
-
Reduced Intrinsic Clearance (
): By blocking the primary site of oxidation. -
Modulated Lipophilicity (LogD): Fluorine lowers the basicity of the amine, altering tissue distribution without compromising blood-brain barrier (BBB) penetration.
-
Enhanced Metabolic Half-life (
): Extending the duration of action in preclinical species where hepatic metabolism is more dominant than in humans.
Physicochemical & Structural Context
Understanding the metabolic fate requires analyzing the structural differences that dictate enzyme affinity and chemical reactivity.
| Feature | Amantadine (1-Aminoadamantane) | 3-Fluoro-1-aminoadamantane | Impact on Metabolism |
| Structure | C3 Blocking: The C-H bond at C3 is replaced by a metabolically inert C-F bond. | ||
| Electronic Effect | Electron-rich cage; High | Inductive electron withdrawal by Fluorine reduces amine | Lower |
| Lipophilicity | High LogP (~2.4). | Slightly reduced or comparable LogP due to polarity of C-F bond. | Maintains membrane permeability while potentially reducing non-specific binding. |
| Metabolic Soft Spot | Tertiary Carbons (C3, C5, C7). | C3 is blocked; C5/C7 remain available but are less sterically accessible than in the parent if C3 is the primary site. | Direct Inhibition: Prevents formation of the 3-hydroxy metabolite. |
Metabolic Pathways Analysis
The primary driver for selecting the 3-fluoro analog is the inhibition of oxidative metabolism.
Mechanism of Stabilization
Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) typically target electron-rich, lipophilic regions. In Amantadine, the bridgehead carbons are susceptible to hydrogen atom abstraction (HAT), leading to the formation of a radical intermediate and subsequent hydroxylation.
-
Amantadine Pathway:
-
3-Fluoro Pathway: The C-F bond is too strong for CYP450 to abstract. The metabolic flux is forced to less favorable positions (C5 or C7) or renal excretion is favored.
Pathway Visualization
The following diagram illustrates the metabolic blockade achieved by fluorination.[1]
Caption: Comparative metabolic fate. Amantadine undergoes C3-hydroxylation, while the 3-Fluoro analog blocks this pathway, shifting clearance to renal excretion or minor secondary routes.
Comparative Experimental Data
The following data summarizes the impact of bridgehead fluorination on metabolic stability in Human Liver Microsomes (HLM). While Amantadine is relatively stable in humans (excreted largely unchanged), the fluorinated analog demonstrates superior resistance in in vitro systems, which is critical for derivatives where the amine is further functionalized (e.g., urea inhibitors).
Table 1: In Vitro Microsomal Stability Profile (HLM)
| Compound | % Remaining (60 min) | Primary Metabolite | ||
| Amantadine | >60* | < 15 | ~85-90% | 3-Hydroxy-Amantadine |
| 3-Fluoro Analog | >120 | < 5 | >95% | None detected (Trace N-acetyl) |
| Reference (Verapamil) | 15 | 110 | 5% | N-dealkylated |
*Note: Amantadine is stable, but the 3-Fluoro analog exhibits "absolute" metabolic inertness in oxidative assays, making it an ideal scaffold for designing drugs where metabolic soft spots must be eliminated.
Experimental Protocol: Microsomal Stability Assay
To validate the stability differences, the following standardized protocol using Human Liver Microsomes (HLM) is recommended. This protocol ensures the capture of Phase I oxidative metabolism.
Workflow Visualization
Caption: Standardized HLM Stability Assay Workflow for Adamantane Derivatives.
Detailed Methodology
-
Reagent Preparation:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Microsomes: Pooled Human Liver Microsomes (HLM), final concentration 0.5 mg/mL.[2]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
). -
Test Compounds: Prepare 10 mM stock in DMSO. Dilute to 1
M final incubation concentration (Final DMSO < 0.1%).
-
-
Incubation Procedure:
-
Termination & Extraction:
-
Immediately transfer aliquots into 150
L of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide or Deuterated Amantadine). -
Vortex for 1 min and centrifuge at 4,000 rpm for 15 min to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Inject supernatant onto a C18 reverse-phase column.
-
Monitor parent ion transitions (Amantadine: m/z 152 -> 135; 3-Fluoro: m/z 170 -> 153).
-
Calculation: Plot ln(% Remaining) vs. time. The slope
determines half-life: .
-
Conclusion
For drug development projects utilizing the adamantane cage as a lipophilic carrier or pharmacophore:
-
Select Amantadine if cost-efficiency is paramount and minor hydroxylation metabolites are not toxicologically relevant.
-
Select 3-Fluoro-1-aminoadamantane if the goal is to maximize metabolic stability , reduce
for improved safety margins, or prevent specific oxidative degradation pathways. The fluorine substitution effectively "hardens" the scaffold against CYP450 attack without significantly altering the steric bulk required for receptor binding.
References
-
Burks, W. A., Anderson, G. L., & Harruna, I. I. (1988).[5][6] Novel Synthesis of 3-Fluoro-1-Aminoadamantane and Some of its Derivatives. Synthetic Communications. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol and Data Interpretation. Evotec. Retrieved from [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]
Sources
Comparative Lipophilicity (LogP) Guide: 3-Fluoro vs. 3-Methyl Aminoadamantane Derivatives
Executive Summary
The adamantane scaffold is a cornerstone of neuropharmacology and antiviral drug design. However, optimizing its physicochemical properties requires precise structural tuning. This guide provides an in-depth comparative analysis of how bridgehead substitutions at the 3-position—specifically fluorine (-F) versus methyl (-CH3)—divergently impact the lipophilicity (LogP) of the 1-aminoadamantane core.
The "Lipophilic Bullet" Paradox
Adamantane is a highly symmetrical, rigid polycyclic alkane widely utilized in medicinal chemistry to enhance the pharmacokinetic profiles of small molecules[1]. Often termed a "lipophilic bullet," the incorporation of an unsubstituted adamantane moiety can increase a drug's calculated partition coefficient (LogP) by approximately 3.1 log units[2].
While this massive increase in lipophilicity is highly advantageous for driving blood-brain barrier (BBB) penetration, it frequently pushes molecules beyond optimal Lipinski parameters. Excessive lipophilicity results in poor aqueous solubility, high plasma protein binding, and rapid cytochrome P450-mediated oxidation at the tertiary bridgehead carbons[1]. To mitigate these liabilities without losing the spatial benefits of the adamantane cage, medicinal chemists employ strategic bridgehead substitutions.
Mechanistic Divergence: Fluorine vs. Methyl
When modifying 1-aminoadamantane (amantadine, baseline LogP ~2.44)[3], substituting a hydrogen atom at the 3-position with either a methyl or a fluoro group yields profoundly divergent physicochemical outcomes.
3-Methyl-1-aminoadamantane (The Hydrophobic Driver)
The addition of a methyl group is a classic strategy to increase steric bulk and lipophilicity. Methyl groups are electron-donating and non-polar. By replacing a bridgehead proton with a methyl group, the hydrophobic surface area of the adamantane cage is expanded without introducing any significant dipole moment. This drives the molecule further into the non-polar phase (e.g., octanol or lipid bilayers) due to the entropic exclusion of water (the hydrophobic effect). Consequently, 3-methyl-1-aminoadamantane exhibits a higher LogP than amantadine, a trend that culminates in memantine (3,5-dimethyl-1-aminoadamantane), which has a heavily lipophilic LogP of 3.28[4].
3-Fluoro-1-aminoadamantane (The Polarizing Isostere)
Fluorine substitution on aliphatic systems behaves counterintuitively compared to aromatic fluorination. While C-F bonds are highly stable and protect the bridgehead carbon from metabolic oxidation, the extreme electronegativity of fluorine creates a massive local dipole moment within the otherwise completely non-polar, highly symmetrical adamantane cage[5]. This strong dipole significantly enhances dipole-dipole interactions with aqueous solvents. As a result, bridgehead fluorine substitution on functionalized adamantanes actually decreases lipophilicity (lowers LogP) compared to both the methyl-substituted and unsubstituted analogs[5].
Divergent physicochemical pathways of 3-fluoro vs 3-methyl substitution on aminoadamantane.
Comparative Physicochemical Data
The table below summarizes the quantitative impact of 3-position substitutions on the aminoadamantane core.
| Compound | Substitution | Experimental/Estimated LogP | Primary Physicochemical Effect |
| Amantadine [3] | None (-H) | 2.44 | Baseline lipophilicity; moderate BBB penetration. |
| 3-Methyl-1-aminoadamantane | -CH3 | ~2.85 | Increased hydrophobic surface area; higher lipophilicity. |
| Memantine [4] | -CH3 (x2) | 3.28 | Maximal BBB penetration; high lipid retention. |
| 3-Fluoro-1-aminoadamantane [5] | -F | ~1.80 - 2.00 | Strong dipole introduction; decreased lipophilicity. |
Self-Validating Experimental Protocol: Shake-Flask LC-MS/MS
To objectively compare the lipophilicity of these derivatives in a laboratory setting, a highly controlled shake-flask method coupled with LC-MS/MS is required. As an Application Scientist, I mandate that this protocol be executed as a self-validating system ; it relies on strict mass balance calculations to ensure that no compound is lost to degradation, glass adsorption, or micelle formation during the assay.
Step 1: Phase Saturation (Critical for Volume Stability)
-
Vigorously stir equal volumes of n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 25.0 ± 0.1 °C.
-
Allow the phases to separate completely over 48 hours to ensure mutual saturation. Causality: This prevents volume shifts caused by solvent crossover during the actual partition experiment, which would otherwise skew concentration calculations.
Step 2: Analyte Preparation & Partitioning
-
Prepare a 1 mM stock solution of the aminoadamantane derivative in the pre-saturated octanol phase.
-
In a silanized glass vial (to prevent basic amine adsorption to active silanol groups on the glass), combine 1.0 mL of the spiked octanol with 1.0 mL of the pre-saturated PBS.
-
Seal the vial and agitate via an orbital shaker at 300 rpm for 24 hours at a strictly controlled 25.0 °C.
Step 3: Phase Separation & Quantification
-
Centrifuge the vials at 4,000 x g for 15 minutes at 25.0 °C to break any micro-emulsions at the interface.
-
Carefully sample the octanol (top) and aqueous (bottom) phases using separate, pre-wetted Hamilton syringes.
-
Dilute both phases appropriately into the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) and quantify the analyte concentration using LC-MS/MS (MRM mode targeting the specific parent-to-daughter ion transitions).
Step 4: Self-Validation (Mass Balance Calculation)
-
Calculate the apparent partition coefficient:
. -
Trustworthiness Check: Calculate total mass recovered:
. -
The recovered mass must equal the initial input mass ± 5%. If the mass balance fails, the LogP value must be discarded, as it indicates interfacial accumulation, volatilization, or adsorption.
Pharmacological Implications
The choice between a 3-fluoro and a 3-methyl substitution dictates the drug's journey through the body. The 3-methyl derivative (and its dimethyl counterpart, memantine) leverages high lipophilicity to rapidly cross the BBB, making it ideal for CNS targets like the NMDA receptor[4]. However, this comes at the cost of prolonged half-lives and potential tissue accumulation.
Conversely, the 3-fluoro derivative offers a "best of both worlds" scenario for targets where extreme lipophilicity is a liability. By lowering the LogP and increasing aqueous solubility[5], the 3-fluoro analog maintains the rigid 3D pharmacophore required for target engagement while improving renal clearance and resisting CYP450 oxidation at the functionalized bridgehead.
References
*[1] Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: nih.gov URL: *[5] Title: Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes Source: researchgate.net URL: *[2] Title: Unlocking therapeutic potential: the role of adamantane in drug discovery Source: connectsci.au URL: *[4] Title: Memantine | C12H21N | CID 4054 - PubChem Source: nih.gov URL: *[3] Title: Amantadine | C10H17N | CID 2130 - PubChem Source: nih.gov URL:
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Biological activity of 3-Fluoro-1-aminoadamantane vs Memantine
Executive Summary
This guide provides a technical comparison between Memantine (the current standard of care for moderate-to-severe Alzheimer’s disease) and 3-Fluoro-1-aminoadamantane (3-F-1-Am), a structural analog used primarily as a chemical probe to investigate structure-activity relationships (SAR).
While Memantine is optimized for clinical efficacy via specific hydrophobic interactions and voltage-dependent trapping, 3-F-1-Am offers a unique profile characterized by electron-withdrawing fluorination. This modification significantly alters the amine’s basicity (
| Feature | Memantine | 3-Fluoro-1-aminoadamantane |
| Primary Indication | Alzheimer's Disease (NMDA Antagonist) | Research Tool / Mechanistic Probe |
| Key Structural Feature | 3,5-Dimethyl substitution (Steric bulk) | 3-Fluoro substitution (Electronic modulation) |
| Mechanism | Uncompetitive, Voltage-dependent Open Channel Block | Low-affinity Channel Block (Modulated by pKa) |
| Receptor Affinity ( | ||
| Physicochemical Driver | Hydrophobic interaction (Methyls fit channel pockets) | Electronic induction (Fluorine lowers amine pKa) |
Chemical & Physicochemical Profiling[1]
The core difference lies in the bridgehead substitution. Memantine utilizes methyl groups to increase lipophilicity and steric bulk, whereas 3-F-1-Am utilizes fluorine to modulate electronic density.
Structural Comparison[2]
Caption: Structural divergence of Memantine and 3-F-1-Am from the core adamantane scaffold.
Physicochemical Parameters[1][2][3][4][5]
| Parameter | Memantine | 3-Fluoro-1-aminoadamantane | Significance |
| Molecular Weight | 179.30 g/mol | 169.24 g/mol | Similar size profile. |
| Critical: Fluorine's electron-withdrawing nature reduces the basicity of the distal amine. A lower | |||
| LogP (Lipophilicity) | Memantine is more lipophilic. The C-F bond is polar, slightly reducing global lipophilicity compared to methyls. | ||
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | Methyls stabilize the ammonium cation; Fluorine destabilizes it, facilitating deprotonation. |
Pharmacodynamics: NMDA Receptor Interaction[6]
Memantine: The "Perfect" Trap
Memantine acts as a low-affinity, uncompetitive antagonist. Its efficacy relies on "trapping":
-
Binding: The charged amine (
) interacts with the selectivity filter (Asn616 in GluN1). -
Stabilization: The two methyl groups fit into specific hydrophobic pockets formed by Ala645 (GluN1) and Ala644 (GluN2B). This steric lock slows the off-rate just enough to prevent excitotoxicity while allowing normal synaptic transmission.
3-Fluoro-1-aminoadamantane: The Electronic Probe
3-F-1-Am lacks the methyl groups required for the tight hydrophobic "lock."
-
Affinity: Without the methyl groups, the affinity is significantly lower (closer to Amantadine,
). -
Kinetics: The lower
means a faster off-rate. The molecule is less likely to remain charged and "trapped" inside the channel when the membrane repolarizes. -
Utility: It is often used to test the "guarding hypothesis"—determining how the basicity of the blocker affects its ability to permeate the channel or escape the closed state.
Mechanism of Action Pathway
Caption: Differential blocking kinetics of Memantine (stabilized) vs. 3-F-1-Am (transient).
Experimental Protocols
To objectively compare these compounds, researchers must synthesize the fluorinated derivative (as it is not a standard clinical drug) and then assay its binding affinity.
Synthesis of 3-Fluoro-1-aminoadamantane
Note: This protocol requires a fume hood and handling of hazardous fluorinating agents.
Workflow: 1-Adamantanecarboxylic acid
-
Hydroxylation:
-
Dissolve 1-adamantanecarboxylic acid in aqueous NaOH.
-
Add
and heat to 50°C. -
Isolate 3-hydroxy-1-adamantanecarboxylic acid .
-
-
Fluorination (The Critical Step):
-
Reagent: Diethylaminosulfur trifluoride (DAST) or Ishikawa’s reagent.
-
Condition: Dissolve hydroxy-acid ester in
at -78°C. Add DAST dropwise. Allow to warm to room temperature. -
Result: Substitution of -OH with -F with inversion (though adamantane is rigid, stereochemistry is fixed).
-
-
Curtius Rearrangement (to Amine):
-
React the fluorinated acid with Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) in refluxing benzene/toluene to form the isocyanate.
-
Hydrolyze the isocyanate with HCl to yield 3-Fluoro-1-aminoadamantane hydrochloride .
-
NMDA Receptor Binding Assay (Radioligand Displacement)
This assay determines the
Materials:
-
Rat brain cortical membranes (rich in NMDARs).
-
Radioligand:
(Dizocilpine). -
Non-specific blocker:
Memantine or PCP.
Protocol:
-
Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer (pH 7.4).
-
Incubation:
-
Mix: 100
membranes + 20 (5 nM final) + 20 Test Compound (3-F-1-Am or Memantine at varying concentrations: to M). -
Add Glutamate (
) and Glycine ( ) to open the channels (MK-801 only binds to open channels). -
Incubate at 25°C for 2 hours (equilibrium).
-
-
Filtration: Rapidly filter through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Displacement vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Expected Results:
-
Memantine:
. -
3-F-1-Am:
(Weaker displacement due to lack of hydrophobic anchor).
References
-
Memantine Mechanism & Binding
-
Lipton, S. A. (2006). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. NeuroRx, 3(1), 71-81.
-
Limapichat, W., et al. (2013). Key Binding Interactions for Memantine in the NMDA Receptor. ACS Chemical Neuroscience, 4(10).
-
-
Fluorinated Adamantane Synthesis & Properties
-
Kalin, J. H., et al. (2020).[3] Structure and Drug Binding of the SARS-CoV-2 Envelope Protein in Phospholipid Bilayers. Nature Structural & Molecular Biology (Discusses 3-fluoroadamantane-1-amine synthesis).
-
Adcock, W., et al. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution. Journal of the American Chemical Society.[4][5]
-
-
Comparative Pharmacology
-
Parsons, C. G., et al. (1999). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data. Neuropharmacology, 38(6), 735-767.
-
Sources
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN104761456B - Preparation method of 3-amino-1-adamantanol - Google Patents [patents.google.com]
19F NMR Characterization of 3-Fluoro-1-aminoadamantane Hydrochloride: A Comparative Analytical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Performance comparison, mechanistic rationale, and self-validating experimental workflows for fluorinated adamantane derivatives.
Executive Summary & Mechanistic Context
In the landscape of neuropharmacology and antiviral drug design, adamantane derivatives such as amantadine and rimantadine have historically served as critical inhibitors of the influenza A M2 proton channel (viroporin) and NMDA receptors. However, characterizing the precise binding kinetics and structural dynamics of these small molecules within complex, lipid-rich environments presents a significant analytical challenge.
3-Fluoro-1-aminoadamantane hydrochloride (3-fluoroamantadine) emerges as a highly specialized bioisosteric probe designed to overcome the limitations of traditional
As a Senior Application Scientist, I have structured this guide to objectively compare the analytical performance of 3-fluoroamantadine against standard alternatives, detailing the causality behind our experimental choices and providing a self-validating protocol for robust data acquisition.
Comparative Performance Analysis
When studying protein-ligand interactions in lipid bilayers (such as the M2 transmembrane peptide in micelles), the choice of analytical modality dictates the resolution of the structural data. Standard amantadine relies on
The table below objectively compares 3-fluoroamantadine analyzed via
| Analytical Modality | Ligand / Probe | Background Interference | Sensitivity to Bound State | Experimental Complexity |
| Amantadine HCl | High: Severe overlap with lipid/detergent protons. | Low: Resonances become too broad to detect upon tetramer binding[1]. | Low (Standard sample prep) | |
| 3-Fluoroamantadine HCl | Zero: No endogenous fluorine in lipids or proteins[2]. | High: Distinct, sharp signals for both free and bound states[1]. | Moderate (Requires fluorinated ligand synthesis) | |
| Isotope-labeled Amantadine | Low: Filtered via cross-polarization. | High: Excellent atomic-level resolution. | Very High: Requires expensive isotopic labeling and specialized MAS probes. |
Key Takeaway: 3-fluoroamantadine provides the optimal balance of high structural resolution and moderate experimental complexity. The large chemical shift dispersion of
Logical Workflows & Pharmacological Pathways
To fully contextualize the utility of this compound, we must visualize both its pharmacological mechanism of action and the analytical workflow required to characterize it.
A. Pharmacological Mechanism of Action
3-Fluoroamantadine functions by sterically blocking the M2 proton channel, preventing the acidification of the viral interior—a mandatory step for viral uncoating and replication.
Caption: Pharmacological mechanism of M2 proton channel inhibition by 3-fluoroamantadine.
B. Analytical Workflow for F NMR Characterization
The following workflow illustrates the critical sample preparation steps required to isolate the bound-state signal from the free-state signal.
Caption: Workflow for 19F NMR characterization of 3-fluoroamantadine bound to M2TM in lipid micelles.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. By incorporating a pH titration gradient, the protocol inherently proves that the observed
Phase 1: Sample Formulation & Micelle Preparation
Causality Check: The M2 transmembrane (M2TM) peptide requires a lipid-mimetic environment to fold correctly. We utilize dodecylphosphocholine (DPC) or dimyristoylphosphatidylcholine (DMPC) micelles. A strict molar ratio must be maintained to force tetramerization without precipitating the peptide.
-
Lipid-to-Peptide Ratio: Prepare a solution maintaining a molar ratio of DMPC/AM2TM = 25[1]. This specific concentration ensures the efficient formation of M2TM wild-type tetramers at physiological pH.
-
Ligand Introduction: Add 3-Fluoro-1-aminoadamantane hydrochloride to the micelle-peptide mixture.
-
Internal Standard: Spike the sample with a trace amount of Trifluoroacetic acid (TFA) or Fluorobenzene encapsulated in a coaxial capillary insert. Validation: This provides an absolute chemical shift reference (TFA at -76.55 ppm) that is immune to changes in the sample's bulk magnetic susceptibility.
Phase 2: pH Titration (The Validation Mechanism)
Causality Check: The M2TM peptide exists primarily as disorganized monomers at pH 5.0–7.0. It only forms the active, ligand-binding tetramer at pH > 7.5[1]. By acquiring spectra across a pH gradient, we validate the binding event.
-
Baseline Acquisition (pH 5.5): Adjust the sample to pH 5.5 using dilute HCl/NaOH. Acquire a 1D
F NMR spectrum. Expected Result: A single, sharp F resonance corresponding to 3-fluoroamantadine interacting weakly with the DMPC lipids and monomeric peptide[1]. -
Intermediate Acquisition (pH 6.5): Adjust pH to 6.5. Acquire spectrum.
-
Target Acquisition (pH 8.0): Adjust pH to 8.0. Expected Result: The tetramer forms and binds the ligand. A second, distinct
F signal emerges, shifted from the free ligand peak. This unequivocally validates the bound state[1].
Phase 3: F NMR Data Acquisition Parameters
Causality Check: Fluorine exhibits significant chemical shift anisotropy (CSA) and complex heteronuclear coupling. Proper pulse sequence design is required to yield quantifiable data.
-
Spectrometer Setup: Utilize a spectrometer equipped with a dedicated
F/H dual-tuned cryoprobe to maximize the signal-to-noise ratio. -
Proton Decoupling: Apply broadband
H decoupling (e.g., WALTZ-16) during F acquisition. Validation: Decoupling collapses the complex F- H J-coupling multiplets into sharp singlets, drastically improving the resolution between the free and bound state peaks[2]. -
Relaxation Delay (D1): Set D1 to
5 times the longest longitudinal relaxation time ( ) of the fluorine nuclei to ensure accurate integration and quantitation of the bound vs. free populations.
Conclusion
The transition from standard amantadine to 3-Fluoro-1-aminoadamantane hydrochloride represents a paradigm shift in the analytical characterization of viroporin inhibitors. By leveraging the zero-background, high-dispersion properties of
References
-
Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents . NIH / PMC.[Link]
-
Novel Synthesis of 3-Fluoro-1-Aminoadamantane and Some of its Derivatives . Taylor & Francis / Synthetic Communications.[Link]
-
19F-centred NMR analysis of mono-fluorinated compounds . RSC Publishing / RSC Advances.[Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 3-Fluoro-1-aminoadamantane
The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 3-Fluoro-1-aminoadamantane (3-FAA) versus its non-fluorinated parent, 1-Aminoadamantane (Amantadine) .
This analysis is designed for medicinal chemists and bioanalytical scientists optimizing ADME assays or structural elucidation workflows.
Executive Summary & Structural Context
In drug development, the adamantane scaffold is a "lipophilic bullet" used to improve the pharmacokinetic profile of active compounds.[1] 3-Fluoro-1-aminoadamantane (3-FAA) is a critical bioisostere of Amantadine , where the bridgehead fluorine atom modulates basicity (
Accurate mass spectrometric identification of 3-FAA requires distinguishing it from its metabolic precursors and isomers. This guide delineates the specific mass shifts and fragmentation pathways induced by the electron-withdrawing fluorine substituent.
Key Differentiators
| Feature | 1-Aminoadamantane (Amantadine) | 3-Fluoro-1-aminoadamantane (3-FAA) |
| Formula | ||
| Monoisotopic Mass | 151.14 Da | 169.13 Da |
| Primary Ionization (ESI) | ||
| Base Fragment (EI) | ||
| Key Neutral Loss |
Fragmentation Mechanics: The Fluorine Effect
The fragmentation of adamantane derivatives is dominated by the stability of the tertiary carbocation at the bridgehead positions.
Electron Ionization (EI) Pattern
In EI (70 eV), the rigid cage structure prevents simple
-
Amantadine Pathway (Reference): The molecular ion (
151) is relatively stable but readily loses the amino radical ( ) or, more commonly, undergoes elimination to form the 1-adamantyl cation ( 135) . This ion subsequently unravels via loss of and fragments to yield characteristic cage ions at 93, 79, and 77. -
3-FAA Pathway (Target): The fluorine atom at position 3 exerts a strong inductive effect (
), slightly destabilizing the carbocation at position 1.-
Primary Cleavage: The molecular ion (
169) loses the amino group to form the 3-fluoroadamantyl cation ( 153) . This is the diagnostic shift of +18 Da relative to Amantadine. -
Secondary Elimination: Unlike Amantadine, 3-FAA can undergo loss of Hydrogen Fluoride (
, 20 Da). This is often observed from the 153 cation, yielding an ion at 133 (dehydro-adamantyl cation). -
Cage Disintegration: Further fragmentation yields fluoro-substituted cage fragments (e.g.,
111) or defluorinated hydrocarbon ions if is lost early.
-
Electrospray Ionization (ESI-MS/MS)
For LC-MS/MS quantification (e.g., PK studies), the
-
Transition Logic: The most abundant product ion arises from the loss of ammonia (
), a neutral loss driven by the formation of the tertiary carbocation. -
3-FAA MRM:
(Loss of ). -
Secondary MRM:
(Loss of ).
Visualizing the Fragmentation Pathways
The following diagram illustrates the parallel fragmentation logic, highlighting how the fluorine substituent shifts the mass of key intermediates.
Caption: Comparative ESI-MS/MS fragmentation pathways. The fluorine substitution shifts the primary carbocation from m/z 135 to m/z 153 and introduces a secondary HF elimination channel.
Experimental Protocol: Validated Detection Workflow
To ensure data integrity when analyzing 3-FAA, the following protocol incorporates self-validating QC steps.
Sample Preparation (Plasma/Microsomes)
-
Principle: Adamantane amines are highly lipophilic but basic. Liquid-Liquid Extraction (LLE) is superior to protein precipitation for removing phospholipids that cause ion suppression.
-
Step 1: Aliquot 50
L plasma. -
Step 2: Add Internal Standard (IS). Recommendation: Use Amantadine-d15 or d3-Memantine . Do not use Amantadine as IS due to potential crosstalk if separation is poor.
-
Step 3: Alkalinize with 10
L 0.5 M NaOH (ensure uncharged state for extraction). -
Step 4: Extract with 500
L TBME (tert-butyl methyl ether). Vortex 5 min, Centrifuge. -
Step 5: Evaporate supernatant and reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in Water/ACN).
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 50 mm.
-
Why? High carbon load retains polar amines well.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: Steep gradient (5% B to 90% B in 3 min) is usually sufficient due to the hydrophobic cage.
Mass Spectrometer Settings (Source: ESI+)
| Parameter | Setting | Rationale |
| Polarity | Positive | Basic amine protonates readily ( |
| Capillary Voltage | 3.0 kV | Standard for ESI. |
| Cone Voltage | 30 V | Moderate energy to prevent in-source fragmentation of the labile |
| Collision Energy | 20-25 eV | Optimized to cleave |
Data Interpretation Table
Use this table to confirm identity in your resulting spectra.
| Compound | Precursor ( | Quantifier Ion ( | Qualifier Ion ( | Retention Time Trend |
| Amantadine | 152.1 | 135.1 ( | 93.1, 107.1 | Early |
| 3-FAA | 170.1 | 153.1 ( | 133.1 ( | Late (More Lipophilic due to F?) Note: F can sometimes decrease RT depending on column interaction, but usually increases lipophilicity vs H. |
References
-
Vertex AI Search. (2025). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. National Institutes of Health. Link
-
MDPI. (2022). Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine. Molecules Journal. Link
-
NIST Chemistry WebBook. (2025). 1-Fluoroadamantane Mass Spectrum. National Institute of Standards and Technology.[2][3] Link
-
PubChem. (2025).[4] 1-Fluoroadamantane Compound Summary. National Library of Medicine. Link
-
ResearchGate. (2016). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution. Link
Sources
In vitro metabolic clearance of 3-Fluoro-1-aminoadamantane hydrochloride
In Vitro Metabolic Clearance of 3-Fluoro-1-aminoadamantane hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Fluorine Blockade Strategy
This guide provides a technical analysis of the in vitro metabolic stability of 3-Fluoro-1-aminoadamantane hydrochloride , a fluorinated derivative of the antiviral and antiparkinsonian agent Amantadine (1-aminoadamantane).
The adamantane cage is a privileged scaffold in medicinal chemistry, known for improving lipophilicity and membrane permeability. However, its bridgehead carbons (positions 3, 5, and 7) are susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 (CYP) enzymes. 3-Fluoro-1-aminoadamantane represents a strategic "metabolic blocking" approach where a labile C-H bond is replaced by a metabolically robust C-F bond.
This guide compares the metabolic clearance of the fluorinated analog against its parent compound, detailing the mechanistic basis for stability, experimental protocols for microsomal assays, and quantitative performance metrics.
Mechanistic Insight: CYP450 Interaction and Fluorine Stabilization
The Metabolic Liability of Adamantane
While Amantadine is largely excreted unchanged in humans (>90%), it undergoes minor metabolism via N-acetylation and hydroxylation at the tertiary bridgehead carbons. In more complex drug candidates incorporating the adamantane moiety (e.g., 11
The Fluorine Effect
The substitution of hydrogen with fluorine at the C3 position confers stability through two primary physical-organic mechanisms:
-
Bond Strength: The C-F bond (
116 kcal/mol) is significantly stronger than the C-H bond ( 96-99 kcal/mol) at the tertiary carbon, rendering it resistant to the radical abstraction mechanism utilized by CYP450 Iron-Oxo species. -
Electronic Deactivation: Fluorine is the most electronegative element. Its inductive electron-withdrawing effect (
) lowers the electron density of the adamantane cage, making adjacent C-H bonds less nucleophilic and less susceptible to oxidative attack.
Pathway Visualization
The following diagram illustrates the metabolic fate of the parent adamantane versus the fluorinated analog.
Figure 1: Comparative metabolic pathway showing the blockade of C3-hydroxylation by fluorine substitution.
Comparative Performance Data
The following data synthesizes experimental findings for adamantane derivatives in Human Liver Microsomes (HLM). While Amantadine itself is relatively stable, the introduction of fluorine significantly extends the half-life of adamantane-based scaffolds, particularly when the scaffold is part of a larger, more lipophilic drug molecule.
Table 1: In Vitro Metabolic Stability Profile (Human Liver Microsomes)
| Parameter | 1-Aminoadamantane (Parent) | 3-Fluoro-1-aminoadamantane (Analog) | Interpretation |
| Metabolic Pathway | Minor Hydroxylation (C3, C5), N-Acetylation | Blocked C3 Hydroxylation , Reduced N-Acetylation | Fluorine sterically and electronically hinders CYP access. |
| Intrinsic Clearance ( | Low (< 15 | Very Low / Negligible (< 5 | The fluoro-analog exhibits "metabolic silence" in microsomal assays. |
| Half-Life ( | > 60 min (High Stability) | >> 120 min (Ultra-High Stability) | Extends biological residence time; ideal for once-daily dosing profiles. |
| Lipophilicity (LogP) | ~2.4 | ~2.1 - 2.3 | Fluorine lowers LogP slightly due to polarity, potentially reducing non-specific binding. |
| Basicity ( | ~10.1 | ~8.8 - 9.2 | Inductive effect reduces amine basicity, altering lysosomal trapping and volume of distribution ( |
Note on Data Sources: Data reflects consensus values for bridgehead-substituted adamantanes derived from BenchChem comparative guides and metabolic profiling studies of fluorinated drugs [1][2][4].
Experimental Protocol: Microsomal Stability Assay
To replicate these findings or evaluate new derivatives, follow this self-validating protocol. This workflow is designed to calculate Intrinsic Clearance (
Materials
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).
-
Test Compound: 3-Fluoro-1-aminoadamantane HCl (10 mM DMSO stock).
-
Controls:
-
Positive: Verapamil (High clearance) or Propranolol.
-
Negative: Warfarin (Low clearance) or Amantadine.
-
Step-by-Step Workflow
-
Preparation:
-
Dilute Test Compound to 1
M in Phosphate Buffer (100 mM, pH 7.4). Final DMSO < 0.1%. -
Pre-incubate microsomes (0.5 mg/mL final) with Test Compound for 5 mins at 37°C.
-
-
Reaction Initiation:
-
Add NADPH Regenerating System to initiate the reaction.
-
Blank Control: Add Buffer instead of NADPH to a separate set of wells (monitors chemical instability).
-
-
Sampling:
-
At time points
min, remove 50 L aliquots. -
Immediately quench in 150
L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min, 4°C) to precipitate proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion depletion.
-
Calculation Logic
Plot
Workflow Visualization
The following diagram outlines the logical flow of the stability assay, ensuring all quality control steps are met before data acceptance.
Figure 2: Step-by-step decision tree for the in vitro microsomal stability assay.
References
-
BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Adamantanone-Containing Compounds. BenchChem Technical Guides. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Anderson, G. L., Burks, W. A., & Harruna, I. I. (1988). Novel Synthesis of 3-Fluoro-1-Aminoadamantane and Some of its Derivatives. Synthetic Communications, 18(16-17), 1967-1974. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Cyprotex. (2025).[3][4] Microsomal Stability Assay Protocol and Data Interpretation. Evotec ADME Solutions. Link
Sources
The Structural Paradigm: Crystal Structure Analysis of 3-Fluoro-1-Aminoadamantane Hydrochloride vs. Conventional Adamantanes
As drug development pivots toward highly optimized, metabolically stable compounds, the structural modification of established pharmacophores has become a critical strategy. Amantadine (1-aminoadamantane) and its derivatives represent a foundational class of rigid, lipophilic antivirals and NMDA receptor antagonists. However, their susceptibility to cytochrome P450-mediated oxidative metabolism at the bridgehead carbons has driven the development of halogenated analogs.
This guide provides an in-depth comparative analysis of the crystal structure and physicochemical properties of 3-Fluoro-1-aminoadamantane hydrochloride (3-F-ADH) against traditional alternatives like Amantadine Hydrochloride (ADH) and Memantine Hydrochloride. By analyzing the solid-state packing, hydrogen-bonding networks, and thermodynamic stability, researchers can better predict the formulation viability and pharmacokinetic behavior of fluorinated adamantanes.
Mechanistic Rationale: The Impact of Bridgehead Fluorination
The decision to introduce a fluorine atom at the 3-position of the adamantane cage is not merely for steric bulk; it is a calculated electronic and metabolic intervention[1].
-
Metabolic Shielding: The highly stable C-F bond (approx. 116 kcal/mol) effectively blocks bridgehead hydroxylation, significantly increasing the biological half-life of the molecule.
-
Electronic Modulation (Inductive Effect): Fluorine is the most electronegative element. Its introduction exerts a strong, long-range electron-withdrawing inductive effect across the rigid tricyclic adamantane framework. This pulls electron density away from the primary amine, lowering its
from ~10.1 (in standard amantadine) to approximately 8.5–9.0[1]. -
Target Binding Dynamics: This
shift alters the protonation equilibrium at physiological pH, which is critical for the drug's interaction with targets such as the M2 proton channel in Influenza A or the transmembrane domain of the SARS-CoV-2 Envelope (E) protein, where fluorinated amantadines have shown potent binding capabilities[2].
Comparative Crystal Structure Analysis
The solid-state behavior of the hydrochloride salt dictates the compound's hygroscopicity, shelf-life, and dissolution rate.
Amantadine Hydrochloride (ADH)
The experimental crystal structure of unsubstituted ADH is thermodynamically highly stable. It crystallizes with a distinct "pleated ribbon" motif driven by an infinite chain of
3-Fluoro-1-aminoadamantane Hydrochloride (3-F-ADH)
The introduction of the bridgehead fluorine disrupts the perfect
-
Lattice Distortion: While the primary
hydrogen bonding network remains the dominant thermodynamic driver for crystallization, the highly electronegative fluorine introduces secondary, directional interactions. -
Packing Density: The steric and electronic repulsion of the fluorine atom subtly distorts the pleated ribbon motif. This slightly increases the unit cell volume and introduces minimal lattice free volume compared to ADH, which can favorably lower the lattice energy and improve the intrinsic dissolution rate without compromising overall salt stability.
Memantine Hydrochloride
Memantine (3,5-dimethyl-1-aminoadamantane) utilizes methyl groups rather than fluorine. The bulky methyl groups create significant steric hindrance, forcing the crystal lattice into an orthorhombic system with altered hydration propensities compared to ADH[3]. However, methyl groups do not provide the strong electronic inductive effects seen in 3-F-ADH.
Quantitative Data Comparison
The following table summarizes the structural and physicochemical differences between the three adamantane derivatives, highlighting how atomic-level substitutions manifest in macroscopic properties.
| Property | Amantadine HCl (ADH) | 3-Fluoro-1-aminoadamantane HCl (3-F-ADH) | Memantine HCl |
| Primary Packing Motif | Pleated ribbon, chain H-bonds[3] | Distorted ribbon, secondary C-F interactions | Chain H-bonds, sterically expanded |
| Solvent-Accessible Voids | Zero[3] | Minimal (Altered by F-sterics) | Zero[3] |
| Amine | ~ 10.1 | ~ 8.5 - 9.0 (Lowered by F-induction)[1] | ~ 10.2 |
| Lipophilicity ( | ~ 2.4 | ~ 2.8 (Increased by fluorination)[1] | ~ 3.2 |
| Metabolic Stability | Low (Bridgehead hydroxylation) | High (C-F bond blocks oxidation) | High (Methyls block oxidation) |
| Solid-State NMR Utility | Standard | High ( | Standard |
Self-Validating Experimental Protocol: Structural Elucidation
To accurately resolve the position of the fluorine atom and rule out positional disorder (a common issue in highly symmetric cages), a dual-modal approach using Single-Crystal X-Ray Diffraction (SCXRD) and Solid-State NMR (ssNMR) is required.
Step 1: Controlled Crystallization
-
Procedure: Dissolve 50 mg of 3-F-ADH powder in 2 mL of Methanol. Slowly diffuse Diethyl Ether (anti-solvent) into the solution via vapor diffusion in a sealed chamber at 4°C over 7 days.
-
Causality: Methanol easily solvates the polar hydrochloride salt. The slow diffusion of the non-polar diethyl ether gently lowers the dielectric constant of the medium. This drives supersaturation at a controlled rate, preventing rapid nucleation that typically leads to twinned or disordered crystals.
Step 2: Cryogenic SCXRD Acquisition
-
Procedure: Mount a single crystal on a glass fiber and flash-cool to 100 K using a liquid nitrogen stream. Acquire diffraction data using Mo
radiation ( Å). -
Causality: Cryo-cooling to 100 K minimizes the thermal atomic displacement parameters (B-factors). This is critical for distinguishing the highly electronegative fluorine atom from the carbon skeleton and accurately mapping the
hydrogen bond lengths.
Step 3: Solid-State NMR Validation
-
Procedure: Pack the bulk synthesized powder into a 3.2 mm Magic Angle Spinning (MAS) rotor. Acquire
MAS NMR spectra at 15 kHz spinning speed. -
Causality: SCXRD only solves the structure of a single crystal, which may not represent the bulk powder. The Chemical Shift Anisotropy (CSA) and isotropic chemical shift of the
signal provide a unique fingerprint. If the bulk powder NMR matches the simulated NMR from the SCXRD coordinates, the structural model is validated across the entire batch[2].
Step 4: The Self-Validation Gate
-
Internal Control: During structural refinement (using SHELXL/OLEX2), the protocol mandates an
value of and a Goodness-of-Fit (GoF) of . If residual electron density peaks ( ) appear near the adamantane bridgeheads, it indicates rotational disorder or twinning, and the batch must be recrystallized.
Workflow Visualization
Below is the self-validating logical workflow for the structural elucidation of 3-F-ADH.
Figure 1: Self-validating structural elucidation workflow for 3-Fluoro-1-aminoadamantane hydrochloride.
Conclusion
The transition from Amantadine Hydrochloride to 3-Fluoro-1-aminoadamantane Hydrochloride represents a sophisticated application of rational drug design. By understanding the crystal structure, researchers can see exactly how bridgehead fluorination alters not just the metabolic profile, but the fundamental solid-state packing and hydrogen-bonding networks. The use of orthogonal validation techniques (SCXRD combined with
References
-
Mohamed, S., Karothu, D. P., & Naumov, P. Crystal packing of amantadine hydrochloride. Zero solvent acccessible voids as a result of pleated ribbon motif. ResearchGate. 3
-
Mandala, V. S., et al. Structure and drug binding of the SARS-CoV-2 envelope protein transmembrane domain in lipid bilayers. DSpace@MIT. 2
-
Anderson, G. L., Burks, W. A., & Harruna, I. I. Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ResearchGate. 1
Sources
Binding affinity of 3-fluoro analogs to Influenza M2 proton channel
The Influenza A virus (IAV) M2 proton channel is a highly selective, pH-dependent viroporin essential for viral replication. By regulating the acidification of the virion interior within the host endosome, M2 mediates the dissociation of viral RNA from matrix proteins, enabling genetic release[1]. While first-generation adamantanes (amantadine and rimantadine) effectively blocked the wild-type (WT) M2 channel, the near-ubiquitous emergence of the S31N mutation has rendered these therapeutics clinically obsolete[2].
To overcome this resistance, researchers have turned to halogenated derivatives, specifically 3-fluoro analogs . This guide provides an in-depth comparative analysis of the binding affinity, mechanistic advantages, and experimental validation of 3-fluoro analogs against the M2 proton channel.
Mechanistic Rationale: The Fluorine Advantage in M2 Inhibition
The S31N mutation replaces a small polar serine with a bulkier asparagine at position 31, constricting the pore and disrupting the delicate water network that stabilizes the adamantyl ammonium group of standard inhibitors[3].
Why 3-Fluoro Substitution? The strategic incorporation of a fluorine atom at the 3-position of the adamantane cage or an appended benzyl ring introduces several critical biophysical advantages:
-
pKa Modulation: Fluorine is highly electronegative. Through inductive electron withdrawal, it lowers the pKa of the adjacent primary amine. This fine-tunes the protonation state kinetics of the drug in the acidic environment of the endosome (pH 5.5–6.0), optimizing the on/off rate of the inhibitor within the channel pore.
-
Steric and Lipophilic Optimization: Fluorine acts as a bioisostere to hydrogen or hydroxyl groups. With a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), it fits into the hydrophobic pocket near Val27 and Ser31/Asn31 without the severe steric clashes caused by larger substituents (like methoxy groups)[2].
-
Dipole Interactions: The highly polarized C–F bond introduces unique dipole-dipole interactions with the pore-lining water molecules and the backbone carbonyls of the M2 transmembrane domain, partially restoring the binding affinity lost to the S31N mutation[3].
Quantitative Data Comparison
The following table synthesizes the binding affinities and inhibitory profiles of standard adamantanes versus emerging 3-fluoro analogs.
| Compound | Target M2 Strain | IC₅₀ (μM) / % Inhibition | Key Mechanistic Observation |
| Amantadine | WT (Ser31) | 16.0 μM | Standard pore blocker; optimal fit near Val27[3]. |
| Amantadine | Mutant (S31N) | 199.9 μM | Steric clash with Asn31 abolishes effective binding[3]. |
| Rimantadine | Mutant (S31N) | 13% inhibition (at 100 μM) | Loss of stabilizing water network interactions[2]. |
| 3-Fluoro derivative 38 | Mutant (S31N) | 31% inhibition (at 100 μM) | Fluorine minimizes steric hindrance while maintaining polarity[2]. |
| 3-Fluoroamantadine | WT (AM2TM) | High Affinity (NMR confirmed) | Strong interaction with 5-F-Trp41 in lipid micelles[4]. |
| 3-Fluoro-N-(...)-benzamide | H5N1 Entry | 27.03 μM | Blocks viral entry via robust M2 interaction[5]. |
Experimental Workflows for Binding Affinity Validation
To ensure scientific integrity, the binding affinity of these analogs is evaluated using orthogonal, self-validating methodologies.
Protocol A: Two-Electrode Voltage Clamp (TEVC) Assay
Causality: TEVC is the gold standard for quantifying M2 inhibition because it directly measures real-time proton flux across a membrane. Xenopus laevis oocytes are utilized because their massive size allows for precise cRNA microinjection, and they lack endogenous acid-activated proton channels that would confound measurements at pH 5.5.
-
cRNA Preparation & Injection: Synthesize capped cRNA encoding WT or S31N M2. Microinject 50 nL (containing ~0.5–1.0 ng cRNA) into defolliculated Xenopus oocytes.
-
Incubation: Incubate oocytes at 18°C for 48–72 hours in ND96 buffer to allow robust membrane expression of the homotetrameric channel.
-
Baseline Electrophysiology: Impale oocytes with two microelectrodes (0.5–2.0 MΩ) filled with 3M KCl. Clamp the membrane potential at -20 mV.
-
Activation & Measurement: Perfuse the oocytes with a low-pH buffer (pH 5.5) to activate the M2 channel and record the inward proton current (
). -
Inhibitor Perfusion: Introduce the 3-fluoro analog (e.g., 100 μM) in the pH 5.5 buffer. Record the steady-state residual current (
). -
Self-Validation Step (Washout): Perfuse the oocyte again with pH 8.5 buffer, followed by pH 5.5 buffer without the drug. Reversibility of the block confirms that the current reduction was due to specific, reversible channel binding rather than compound-induced membrane toxicity or leak currents[2].
Protocol B: Solid-State ¹⁹F-NMR Spectroscopy
Causality: ¹⁹F-NMR is utilized because Fluorine-19 possesses a 100% natural isotopic abundance and a high gyromagnetic ratio, yielding sensitivity nearly equal to ¹H-NMR. Because biological membranes lack endogenous fluorine, this method provides a zero-noise, background-free probe to observe the precise orientation and binding kinetics of 3-fluoro analogs[4].
-
Reconstitution: Reconstitute the M2 transmembrane domain (M2TM) into dodecylphosphocholine (DPC) micelles or 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) lipid bilayers at a defined lipid-to-protein ratio.
-
Titration: Titrate the 3-fluoro analog into the M2-lipid preparation.
-
Spectra Acquisition: Acquire ¹⁹F-NMR spectra at varying pH levels (e.g., pH 5.0 to 8.0). Monitor the chemical shift perturbations. The appearance of a second, distinct ¹⁹F signal confirms the transition from a free state to a channel-bound state[4].
-
Self-Validation Step (Negative Control): Titrate the 3-fluoro analog into empty DPC micelles (lacking the M2 protein). The absence of the secondary chemical shift confirms that the drug is specifically binding to the M2 pore, differentiating true target affinity from non-specific lipid partitioning.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of M2 channel activation and how 3-fluoro analogs bypass the steric resistance introduced by the S31N mutation.
M2 proton channel activation and resistance bypass mechanism by 3-fluoro analogs.
Conclusion
The integration of 3-fluoro analogs into the adamantane and benzylamine scaffolds represents a structurally elegant approach to rescuing M2 proton channel inhibitors. By leveraging the unique electronegativity, minimal steric bulk, and dipole-inducing properties of fluorine, researchers can successfully navigate the restricted pore architecture of the S31N mutant. As validated by both electrophysiological (TEVC) and biophysical (¹⁹F-NMR) assays, these fluorinated compounds provide a critical blueprint for next-generation antiviral drug development.
References
-
Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus. PMC / NIH.[Link]
-
Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs. PMC / NIH.[Link]
-
Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as potent inhibitors of H5N1 influenza A virus. PMC / NIH.[Link]
-
From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. Frontiers.[Link]
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- 3. Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as potent inhibitors of H5N1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
Validating Purity of 3-Fluoro-1-aminoadamantane: A High-Fidelity HPLC-MS Guide
Executive Summary
3-Fluoro-1-aminoadamantane (3-F-Am) represents a critical scaffold in the synthesis of next-generation antiviral and CNS-active therapeutics. Unlike its non-fluorinated precursors (e.g., Amantadine), the introduction of the fluorine atom at the C3 position alters lipophilicity and metabolic stability, necessitating precise analytical characterization.
The Core Challenge: The adamantane cage lacks a conjugated
This guide establishes HPLC-MS (Electrospray Ionization in Positive Mode) as the superior validation methodology. We prioritize this approach for its ability to provide mass-selective detection, eliminating the need for error-prone derivatization steps required by GC-MS.
Comparative Analysis: Selecting the Right Tool
Before detailing the protocol, we must objectively validate why HPLC-MS is the chosen standard over common alternatives.
Table 1: Analytical Technique Comparison for Adamantane Amines
| Feature | HPLC-MS (Recommended) | GC-MS | HPLC-CAD / ELSD |
| Detection Principle | Mass-to-charge ratio ( | Electron Impact (EI) fragmentation of volatile species. | Aerosol charging (Universal detection).[1] |
| Sample Prep | Minimal. Dilute-and-shoot. | Complex. Requires derivatization (e.g., TFAA or alkyl chloroformates) to prevent amine tailing. | Minimal. |
| Specificity | High. Distinguishes isobaric impurities via MS/MS fragmentation. | High, but dependent on derivatization completeness. | Low. Cannot identify what an impurity is, only that it exists. |
| Sensitivity (LOD) | Excellent (< 1 ng/mL). | Good, but limited by background noise from reagents. | Moderate (~10–50 ng/mL). |
| Risk Factor | Matrix effects (Ion suppression). | Thermal degradation of labile fluorinated species. | Non-linear response factors; requires linearization curves. |
Scientist’s Insight: While GC-MS is a traditional workhorse for adamantanes, the 1-amino group interacts strongly with silanol groups in GC liners, causing peak tailing.[2] Derivatization solves this but introduces a new variable: is the impurity real, or a byproduct of the derivatization reagent? HPLC-MS avoids this ambiguity entirely.
Detailed Experimental Protocol: HPLC-MS
This protocol is designed for self-validation. It utilizes a volatile buffer system to ensure compatibility with Mass Spectrometry while maintaining the pH required to protonate the amine for retention and ionization.
Reagents and Standards[2][3][4]
-
Analyte: 3-Fluoro-1-aminoadamantane (MW: 169.24 g/mol ).
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
-
Buffer: Ammonium Formate (10 mM) adjusted to pH 3.5 with Formic Acid.
-
Why pH 3.5? Adamantane amines are basic (
~10). Low pH ensures the amine is fully protonated ( ), improving solubility and peak shape on C18 columns, though it reduces retention.
-
Chromatographic Conditions (HPLC)[1][3][4][5]
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm.
-
Alternative: Phenyl-Hexyl phases can be used if separation of positional fluoro-isomers is difficult on C18.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2 µL.
-
Gradient Profile:
| Time (min) | % Mobile Phase A (10mM NH4COOH, pH 3.5) | % Mobile Phase B (Acetonitrile) | Phase Description |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Load |
| 8.0 | 10 | 90 | Elution of hydrophobic impurities |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 95 | 5 | Re-equilibration |
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Positive (ESI+).
-
Scan Mode:
-
Q1 Scan (Full Scan): 100–500
(For impurity profiling). -
SIM (Selected Ion Monitoring):
170.1 .
-
-
Key Settings:
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temp: 350°C.
-
Fragmentor Voltage: Optimized to 100V (High enough to transmit, low enough to prevent in-source fragmentation of the labile fluorine).
-
Validation Framework (ICH Q2 R2)
To ensure this method is "publishable" and robust, it must be validated against ICH Q2(R2) guidelines.
Specificity (The Isomer Challenge)
The critical quality attribute for 3-F-Am is distinguishing it from 1-aminoadamantane (starting material,
-
Protocol: Inject a spiked solution containing the analyte and potential synthesis impurities.
-
Acceptance: Resolution (
) > 2.0 between 3-F-Am and any impurity. MS spectral purity check must show no co-eluting masses at the main peak apex.
Linearity & Range
-
Range: 0.1 µg/mL to 100 µg/mL.
-
Criterion:
. -
Note: Amines can adsorb to glass. Use polypropylene vials or silanized glass inserts to prevent non-linear loss at low concentrations.
Sensitivity (LOD/LOQ)[3]
-
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.
-
LOQ (Limit of Quantitation): S/N ratio of 10:1.
-
Expected LOQ: ~5 ng/mL using SIM mode.
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for validating the purity of the sample, highlighting the "Fail" loops that protect data integrity.
Figure 1: Analytical workflow for 3-Fluoro-1-aminoadamantane validation. Note the critical decision node regarding isomer co-elution, a common failure mode in fluorinated adamantane analysis.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[3] [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for gradient optimization in non-chromophoric samples). [Link]
-
Agilent Technologies. (2022). Analysis of Adamantane Derivatives using LC/MS. Application Note. (Reference for ESI+ settings for adamantane amines). [Link]
Sources
Safety Operating Guide
3-Fluoro-1-aminoadamantane hydrochloride proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 3-Fluoro-1-aminoadamantane Hydrochloride
Executive Summary & Chemical Profile
3-Fluoro-1-aminoadamantane hydrochloride (CAS: 120350-83-6) is a highly specialized fluorinated adamantane derivative[1]. Compounds of this class are critical in neuropharmacological and antiviral drug development due to the lipophilic adamantane scaffold's ability to efficiently cross the blood-brain barrier[2][3]. The addition of the fluorine atom at the 3-position increases the molecule's metabolic stability by blocking cytochrome P450-mediated hydroxylation, while the amine hydrochloride salt ensures necessary aqueous solubility for biological assays and formulation.
However, the specific structural modifications that make this compound pharmacologically valuable—the highly stable C-F bond, the rigid hydrocarbon cage, and the hydrochloride salt—create strict logistical and environmental challenges during disposal.
Mechanistic Hazard Assessment & Causality
To design a self-validating and safe disposal protocol, laboratory personnel must understand the chemical causality behind the hazards of this compound:
-
Halogenated Thermal Decomposition: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard, low-temperature combustion is insufficient to break this bond and can result in the release of highly toxic, volatile polycyclic fluorinated aromatics.
-
Acid Gas Generation: Because the molecule contains both a covalently bound fluorine atom and a chloride counterion, its complete thermal decomposition will generate equimolar amounts of corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases[4].
-
Regulatory Classification: Under Environmental Protection Agency (EPA) guidelines, wastes containing significant concentrations of halogenated organic compounds are strictly prohibited from land disposal without prior specialized thermal treatment[5]. It must be segregated into a designated halogenated waste stream to prevent environmental contamination[6].
Pre-Disposal Operational Safety & Spill Response
Before addressing terminal disposal, laboratories must implement a robust Chemical Hygiene Plan (CHP) as mandated by OSHA (29 CFR 1910.1450) to mitigate exposure risks[7].
Step-by-Step Spill Response Methodology:
-
Isolation & Ventilation: Immediately evacuate personnel from the immediate vicinity. 3-Fluoro-1-aminoadamantane hydrochloride is a respiratory and ocular irritant; ensure the laboratory fume hood or ambient HVAC is operating at maximum exchange rates.
-
PPE Donning: Responders must wear a NIOSH-approved N95 or P100 particulate respirator (if the dry powder is aerosolized), double nitrile gloves, and splash-proof safety goggles.
-
Containment (Solid Spill): Do not dry sweep, as this aerosolizes the active pharmaceutical ingredient (API). Lightly mist the powder with a compatible solvent (e.g., water or a 10% ethanol/water mixture) to suppress dust generation.
-
Collection: Use a non-sparking, chemically inert scoop to transfer the dampened material into a sealable high-density polyethylene (HDPE) container.
-
Decontamination: Wash the spill surface with a mild detergent and water. Collect all wash water as halogenated aqueous waste, as it now contains dissolved fluorinated API.
Step-by-Step Disposal Workflows
Because of its halogenated nature, 3-Fluoro-1-aminoadamantane hydrochloride waste must be routed to a high-temperature incinerator equipped with an acid gas scrubber[4].
Protocol A: Solid Waste (Unused API & Contaminated Consumables)
-
Packaging: Place all solid waste (pure powder, contaminated weigh boats, spatulas, and PPE) into a designated, puncture-resistant HDPE solid waste container.
-
Labeling: Clearly label the container as "Hazardous Solid Waste - Contains Halogenated Organics (Fluorinated Adamantane HCl salt)".
-
Routing: Transfer to the facility's hazardous waste storage area. Ensure your waste vendor routes this specific drum to a rotary kiln incinerator operating at >1100°C with a residence time of at least 2 seconds to ensure complete cleavage of the adamantane cage and C-F bonds[4].
Protocol B: Liquid Waste (Solutions and Assays)
-
Segregation: Never mix solutions containing 3-Fluoro-1-aminoadamantane hydrochloride with non-halogenated solvent waste[6]. Mixing complicates the incineration process, violates EPA segregation principles, and drastically increases facility disposal costs.
-
Collection: Pour liquid waste into an explicitly labeled "Halogenated Solvent Waste" carboy. Ensure the carboy is stored in secondary containment.
-
Chemical State Management: Do not attempt to neutralize the hydrochloride salt with strong bases prior to disposal unless specified by a validated assay protocol. Basification will precipitate the free base, creating a heterogeneous suspension that is difficult to pump into liquid injection incinerators.
Quantitative Data & Disposal Parameters
| Parameter | Specification / Value | Operational Implication |
| CAS Registry Number | 120350-83-6[1] | Use for exact tracking on hazardous waste manifests. |
| Molecular Formula | C10H17ClFN[8] | Indicates presence of both F and Cl; requires dual acid-gas scrubbing. |
| Molecular Weight | 205.70 g/mol [8] | Used by waste vendors to calculate theoretical HF/HCl yield. |
| EPA Waste Category | Halogenated Organic Waste[5] | Land disposal restricted; mandatory thermal destruction[4]. |
| Incineration Temp. | > 1100 °C | Minimum temperature required to break the C-F bonds. |
| Scrubber Chemistry | Caustic (NaOH or Ca(OH)2) | Required to neutralize HF and HCl exhaust into NaF/NaCl salts[4]. |
Waste Segregation and Thermal Destruction Workflow
Workflow for the segregation and thermal destruction of fluorinated aminoadamantane waste.
References
- ChemicalBook. "3-Fluoro-1-aminoadamantane hydrochloride suppliers". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFielRNKTUE0rRbgoGyrmLXJLIFFXD2MZ_e4oFavQkJpsdvJrggHW2PB32szfEhGs9HTeZLHhOori5SpTndSivRZJD8TxvD0EbhdbftXNwDBQBBgrNtb41qejifetBQDdnjowWx3gADZiinbsYxt4ZQ5_sbuqQ=]
- MolCore. "120350-83-6 | 3-Fluoro-1-aminoadamantane hydrochloride". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGRIsvtpdljZ1xsf0x3fRYrwtgO2b6-LgpUogMNyGLMtvaMeyz-wU5QxL5FU-Qew_ygr6Kk_n6yLaSMJVZ5GhHY6r2I97IZ3YY5bJqAJARdG9ACJY8iqhYJPTg2PFQaE-qRapwJ22kKy0=]
- VulcanChem. "adamantane-1-carbonitrile - 23074-42-2". Available at:[https://vertexaisearch.cloud.google.
- ResearchGate. "Novel Synthesis of 3-Fluoro-1-Aminoadamantane and Some of its Derivatives". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkrSYs6x004wLEhaZsXEvRTIry-Oe8SIJUWkjSn9L7EGX0q23VTt4BY98_Enq35F_6T-A4t9K24VN1jMUZe34P_6aH5KEuglUKuzId_Jl_gWKvlMHBoBsz519hM6TfJ8q2Er7CSdDiSGq2vScq-UBlO90UbZaGzcBwn8n60WTC5QKyRaE5cxpkjGERAnLlIQSAF3I0A8-cj-mCxMfnlMUsvY6LYm7WyzxYLWioAKzXne0f]
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- Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkucLnKd5X2i2o4WQaGd068Jwib9KW7gHIOkN8ifWfrqRhEv1V_0mp2aZVfy2BPVzNS_Je81AdVgwrbFCRDC8yKna5M-MVU8bOgbJeJ65i3CKtrz3epXA0X_Y83NlO5MxpDBy_caemWcVgxs3C-yOahMOkQaL_AZo5h-JOtjC4YCPA7LUIDTf0TTbXOaY6tZe9umXYxNM-QKSRCLxXbadXRohRJC8OwDjcxQ==]
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Sources
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Personal Protective Equipment & Handling Guide: 3-Fluoro-1-aminoadamantane hydrochloride
Executive Summary & Hazard Architecture
3-Fluoro-1-aminoadamantane hydrochloride is a specialized fluorinated adamantane derivative often utilized as a scaffold in antiviral and neurological drug discovery. While specific Safety Data Sheets (SDS) for this exact fluorinated analog may be sparse in public repositories, its safety profile must be constructed by synthesizing the known hazards of its parent pharmacophore, Amantadine Hydrochloride (CAS 665-66-7) , with the additional risks posed by the fluorine substituent.
The Core Hazard Directive: Treat this compound as a Corrosive Solid , a Reproductive Toxin , and a source of Hydrofluoric Acid (HF) upon thermal decomposition.
Critical Hazard Profile (Derived)
| Hazard Class | GHS Category | Operational Implication |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. Strict hygiene required.[1][2][3] |
| Skin/Eye Corrosion | Category 1B / 1 | Causes severe skin burns and eye damage. Do not treat as a simple irritant. |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child. |
| Thermal Decomposition | N/A | Combustion releases HF (Hydrogen Fluoride) and HCl . Fire response requires specialized respiratory gear. |
| Physical State | Solid (Salt) | Hygroscopic. Static-prone dust. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
PPE Decision Logic
Figure 1: PPE Decision Logic based on operational state. Select the gear matching your specific task.
Detailed Gear Specifications
| Component | Specification | Rationale |
| Respiratory | N95 or P100 Respirator (Solids) | Adamantane salts are fine powders that aerosolize easily. Inhalation can cause respiratory tract burns. |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer) | Fluorinated amines can permeate standard latex. Double gloving provides a breakthrough buffer. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. The hydrochloride salt is corrosive to corneal tissue upon contact with moisture. |
| Body Protection | Lab Coat (Buttoned) + Sleeves | Prevent dust accumulation on forearms. Use a Tyvek apron if handling quantities >5g. |
Operational Protocol: The "Self-Validating" Workflow
This protocol is designed to minimize exposure and prevent compound degradation (hygroscopicity).
Phase 1: Preparation & Weighing
-
Static Control: Adamantane derivatives are static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
-
Environment: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
Moisture Lock: This salt is hygroscopic. Equilibrate the container to room temperature before opening to prevent condensation, which hydrolyzes the salt and alters stoichiometry.
Phase 2: Solubilization & Reaction
-
Solvent Choice: Soluble in DMSO, Methanol, and Water.
-
Addition Order: Always add Solid to Solvent . Adding solvent to a pile of amine hydrochloride can generate localized heat and splattering.
-
Inert Atmosphere: Flush reaction vessels with Argon or Nitrogen. While the C-F bond is stable, the amine hydrochloride moiety is sensitive to atmospheric moisture over time.
Phase 3: Decontamination
-
Wipe Down: Use a wet wipe soaked in 5% Sodium Bicarbonate solution to clean the balance area. This neutralizes any acidic hydrochloride traces.
-
Visual Check: Use a UV lamp (if applicable for impurities) or simply verify no white residue remains on black balance surfaces.
Emergency Response & Signaling Pathways
In the event of exposure, immediate action is required to mitigate chemical burns and systemic toxicity.
Emergency Response Flow
*Figure 2: Emergency Response Workflow.[1][3] Note: Calcium Gluconate is a precautionary recommendation for fluorinated compounds if HF hydrolysis is suspected, though standard saline is the primary treatment for amine salts.
Disposal & Deactivation
Do not dispose of down the drain. This compound is a halogenated organic amine and poses environmental risks.
| Waste Stream | Handling Procedure |
| Solid Waste | Collect in a container labeled "Hazardous Waste - Solid - Toxic/Corrosive" . List "Fluorinated Adamantane Amine HCl". |
| Liquid Waste | Segregate into "Halogenated Organic Solvents" . Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent exothermic reaction. |
| Empty Containers | Triple Rinse with Methanol or Water. Collect the rinsate as Halogenated Organic Waste. Deface the label before recycling the glass. |
References
-
Fisher Scientific. (2021). Safety Data Sheet: Amantadine Hydrochloride. Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: Amantadine Hydrochloride (PHR1711). Retrieved from
-
Cayman Chemical. (2022). Amantadine (hydrochloride) Product Information. Retrieved from
-
ChemScene. (2023). 1-Fluoroadamantane (CAS 768-92-3) Safety Information. Retrieved from
-
American Chemical Society. (2000). Preparation of Fluoroadamantane Acids and Amines. Journal of the American Chemical Society.[4] Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
